RuPhos
描述
Dioxation is a member of dioxanes.
RN given refers to cpd without isomeric designation; structure
Structure
3D Structure
属性
IUPAC Name |
(3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKKVDGJXVOLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6P2S4 | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIOXATHION (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020534 | |
| Record name | Dioxathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dioxathion appears as tan liquid (technical grade is brown). Used for the control of insects and mites on grapes, citrus, walnuts, ornamentals, apples, pears, and quince. Also used as a spray or dip for the control of ticks, lice, hornfly, and sheep ked on cattle, goats, sheep, and hogs. (EPA, 1998), Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]; [NIOSH], VISCOUS BROWN LIQUID., Viscous, brown, tan, or dark-amber liquid., Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.] | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dioxathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIOXATHION (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIOXATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/672 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dioxathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
140 to 154 °F at 0.5 mmHg (NTP, 1992), 140-154 °F at 0.5 mmHg | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIOXATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/672 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE, 10 G/KG HEXANE, KEROSENE, SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES, SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS, Water solubility = insoluble, Solubility in water: none, Insoluble | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIOXATHION (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dioxathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.257 at 78.8 °F (EPA, 1998) - Denser than water; will sink, 1.257 @ 26 °C/4 °C, Relative density (water = 1): 1.26 (26 °C), 1.26 at 78.8 °F, (79 °F): 1.26 | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIOXATHION (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIOXATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/672 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dioxathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
17.8 mmHg at 77 °F (NTP, 1992), 0.00000009 [mmHg], 17.8 mmHg | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dioxathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIOXATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/672 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
TAN LIQUID, Viscous brown liquid, Viscous, brown, tan, or dark-amber liquid. | |
CAS No. |
78-34-2 | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dioxathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxation [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioxathion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2DF82JA7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIOXATHION (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIOXATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/672 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorodithioic acid, S,S'-p-dioxane-2,3-diyl O,O,O',O'-tetraethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TE331DF0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-4 °F (EPA, 1998), -20 °C, -4 °F | |
| Record name | DIOXATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4971 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIOXATHION (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIOXATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/672 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dioxathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of RuPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuPhos, or 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl, is a highly effective and versatile electron-rich, bulky monodentate biaryl phosphine (B1218219) ligand.[1][2] It is a member of the well-established "Buchwald ligands," first described by Stephen L. Buchwald in 1998.[1] These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][3] this compound and its palladium complexes are particularly adept at catalyzing challenging transformations, including Negishi and Suzuki-Miyaura couplings, as well as Buchwald-Hartwig amination reactions, even with sterically hindered substrates.[1][4] This guide provides a comprehensive overview of the core synthesis of the this compound ligand, including detailed experimental protocols and quantitative data.
Synthesis Overview
The synthesis of this compound can be accomplished in a one-pot, two-step sequence starting from commercially available precursors. The overall strategy involves the initial formation of a biphenyl (B1667301) backbone with the desired diisopropoxy substitution pattern, followed by the introduction of the dicyclohexylphosphino group.
The key intermediate, 2-bromo-2',6'-diisopropoxybiphenyl, is first synthesized via a cross-coupling reaction. This is followed by a lithium-halogen exchange and subsequent quenching with chlorodicyclohexylphosphine (B95532) to yield the final this compound ligand.[5]
Experimental Protocols
The following protocol details the synthesis of this compound ligand.
Step 1: Synthesis of 2-bromo-2',6'-diisopropoxybiphenyl
-
An oven-dried 100 mL round-bottomed flask containing a magnetic stir bar and equipped with a reflux condenser is sealed with a rubber septum and fitted with an argon inlet. The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.[5]
-
To the reaction vessel, add 1,3-diisopropoxybenzene (B1589079) (1.5 g, 7.7 mmol, 1.1 equiv.), dry hexane (B92381) (16 mL), and n-butyllithium (3.2 mL of a 2.5 M solution in hexanes, 8.0 mmol, 1.2 equiv.).[5]
-
The reaction mixture is heated to reflux at a bath temperature of 80 °C for 2.5 hours.[5]
-
While maintaining reflux, neat 2-bromochlorobenzene (0.8 mL, 6.8 mmol, 1.0 equiv.) is added dropwise via syringe over 50 minutes with vigorous stirring.[5]
-
The resulting suspension is stirred at 80 °C for an additional hour.[5]
-
The reaction mixture is then cooled to room temperature. A small aliquot can be taken, quenched with ethanol, and analyzed by Gas Chromatography (GC) to confirm the complete consumption of 2-bromochlorobenzene and clean conversion to 2-bromo-2',6'-diisopropoxybiphenyl.[5]
Step 2: Synthesis of 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (this compound)
-
To the reaction mixture from Step 1, add dry tetrahydrofuran (B95107) (THF) (16 mL) via syringe.[5]
-
Cool the resulting mixture to -78 °C using a dry ice/acetone bath.[5]
-
Add n-butyllithium (3.1 mL of a 2.5 M solution in hexanes, 7.7 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes.[5]
-
Stir the mixture at -78 °C for 1 hour.[5]
-
Add neat chlorodicyclohexylphosphine (1.5 mL, 6.8 mmol, 1.0 equiv.) via syringe.[5]
-
The reaction mixture is stirred at -78 °C.
Purification
While the primary synthesis protocol is outlined above, purification is crucial for obtaining high-purity this compound suitable for sensitive catalytic applications. A common purification method involves column chromatography.
-
The crude product is concentrated in vacuo.
-
The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent, such as ethyl acetate (B1210297).[4]
-
Fractions containing the pure this compound ligand are combined and concentrated.
-
For crystallization, the purified product can be dissolved in a hexanes/ethyl acetate (10:1) mixture and allowed to stand at room temperature for slow evaporation over two weeks to yield colorless plates.[4]
Data Presentation
Table 1: Reactant Quantities for this compound Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Equivalents |
| 1,3-Diisopropoxybenzene | 194.27 | 1.5 | - | 7.7 | 1.1 |
| n-Butyllithium (Step 1) | 64.06 | - | 3.2 | 8.0 | 1.2 |
| 2-Bromochlorobenzene | 191.45 | - | 0.8 | 6.8 | 1.0 |
| n-Butyllithium (Step 2) | 64.06 | - | 3.1 | 7.7 | 1.1 |
| Chlorodicyclohexylphosphine | 232.74 | - | 1.5 | 6.8 | 1.0 |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| 1 | Temperature | 80 °C (reflux) |
| 1 | Duration | 2.5 hours (initial), 1 hour (after addition) |
| 2 | Temperature | -78 °C |
| 2 | Duration | 1 hour (after n-BuLi), ongoing (after phosphine addition) |
| - | Solvent(s) | Hexane, THF |
Visualizations
Caption: A flowchart illustrating the synthetic workflow for the this compound ligand.
Caption: A diagram representing the chemical structure of the this compound ligand.
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Cas 787618-22-8,2-DICYCLOHEXYLPHOSPHINO-2',6'-DI-I-PROPOXY-1,1'-BIPHENYL | lookchem [lookchem.com]
- 3. d-nb.info [d-nb.info]
- 4. journals.iucr.org [journals.iucr.org]
- 5. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]
The Mechanism of RuPhos in Suzuki Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The development of highly active and versatile catalyst systems has been pivotal to its widespread application in pharmaceuticals, materials science, and fine chemical synthesis. Among the pantheon of phosphine (B1218219) ligands that facilitate this transformation, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a particularly effective ligand, especially for challenging couplings involving sterically hindered substrates. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the Suzuki coupling, detailing the catalytic cycle, providing experimental protocols for mechanistic studies, and presenting quantitative data on its performance.
The Catalytic Cycle of Suzuki Coupling with this compound
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The bulky and electron-rich nature of the this compound ligand plays a crucial role in facilitating each step of this cycle, enhancing reaction rates and promoting the stability of key intermediates. The catalytic cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination. When using a this compound-based precatalyst, such as this compound Pd G3 or G4, an initial activation step is required to generate the active Pd(0) species.
Precatalyst Activation
Third- and fourth-generation Buchwald precatalysts, like this compound Pd G3 and G4, are designed to be air- and moisture-stable, simplifying reaction setup.[1][2] The activation of the G3 precatalyst is initiated by a base, which facilitates the reductive elimination of the biaryl-amine scaffold to generate the active, monoligated Pd(0)-RuPhos complex, L-Pd(0).[3] This process is highly efficient and ensures a controlled and rapid entry into the catalytic cycle.
References
An In-depth Technical Guide to the Activation Mechanism of RuPhos Pd G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation mechanism of the RuPhos Pd G3 precatalyst, a cornerstone of modern cross-coupling chemistry. Understanding the intricacies of its transformation into the active catalytic species is paramount for optimizing reaction conditions, enhancing yields, and ensuring reproducibility in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.
Introduction to this compound Pd G3
This compound Pd G3 is a third-generation Buchwald precatalyst renowned for its high reactivity, thermal stability, and broad substrate scope in various cross-coupling reactions, including the Buchwald-Hartwig amination.[1][2] Like other G3 precatalysts, it features a palladium(II) center coordinated to a bulky, electron-rich biaryl phosphine (B1218219) ligand (this compound), a deprotonated 2-aminobiphenyl (B1664054) fragment, and a methanesulfonate (B1217627) (mesylate) anion.[3] This design allows for the controlled and efficient in situ generation of the active monoligated Pd(0) species, which is essential for catalytic turnover.[3][4]
The Core Activation Mechanism
The activation of this compound Pd G3 is a base-mediated process that proceeds through a well-defined sequence of steps to generate the catalytically active L-Pd(0) species.[2][5] The overall transformation involves the reductive elimination of the 2-aminobiphenyl scaffold to form NH-carbazole.[2]
The key steps of the activation mechanism are:
-
Mesylate Dissociation (Optional/Solvent Dependent): In polar solvents, the methanesulfonate anion may dissociate from the palladium center, forming a cationic palladium intermediate. However, this is not always a prerequisite for activation.
-
Base-Mediated Deprotonation: A base abstracts a proton from the nitrogen atom of the 2-aminobiphenyl moiety. This is a crucial step that initiates the reductive elimination process.[6] The choice of base can significantly influence the rate of activation.
-
Reductive Elimination: The deprotonated 2-aminobiphenyl ligand undergoes intramolecular C-N bond formation, leading to the reductive elimination of NH-carbazole. This step reduces the palladium center from Pd(II) to the active Pd(0) state, which is stabilized by the this compound ligand. For the this compound Pd G3 system, this reductive elimination is the rate-limiting step in the overall catalytic cycle of Buchwald-Hartwig amination.[7]
Quantitative Kinetic Data
While extensive comparative kinetic data for the activation of this compound Pd G3 with various bases and solvents is not compiled in a single source, computational studies have provided valuable insights into the energetics of the key activation step.
| Parameter | Value | Method | Reference |
| Activation Energy (Reductive Elimination) | 32.0 kcal/mol | DFT Calculation | [7] |
Note: This value corresponds to the rate-limiting step in the context of a Buchwald-Hartwig amination reaction.
The Role of the Base and Solvent
The selection of the base and solvent system is critical for efficient precatalyst activation. Strong, non-coordinating bases are generally preferred for the deprotonation of the 2-aminobiphenyl ligand. The solvent can influence the solubility of the precatalyst and the base, as well as the stability of intermediates in the activation pathway. The solvent can also play a role in the isomerization of the precatalyst, which may affect its reactivity.[3]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for a cross-coupling reaction using this compound Pd G3 and can be adapted for kinetic studies by systematic variation of parameters and monitoring of the reaction progress.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound Pd G3 (0.5-2 mol%)
-
Strong base (e.g., NaOtBu, KOtBu, LHMDS) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound Pd G3, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate can then be concentrated and purified by column chromatography.
Protocol for In Situ NMR Spectroscopic Monitoring of Catalyst Activation
This protocol outlines a method for observing the activation of this compound Pd G3 in real-time using ³¹P NMR spectroscopy.
Equipment:
-
NMR spectrometer equipped with a variable temperature probe
-
J. Young NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, prepare a stock solution of this compound Pd G3 in a deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈).
-
In a separate vial, prepare a solution of the base in the same deuterated solvent.
-
Transfer a known volume of the this compound Pd G3 stock solution to a J. Young NMR tube.
-
Acquire an initial ³¹P NMR spectrum of the precatalyst solution at the desired reaction temperature. The characteristic signal for the precatalyst will be observed.
-
Using a syringe, inject the base solution into the NMR tube while it is in the spectrometer (if the setup allows) or quickly remove the tube, inject the base, and re-insert it into the spectrometer.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.
-
Monitor the disappearance of the precatalyst signal and the appearance of new signals corresponding to the active Pd(0) species and any phosphorus-containing byproducts.
-
The rate of activation can be quantified by integrating the respective signals over time.[8]
Visualizing the Activation Pathway
The activation of this compound Pd G3 can be visualized as a signaling pathway, illustrating the transformation from the precatalyst to the active catalytic species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
RuPhos Ligand: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuPhos, or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a highly effective and versatile electron-rich biaryl monophosphine ligand. It belongs to the Buchwald-Hartwig ligand family and has gained significant traction in palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating nature makes it particularly adept at facilitating challenging coupling reactions, including those involving sterically hindered substrates and the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This technical guide provides an in-depth overview of the physicochemical properties of the this compound ligand, detailed experimental protocols for its use, and an examination of its role in key catalytic cycles.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis.
General Properties
| Property | Value | Reference |
| Chemical Name | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | [1][2] |
| CAS Number | 787618-22-8 | [3] |
| Molecular Formula | C₃₀H₄₃O₂P | [2][4] |
| Molecular Weight | 466.63 g/mol | [2][4] |
| Appearance | White to pale yellow crystalline solid/powder | [2] |
| Melting Point | 123-126 °C |
Solubility
This compound is generally described as being slightly soluble in common organic solvents.[1][2] Quantitative solubility data is not widely available in the literature, but its solubility profile is critical for its use in homogeneous catalysis.
| Solvent | Solubility (Qualitative) |
| Chloroform | Slightly Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Tetrahydrofuran (THF) | Soluble |
| Toluene (B28343) | Soluble |
| 1,4-Dioxane | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water | Insoluble |
Note: "Soluble" indicates that this compound is commonly used in these solvents for reactions, suggesting sufficient solubility for catalytic purposes.
Structural Properties
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing key bond lengths and angles that contribute to its steric and electronic properties.[4]
| Parameter | Value | Reference |
| P—C(Ar) | 1.848(2) Å | [4] |
| P—C(Cy) | 1.862(2) Å, 1.877(2) Å | [4] |
| C(Ar)—P—C(Cy) Angle | 97.03(8)°, 101.86(8)° | [4] |
| C(Cy)—P—C(Cy) Angle | 105.46(8)° | [4] |
| Tolman Cone Angle (θ) | 201.5° | [4] |
The large Tolman cone angle indicates significant steric bulk around the phosphorus atom, which is a key factor in its catalytic efficacy, particularly in preventing catalyst deactivation and promoting reductive elimination.
Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) | Reference |
| ³¹P | CDCl₃ or CH₂Cl₂ | ~ -10 ppm | [5] |
| ³¹P | THF (freshly distilled) | ~ -10 ppm | [5] |
| ³¹P | Commercial THF | ~ -10 ppm and ~40 ppm (oxide) | [5] |
| ¹H | CDCl₃ | See reference spectra | [6] |
The ³¹P NMR spectrum is a crucial tool for assessing the purity of this compound, with the appearance of a signal around 40 ppm often indicating the presence of the corresponding phosphine (B1218219) oxide.[5]
-
FT-IR Spectroscopy: The spectrum would be expected to show characteristic peaks for C-H stretching of aromatic and aliphatic groups, C-O stretching of the isopropoxy groups, and P-C bond vibrations.
-
UV-Vis Spectroscopy: As a substituted biphenyl, this compound would be expected to exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings.
Thermal Stability
While a specific decomposition temperature for the free this compound ligand is not widely reported, its palladium precatalysts exhibit thermal stability. For instance, this compound Pd G3 has a decomposition temperature in the range of 188-196 °C. This suggests that the ligand itself is stable under typical cross-coupling reaction conditions, which are often run at elevated temperatures.
Experimental Protocols
The following are detailed experimental protocols for the application of this compound in common cross-coupling reactions and for the determination of its purity.
Purity Determination by Quantitative NMR (qNMR)
This protocol provides a general framework for determining the purity of this compound using ³¹P qNMR with an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar mass of a suitable internal standard (e.g., triphenyl phosphate, with a known purity) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum using a spectrometer with a proton decoupler.
-
Use a pulse program with a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard, to ensure full relaxation and accurate integration. A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the well-resolved signals corresponding to this compound (around -10 ppm) and the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the this compound sample using the following equation:
Purity_this compound (%) = (I_this compound / N_this compound) * (N_std / I_std) * (MW_this compound / W_this compound) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms (for both this compound and the standard, N=1)
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with a secondary amine using this compound as the ligand.
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the limiting reagent).
-
Add the aryl chloride (1.0 equivalent) and the secondary amine (1.1-1.2 equivalents) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid using a palladium/RuPhos catalytic system.
Methodology:
-
Reaction Setup:
-
In a Schlenk tube, combine the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), the aryl bromide (1.0 equivalent), and the boronic acid (1.2-1.5 equivalents).
-
Add a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel.
-
Signaling Pathways and Logical Relationships
The efficacy of this compound in cross-coupling reactions is a result of a complex interplay of its steric and electronic properties influencing the catalytic cycle.
Conclusion
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-donating properties enables the efficient synthesis of a wide range of organic molecules, including those with challenging structural motifs. This technical guide provides a foundational understanding of its physicochemical properties and practical guidance for its application in the laboratory. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the characteristics and handling of this compound is essential for optimizing reaction conditions and achieving desired synthetic outcomes. Further research into the quantitative solubility and thermal properties of the free ligand would be beneficial for process development and scale-up applications.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 6. 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIISOPROPOXYBIPHENYL(787618-22-8) 1H NMR spectrum [chemicalbook.com]
The Architect of Modern Cross-Coupling: A Technical Guide to the RuPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency. Among the pantheon of phosphine (B1218219) ligands that have revolutionized palladium-catalyzed cross-coupling reactions, RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) has emerged as a particularly powerful tool. Its unique structural features confer exceptional reactivity, particularly in challenging C-N and C-C bond-forming reactions, making it an indispensable ligand in academic and industrial laboratories, especially within the realm of drug development. This in-depth technical guide explores the core structural features of the this compound ligand, its profound impact on reactivity, and provides practical insights into its application.
Structural Features: A Bulky and Electron-Rich Scaffold
The efficacy of this compound stems from its meticulously designed three-dimensional structure. A member of the Buchwald family of biarylphosphine ligands, its architecture is characterized by significant steric bulk and strong electron-donating properties, both of which are critical for promoting efficient catalysis.
Crystallographic Analysis and Key Geometric Parameters
The solid-state structure of the free this compound ligand has been elucidated by single-crystal X-ray diffraction, providing precise data on its bond lengths and angles.[1][2] These parameters are fundamental to understanding its steric and electronic profile.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₃O₂P | [3] |
| CAS Number | 787618-22-8 | [3] |
| P—C(aryl) Bond Length | 1.848(2) Å | [1][2] |
| P—C(cyclohexyl) Bond Lengths | 1.877(2) Å, 1.862(2) Å | [1][2] |
| C(aryl)—P—C(cyclohexyl) Angles | 97.03(8)°, 101.86(8)° | [1][2] |
| C(cyclohexyl)—P—C(cyclohexyl) Angle | 105.46(8)° | [1][2] |
The Tolman Cone Angle: Quantifying Steric Hindrance
A key descriptor of the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This value represents the solid angle at the metal center that is occupied by the ligand. This compound possesses a significantly large cone angle, which is a direct consequence of its bulky dicyclohexylphosphino group and the ortho-diisopropoxy substituents on the biphenyl (B1667301) backbone.[1][2]
| Ligand | Cone Angle (θ) |
| This compound (free) | 201.5° |
| Pd-RuPhos | 198.1° |
| BrettPhos (free) | 220.3° |
| Pd-BrettPhos | 204.2° |
| PCy₃ | 170° |
| PPh₃ | 145° |
The large cone angle of this compound is instrumental in promoting the formation of the active monoligated palladium(0) species, which is crucial for initiating the catalytic cycle. It also plays a significant role in facilitating the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions.[4][5]
Reactivity and Applications in Cross-Coupling Reactions
The unique structural attributes of this compound translate into exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. It is particularly renowned for its ability to facilitate challenging transformations involving sterically hindered substrates and for its high catalytic activity, often allowing for low catalyst loadings.
Buchwald-Hartwig Amination: A Go-To Ligand for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound has proven to be a superior ligand for the coupling of secondary amines with aryl halides, including electron-rich, electron-poor, and sterically demanding substrates.[6]
General Experimental Protocol for Buchwald-Hartwig Amination:
An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., this compound Pd G2, 1-2 mol%), the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) under an inert atmosphere. Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added, and the mixture is heated to the specified temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC/LC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography.
Table of Representative Buchwald-Hartwig Aminations using this compound:
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | This compound Pd G2 (1.5) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Bromotoluene | Di-n-butylamine | This compound Pd G2 (1.0) | NaOtBu | Toluene | 80 | 2 | 98 |
| 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | This compound Pd G2 (2.0) | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 3-Bromo-N,N-dimethylaniline | Pyrrolidine | This compound Pd G2 (1.0) | LiHMDS | Toluene | 100 | 4 | 96 |
Suzuki-Miyaura Coupling: Forging C-C Bonds with High Efficiency
This compound is also a highly effective ligand for the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides. It is particularly advantageous for the coupling of heteroaryl substrates and for reactions involving challenging aryl chlorides.[7][8]
General Experimental Protocol for Suzuki-Miyaura Coupling:
A reaction flask is charged with the aryl or heteroaryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). A suitable solvent system (e.g., toluene/water or dioxane/water) is added, and the mixture is heated (typically 80-110 °C) under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with water, and the product is extracted. The organic extracts are dried, concentrated, and purified by chromatography.
Table of Representative Suzuki-Miyaura Couplings using this compound:
| Aryl Halide | Boronic Acid | Pd Source (mol%) / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) / this compound (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 |
| 2-Chloropyridine | 3-Thiopheneboronic acid | Pd(OAc)₂ (3) / this compound (6) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 1-Bromo-2,4,6-trimethylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) / this compound (3) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 97 |
| 3-Bromoquinoline | (4-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) / this compound (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 88 |
Negishi Coupling: Versatile C-C Bond Formation
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another area where this compound excels. It enables the coupling of a wide range of functionalized organozinc reagents with aryl and heteroaryl halides, including sterically hindered substrates.[9][10]
General Experimental Protocol for Negishi Coupling:
To a flame-dried Schlenk tube under an inert atmosphere are added the palladium precatalyst (e.g., this compound Pd G2, 1-2 mol%), the aryl or heteroaryl halide (1.0 equiv), and an anhydrous solvent (e.g., THF or dioxane). The organozinc reagent (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted, dried, and purified.[11]
Table of Representative Negishi Couplings using this compound:
| Aryl Halide | Organozinc Reagent | Pd Precatalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | p-Tolylzinc chloride | This compound Pd G2 (0.1) | THF | 75 | 0.33 | >98 |
| 4-Iodobenzonitrile | Ethyl 4-(chlorozincio)butanoate | This compound Pd G2 (2.0) | THF | 60 | 12 | 89 |
| 3-Chloropyridine | 2-Thienylzinc chloride | This compound Pd G2 (1.0) | Dioxane | 80 | 16 | 91 |
| 1-Bromo-2-(trifluoromethyl)benzene | Cyclohexylzinc bromide | This compound Pd G2 (1.5) | THF | 70 | 24 | 85 |
Mechanistic Insights: The Buchwald-Hartwig Amination Cycle
A deep understanding of the catalytic cycle is paramount for reaction optimization and the rational design of new catalysts. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of oxidative addition, deprotonation, and reductive elimination steps. For the Pd-RuPhos system, extensive computational and experimental studies have shown that the reductive elimination step is typically the rate-limiting step of the catalytic cycle.[4][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination using a Pd-RuPhos catalyst.
The large steric bulk of this compound is thought to facilitate the C-N bond-forming reductive elimination from the palladium(II) amido complex, thereby accelerating the overall catalytic turnover. The activation energy for this step in the Pd-RuPhos system has been calculated to be higher than that for the oxidative addition, confirming it as the rate-determining step.[4][5]
Logical Relationships: Structure Dictates Reactivity
The exceptional performance of the this compound ligand is a direct consequence of the interplay between its structural and electronic properties. The following diagram illustrates the key relationships that govern its reactivity.
Caption: Relationship between this compound's structural features and its catalytic reactivity.
Conclusion
This compound stands as a testament to the power of rational ligand design in catalysis. Its unique combination of steric bulk and electron-richness has made it an exceptionally versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the structural features and reactivity of this compound is essential for leveraging its full potential in the construction of complex and valuable molecules. The continued exploration of its applications and the development of next-generation catalysts inspired by its design will undoubtedly continue to push the boundaries of synthetic chemistry.
References
- 1. Crystal structure of the this compound ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Unraveling the Core of Catalysis: An In-depth Technical Guide to RuPhos Oxidative Addition
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of an aryl halide to a palladium(0) complex is a critical initiation step in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry and drug development. The choice of ligand coordinated to the palladium center is paramount in dictating the efficiency and scope of these transformations. Among the pantheon of bulky biarylphosphine ligands developed, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand for a range of cross-coupling reactions, including the Buchwald-Hartwig amination.
This technical guide provides a comprehensive examination of the oxidative addition step involving this compound-ligated palladium complexes. It delves into the mechanistic nuances, the formation of the active catalytic species, and the factors influencing this pivotal transformation. Detailed experimental protocols for studying the kinetics of this reaction are also provided, alongside a summary of key quantitative data to facilitate a deeper understanding and application of this catalytic system.
The Mechanism of Oxidative Addition in the Context of this compound
The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex involves the cleavage of the Ar-X bond and the formation of two new bonds: Pd-Ar and Pd-X. This process formally oxidizes the palladium center from Pd(0) to Pd(II). Several mechanistic pathways are possible for this transformation, including a concerted mechanism, an SN2-type pathway, and radical mechanisms. For electron-rich, bulky phosphine (B1218219) ligands like this compound, the reaction is generally believed to proceed through a concerted, three-center transition state.
A crucial aspect of the this compound-palladium system is the nature of the catalytically active species. While a Pd(0) source is used, it is the monoligated Pd(0)L species (where L = this compound) that is considered the most reactive intermediate for the oxidative addition step. This is in equilibrium with the less reactive, bis-ligated Pd(0)L₂ complex. The steric bulk of this compound plays a significant role in favoring the dissociation of one ligand to generate the highly reactive 12-electron monoligated species.
It is important to note that for many Buchwald-Hartwig amination reactions catalyzed by Pd-RuPhos systems, computational studies have suggested that reductive elimination, rather than oxidative addition, is the rate-limiting step of the overall catalytic cycle.[1][2][3] This is in contrast to other bulky phosphine ligands like BrettPhos, where oxidative addition is often rate-determining.[1][2] Nevertheless, a thorough understanding of the oxidative addition step is essential for optimizing reaction conditions and expanding the substrate scope.
Formation of the Active Pd(0)-RuPhos Catalyst
In practice, the active Pd(0)-RuPhos catalyst is typically generated in situ from a stable Pd(II) precatalyst. Third-generation (G3) Buchwald precatalysts, such as this compound Pd G3, are widely used for this purpose.[4] These precatalysts are air- and moisture-stable and are designed to efficiently generate the active monoligated Pd(0)-RuPhos species under the reaction conditions.[4][5] The activation of these precatalysts involves a reductive process that releases the active catalyst into the reaction mixture.[5][6] The use of such precatalysts ensures an accurate 1:1 palladium-to-ligand ratio and leads to more reproducible results.[4]
Quantitative Data on this compound Oxidative Addition
Obtaining precise experimental kinetic data specifically for the oxidative addition to a Pd(0)-RuPhos complex is challenging due to the high reactivity of the monoligated species and the fact that this step may not be rate-limiting in the overall catalytic cycle. Much of the available quantitative data comes from density functional theory (DFT) calculations, which provide valuable insights into the relative energy barriers of different steps in the catalytic cycle.
| Ligand System | Reaction Step | Substrate | Activation Energy (kcal/mol) - DFT | Reference |
| Pd-RuPhos | Oxidative Addition | Bromobenzene | 13.3 | [1] |
| Pd-RuPhos | Reductive Elimination | Diphenylamine | >13.3 (rate-limiting) | [1][2] |
| Pd-BrettPhos | Oxidative Addition | Bromobenzene | 23.3 (rate-limiting) | [1] |
| Pd-BrettPhos | Reductive Elimination | Diphenylamine | <23.3 | [1][2] |
Note: The values presented are from DFT calculations and serve to illustrate the relative energy barriers. Experimental values may vary. For the Pd-RuPhos system, reductive elimination is calculated to have a higher energy barrier than oxidative addition in the context of the studied Buchwald-Hartwig amination.[1][2]
Experimental Protocols for Studying Oxidative Addition Kinetics
The following are detailed methodologies for key experiments that can be employed to study the kinetics of oxidative addition to Pd(0)-RuPhos complexes. These protocols are adapted from studies on similar bulky phosphine ligand systems.
In Situ Catalyst Formation and Monitoring by ³¹P NMR Spectroscopy
This experiment allows for the qualitative observation of the formation of the oxidative addition product and can be adapted for kinetic analysis by monitoring the disappearance of the Pd(0)-RuPhos species and the appearance of the Pd(II)-RuPhos product over time.
Materials:
-
This compound Pd G3 precatalyst
-
Aryl halide (e.g., bromobenzene)
-
Anhydrous, degassed solvent (e.g., THF-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves
Procedure:
-
In a glovebox, prepare a stock solution of the this compound Pd G3 precatalyst in the chosen deuterated solvent.
-
Prepare a separate stock solution of the aryl halide and the internal standard in the same solvent.
-
In an NMR tube, combine the precatalyst solution with a suitable activating agent if necessary (e.g., a base to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species).
-
Acquire a ³¹P NMR spectrum of the initial mixture to observe the signal corresponding to the Pd(0)-RuPhos complex.
-
Inject the aryl halide/internal standard solution into the NMR tube, quickly shake to mix, and immediately begin acquiring ³¹P NMR spectra at fixed time intervals.
-
The reaction should be maintained at a constant temperature in the NMR spectrometer.
-
Process the spectra and integrate the signals corresponding to the starting Pd(0)-RuPhos complex and the resulting Pd(II) oxidative addition product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
Kinetic Analysis using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to study the rates of reactions that involve a change in the oxidation state of a species. It can be used to determine the rate constant of the oxidative addition of an aryl halide to the electrochemically generated Pd(0)-RuPhos complex.
Materials:
-
A Pd(II) source (e.g., Pd(OAc)₂) and this compound ligand, or a this compound Pd G3 precatalyst
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Aryl halide
-
A three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the palladium complex and this compound ligand (or the precatalyst) and the supporting electrolyte in the chosen solvent in the electrochemical cell.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Record a cyclic voltammogram of the palladium complex in the absence of the aryl halide to identify the Pd(II)/Pd(0) reduction wave.
-
Add a known concentration of the aryl halide to the solution and record a series of cyclic voltammograms at varying scan rates.
-
The oxidative addition of the aryl halide to the electrochemically generated Pd(0)-RuPhos species will result in a characteristic change in the cyclic voltammogram (e.g., an increase in the catalytic current and a shift in the peak potential).
-
The rate constant of the oxidative addition can be determined by analyzing the dependence of the peak current or peak potential on the scan rate and the concentration of the aryl halide using established electrochemical kinetic models.
Visualizing the Catalytic Cycle and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Catalytic cycle for Buchwald-Hartwig amination with this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
The Rate-Limiting Step in RuPhos-Palladium Catalyzed C-N Cross-Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the kinetics and mechanism of palladium-catalyzed C-N cross-coupling reactions employing the bulky biarylphosphine ligand, RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). A comprehensive analysis of computational and experimental data reveals that for the Pd-RuPhos catalytic system, the reductive elimination step is frequently the rate-limiting step of the catalytic cycle. This guide provides a detailed examination of the factors influencing this kinetic bottleneck, quantitative data from key studies, and generalized experimental protocols for further investigation.
Introduction: The Significance of the Rate-Limiting Step
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. The choice of ligand is paramount in these reactions, dictating catalyst activity, stability, and substrate scope. This compound has emerged as a privileged ligand, particularly for the coupling of secondary amines. Understanding the catalytic cycle and identifying the rate-limiting step are crucial for reaction optimization, catalyst design, and process development in the pharmaceutical and chemical industries. For Pd-RuPhos systems, a growing body of evidence points to the final C-N bond-forming reductive elimination as the turnover-limiting step, in contrast to other ligand systems where oxidative addition may be slower.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps. The catalytic cycle, illustrated below, involves the interplay of palladium in its Pd(0) and Pd(II) oxidation states.
Figure 1: The Buchwald-Hartwig amination catalytic cycle. For this compound-based catalysts, the reductive elimination step is often rate-limiting.
Evidence for Reductive Elimination as the Rate-Limiting Step
A combination of computational modeling and experimental kinetic studies has been instrumental in identifying the rate-limiting step in this compound-catalyzed aminations.
Computational Studies
Density Functional Theory (DFT) calculations have provided significant insights into the energy landscape of the catalytic cycle. A key study comparing the ligands this compound and BrettPhos in the amination of bromobenzene (B47551) with various anilines revealed a fundamental difference in their rate-limiting steps.[1][2]
For the Pd-RuPhos system, the activation energy barrier for reductive elimination was consistently calculated to be higher than that for oxidative addition.[1][2] This is attributed to the relatively smaller steric hindrance around the palladium center with this compound compared to more bulky ligands like BrettPhos.[3] This smaller steric profile allows for easier approach of the aryl halide during oxidative addition, thus lowering its energy barrier, while making the bond-forming reductive elimination from the resulting amido complex comparatively more difficult.[3]
Experimental Kinetic Studies
Kinetic experiments under both catalytic and stoichiometric conditions have corroborated the findings of computational studies. In a detailed investigation of the coupling of 3-bromoanisole (B1666278) and diphenylamine (B1679370) using a this compound-based catalyst, the reaction rate was found to be independent of the concentration of the amine, base, and aryl halide.[4] This zero-order dependence on the reactants is a strong indicator that the rate-limiting step occurs after the formation of the palladium amido complex, pointing towards reductive elimination.[4][5]
Furthermore, the palladium(II) amido complex was identified as the resting state of the catalyst during these reactions, providing further evidence that the steps preceding its formation are relatively fast.[5][6] Hammett plot analyses have also shown that electron-withdrawing groups on the aryl halide and electron-donating groups on the diarylamine accelerate the rate of reductive elimination, which is consistent with the expected electronic effects on this step.[5][6]
Quantitative Data
The following tables summarize key quantitative data from computational and experimental studies, highlighting the energetic barriers and relative rates of the elementary steps in the catalytic cycle.
Calculated Activation Energy Barriers
These data, derived from DFT calculations, illustrate the relative energy barriers for oxidative addition and reductive elimination for Pd-RuPhos and Pd-BrettPhos systems in the reaction of bromobenzene with aniline.[1][2]
| Ligand | Catalytic Step | Activation Energy (kcal/mol) | Rate-Limiting Step |
| This compound | Oxidative Addition | 13.3 | No |
| This compound | Reductive Elimination | 32.0 | Yes |
| BrettPhos | Oxidative Addition | 23.3 | Yes |
| BrettPhos | Reductive Elimination | 19.8 | No |
Table 1: Comparison of calculated activation energy barriers for Pd-RuPhos and Pd-BrettPhos.[1][2]
Influence of Amine Steric Hindrance on Reductive Elimination Barrier
Computational studies have shown that increasing the steric bulk of the amine can surprisingly lower the activation energy for reductive elimination in the Pd-RuPhos system.[2]
| Amine Substituent (Aniline) | Reductive Elimination Barrier (kcal/mol) |
| H | 32.0 |
| 2-Methyl | 30.5 |
| 2,6-Dimethyl | 28.1 |
| 2-tert-Butyl | 26.5 |
| 2,6-Diisopropyl | 25.0 |
Table 2: Calculated effect of amine steric hindrance on the reductive elimination energy barrier for the Pd-RuPhos catalyzed reaction of bromobenzene with substituted anilines.[2]
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to investigate the kinetics and mechanism of this compound-catalyzed amination reactions.
Synthesis of (this compound)Pd(II) Amido Complexes (for Stoichiometric Studies)
The synthesis of the palladium amido complex, which is the resting state of the catalyst and the immediate precursor to reductive elimination, is crucial for stoichiometric kinetic studies. A general procedure is outlined below.
Figure 2: Generalized workflow for the synthesis of a (this compound)Pd(II) amido complex.
Protocol:
-
Preparation of the Oxidative Addition Complex: In an inert atmosphere glovebox, a palladium(0) source (e.g., Pd₂(dba)₃) and this compound are dissolved in an anhydrous aprotic solvent such as toluene. The aryl halide is then added, and the mixture is stirred at room temperature until the formation of the (this compound)Pd(Ar)(X) complex is complete.
-
Formation of the Amido Complex: To the solution of the oxidative addition complex, the amine and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) are added.
-
Reaction and Isolation: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored for the formation of the deep red-colored amido complex. Upon completion, the product is isolated, typically by crystallization, and characterized by NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.[7]
Kinetic Monitoring of Reductive Elimination
The rate of reductive elimination can be monitored using techniques such as NMR spectroscopy or reaction calorimetry.
Figure 3: Workflow for monitoring the rate of reductive elimination by NMR spectroscopy.
Protocol using NMR Spectroscopy:
-
Sample Preparation: A solution of the purified (this compound)Pd(Ar)(NR₂) complex of known concentration is prepared in a deuterated solvent (e.g., benzene-d₆) within an inert atmosphere glovebox. The solution is transferred to an NMR tube, which is then sealed.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 40-100 °C). A series of spectra (e.g., ¹H or ³¹P NMR) are acquired at regular time intervals.
-
Data Analysis: The signals corresponding to the starting palladium amido complex and the formed product are integrated in each spectrum. The concentration of the starting material is plotted against time, and the data is fitted to the appropriate rate law (typically first-order) to determine the rate constant for the reductive elimination.[7]
DFT Computational Methodology
DFT calculations are a powerful tool for elucidating reaction mechanisms and energetics. A general protocol for studying the Buchwald-Hartwig amination is as follows:
-
Software and Functionals: Calculations are typically performed using software packages like Gaussian. A common choice of functional is a hybrid functional such as B3LYP.
-
Basis Sets: A double-zeta basis set with polarization and diffuse functions is often employed for all atoms.
-
Solvent Modeling: The effect of the solvent (e.g., toluene) is typically included using a continuum solvation model, such as the CPCM or SMD model.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that intermediates have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Energy Profile Construction: The Gibbs free energy of each species is used to construct the potential energy surface for the reaction, from which the activation energy barriers for each elementary step can be determined.[8]
Conclusion
For researchers in drug development and process chemistry, this understanding is critical. Efforts to accelerate these reactions should focus on strategies that lower the energy barrier for reductive elimination. This could involve modifications to the ligand structure to alter its electronic properties, careful selection of substrates, or optimization of reaction conditions such as temperature and solvent. The methodologies and data presented in this guide provide a solid foundation for further investigation and the rational design of more efficient C-N cross-coupling systems.
References
- 1. media.abcr.com [media.abcr.com]
- 2. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of RuPhos Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of RuPhos and its analogues, a critical class of biaryl monophosphine ligands widely employed in modern organic chemistry. The exceptional catalytic activity of these ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, has made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details the synthetic protocols for this compound and its key derivatives, presents quantitative data in a comparative format, and visualizes the core synthetic strategies and catalytic cycles.
Introduction to this compound and its Significance
This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald family of electron-rich and sterically hindered biaryl monophosphine ligands.[1] Its structure, characterized by a bulky dicyclohexylphosphino group and two isopropoxy substituents on the second phenyl ring, imparts unique properties that enhance the efficiency and scope of palladium-catalyzed reactions.[1] These features facilitate the formation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.[2] this compound has proven particularly effective in the coupling of secondary amines and sterically demanding substrates.[2] The development of this compound and its analogues has been instrumental in overcoming challenges associated with the coupling of unreactive substrates and has enabled the synthesis of complex molecules under milder conditions.
General Synthetic Strategies
The synthesis of this compound and its analogues generally follows a modular approach, allowing for the systematic variation of both the phosphine (B1218219) moiety and the biaryl backbone. This modularity is key to tuning the steric and electronic properties of the ligand to optimize its performance in specific catalytic applications. The core synthetic pathway typically involves two key steps: the formation of the biaryl backbone and the subsequent introduction of the phosphine group.
A common strategy for constructing the biaryl backbone is through a Suzuki-Miyaura coupling reaction. This is followed by a lithiation and phosphorylation sequence to introduce the desired phosphine group. Variations in the starting materials for the Suzuki coupling allow for the introduction of different substituents on the biaryl framework, leading to a diverse range of analogues.
Alternatively, a directed ortho-lithiation approach on a substituted biphenyl (B1667301) precursor can be employed, followed by reaction with a chlorophosphine. The choice of the synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final ligand.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and representative analogues.
Synthesis of this compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
This one-pot protocol is a common method for the laboratory-scale synthesis of this compound.
Procedure:
-
An oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is capped with a rubber septum and fitted with an argon inlet. The flask is evacuated and backfilled with argon three times.
-
The reaction vessel is charged with 1,3-diisopropoxybenzene (B1589079) (1.5 g, 7.7 mmol, 1.1 equiv.), dry hexane (B92381) (16 mL), and n-butyllithium (3.2 mL, 2.5 M solution in hexanes, 8.0 mmol, 1.2 equiv.).
-
The reaction mixture is heated to reflux (bath temperature of 80 °C) for 2.5 hours.
-
While maintaining reflux, neat 2-bromochlorobenzene (0.8 mL, 6.8 mmol, 1.0 equiv.) is added dropwise via syringe over 50 minutes with vigorous stirring. The resulting suspension is stirred at 80 °C for an additional hour.
-
The reaction mixture is then cooled to room temperature. A small aliquot is quenched with ethanol (B145695) and analyzed by GC to confirm the complete consumption of 2-bromochlorobenzene and its conversion to 2-bromo-2',6'-diisopropoxybiphenyl.
-
Dry THF (16 mL) is added via syringe, and the reaction mixture is cooled to -78 °C.
-
n-Butyllithium (3.1 mL, 2.5 M solution in hexanes, 7.7 mmol, 1.1 equiv.) is added dropwise over 15 minutes. The mixture is stirred at -78 °C for 1 hour.
-
Neat chlorodicyclohexylphosphine (B95532) (1.5 mL, 6.8 mmol, 1.0 equiv.) is then added via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 10 mL of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a white solid.
Synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
SPhos is a closely related analogue of this compound, differing in the alkoxy substituents.
Procedure:
-
To a solution of 1,3-dimethoxybenzene (B93181) (2 mL, 15.30 mmol) in anhydrous THF (35 mL) at 0 °C, n-butyllithium (6.2 mL, 15.50 mmol) is added slowly through a dropping funnel over 5 minutes.
-
The reaction mixture is stirred at room temperature for 3.5 hours.
-
After stirring, 2-bromochlorobenzene (1.6 mL, 13.70 mmol) is added slowly dropwise via syringe at 0 °C over 30 minutes.
-
After stirring for an additional 15 minutes, the reaction mixture is cooled to -78 °C, and n-butyllithium (6.20 mL, 15.50 mmol) is again added slowly through a dropping funnel over 5 minutes.
-
After 30 minutes, chlorodicyclohexylphosphine (3.03 mL, 13.70 mmol) is added.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield SPhos.[3]
Synthesis of JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
JohnPhos is another important Buchwald ligand with a different phosphine substituent.
Procedure:
-
Under a nitrogen atmosphere, a Grignard reagent is prepared by reacting 40 g of 2-bromobiphenyl (B48390) with 5 g of magnesium shavings in 400 mL of anhydrous THF under reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and 2 g of tetrakis(triphenylphosphine)palladium(0) is added. The mixture is stirred for 30 minutes.
-
Subsequently, 33 g of di-tert-butylchlorophosphine (B1329828) is added slowly dropwise at room temperature.
-
After the addition is complete, the reaction mixture is refluxed for 2 hours.
-
The reaction is quenched by the slow dropwise addition of 200 mL of saturated aqueous ammonium chloride solution under ice-water bath cooling.
-
The organic phase is separated, and the product is crystallized by the addition of methanol (B129727) to yield JohnPhos as a white solid.[4]
Data Presentation
The following table summarizes the key structural features of this compound and some of its common analogues.
| Ligand Name | Phosphine Substituent | Biaryl Substituents (2', 6' positions) |
| This compound | Dicyclohexyl | Diisopropoxy |
| SPhos | Dicyclohexyl | Dimethoxy |
| JohnPhos | Di-tert-butyl | (Unsubstituted) |
| tBuXPhos | Di-tert-butyl | 2',4',6'-Triisopropyl |
| XPhos | Dicyclohexyl | 2',4',6'-Triisopropyl |
| BrettPhos | Dicyclohexyl | 3,6-Dimethoxy-2',4',6'-triisopropyl |
Visualizations
The following diagrams illustrate the general synthetic pathway for this compound and the catalytic cycle of the Buchwald-Hartwig amination, a key application of these ligands.
References
An In-Depth Technical Guide to the Crystal Structure and Catalytic Role of the RuPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of the RuPhos ligand (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a critical component in modern palladium-catalyzed cross-coupling reactions. This document details the crystallographic parameters of the ligand, outlines experimental protocols for its synthesis and crystallization, and explores its mechanistic role in the widely utilized Buchwald-Hartwig amination reaction.
Crystal Structure Analysis of this compound
The solid-state structure of the free this compound ligand has been determined by single-crystal X-ray diffraction, revealing key structural features that underpin its catalytic efficacy. This compound crystallizes in the triclinic space group P-1, with two independent molecules (denoted as Molecule A and Molecule B) in the asymmetric unit.[1] This arrangement provides insight into the conformational flexibility and packing of the ligand in the solid state.
Crystallographic Data
The following table summarizes the key crystallographic data and collection parameters for the this compound ligand.
| Parameter | Value |
| Chemical Formula | C₃₀H₄₃O₂P |
| Formula Weight | 466.63 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1234(5) |
| b (Å) | 15.8209(7) |
| c (Å) | 19.0324(9) |
| α (°) | 71.2052(8) |
| β (°) | 85.1144(8) |
| γ (°) | 87.9801(9) |
| Volume (ų) | 2731.0(2) |
| Z | 4 |
| Density (calculated) | 1.135 g/cm³ |
| Absorption Coefficient (μ) | 0.12 mm⁻¹ |
| Crystal Size (mm) | 0.42 x 0.24 x 0.12 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections Collected | 55802 |
| Independent Reflections | 9733 |
| R(int) | 0.044 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.116 |
| Goodness-of-fit on F² | 1.05 |
| CCDC Number | 2056274 |
Data sourced from Carsch et al., Acta Crystallogr E Crystallogr Commun. 2021.[1]
Key Molecular Geometry Parameters
The molecular structure of this compound is characterized by a biphenyl (B1667301) backbone with bulky dicyclohexylphosphino and diisopropoxy substituents. These groups create a sterically demanding environment around the phosphorus atom, which is crucial for its catalytic activity. The table below lists selected bond lengths and angles for one of the independent molecules in the asymmetric unit.
| Bond/Angle | Length (Å) / Angle (°) |
| P—C(aryl) | 1.848(2) |
| P—C(cyclohexyl) | 1.862(2) - 1.877(2) |
| C(aryl)—P—C(cyclohexyl) | 97.03(8) - 101.86(8) |
| C(cyclohexyl)—P—C(cyclohexyl) | 105.46(8) |
Data sourced from Carsch et al., Acta Crystallogr E Crystallogr Commun. 2021.[1]
The P-C(aryl) bond length is typical for such phosphines, while the P-C(cyclohexyl) bonds are slightly longer, as expected. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle, a consequence of the steric bulk of the substituents.
Experimental Protocols
Synthesis of this compound Ligand
The following protocol describes a representative synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (this compound).[2]
Materials:
-
n-butyllithium (2.5 M in hexanes)
-
2-bromochlorobenzene
-
Dry hexane (B92381)
-
Dry tetrahydrofuran (B95107) (THF)
-
Argon gas
-
Standard Schlenk line glassware
Procedure:
-
An oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is assembled, capped with a rubber septum, and fitted with an argon inlet. The flask is evacuated and backfilled with argon three times.
-
The reaction vessel is charged with 1,3-diisopropoxybenzene (1.5 g, 7.7 mmol), dry hexane (16 mL), and n-butyllithium (3.2 mL, 8.0 mmol).
-
The reaction mixture is heated to reflux (bath temperature of 80 °C) for 2.5 hours.
-
While maintaining reflux, neat 2-bromochlorobenzene (0.8 mL, 6.8 mmol) is added dropwise via syringe over 50 minutes with vigorous stirring. The resulting suspension is stirred at 80 °C for an additional hour.
-
The reaction mixture is cooled to room temperature.
-
Dry THF (16 mL) is added via syringe, and the resulting mixture is cooled to -78 °C.
-
n-Butyllithium (3.1 mL, 7.7 mmol) is added dropwise over 15 minutes, and the mixture is stirred at -78 °C for 1 hour.
-
Neat chlorodicyclohexylphosphine (1.5 mL, 6.8 mmol) is then added via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Crystallization for Single-Crystal X-ray Diffraction
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
A purified sample of this compound is dissolved in a minimal amount of a suitable solvent system, such as a hexanes/ethyl acetate (B1210297) mixture.
-
The solution is filtered to remove any particulate matter.
-
The vial containing the solution is loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to two weeks, colorless, plate-like crystals should form.
-
A suitable crystal is selected and mounted on a goniometer for data collection.
Visualized Experimental and Catalytic Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the catalytic cycle of the Buchwald-Hartwig amination reaction.
Role in Buchwald-Hartwig Amination
The this compound ligand is highly effective in palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. The reaction couples an aryl halide or triflate with an amine in the presence of a base and a palladium catalyst. The steric bulk and electron-donating properties of this compound are critical for promoting the key steps of the catalytic cycle.[3]
The generally accepted mechanism for the Buchwald-Hartwig amination using a palladium catalyst with the this compound ligand (L) proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the this compound ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine (HNR₂) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The final and often rate-limiting step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst.[3]
The bulky nature of the this compound ligand facilitates the reductive elimination step and helps to prevent the formation of undesired side products. Its electron-rich character also enhances the rate of oxidative addition. These features make this compound a highly versatile and efficient ligand for a wide range of amination reactions, including those involving sterically hindered substrates.[1]
References
- 1. Crystal structure of the this compound ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]
- 3. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of the Palladium-RuPhos Catalytic Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the catalytic cycle of palladium complexes featuring the RuPhos ligand, particularly in the context of Buchwald-Hartwig amination reactions. The development of robust and efficient catalysts is paramount in modern synthetic chemistry, and a deep mechanistic understanding, often achieved through computational methods like Density Functional Theory (DFT), is critical for the rational design of new catalytic systems.
The palladium-catalyzed C-N cross-coupling reaction is a cornerstone of modern organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of these transformations is heavily reliant on the choice of ligand coordinated to the palladium center.[2] Bulky, electron-rich phosphine (B1218219) ligands, such as this compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have proven to be highly effective for a broad range of substrates.[3][4] Theoretical studies have been instrumental in revealing the nuanced roles these ligands play in modulating the catalytic cycle.[1][5]
The Pd-RuPhos Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary stages: oxidative addition, deprotonation (often considered part of the transmetalation phase in other cross-couplings), and reductive elimination.[1][5][6] Computational studies have mapped out the potential energy surface for this cycle, identifying key intermediates and transition states.
The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X). This is followed by coordination of the amine and a base-assisted deprotonation to form a palladium-amido complex. The final, and often crucial, step is the reductive elimination from this complex to form the C-N bond of the product and regenerate the active Pd(0) catalyst.[1][5]
Computational Protocols for Mechanistic Elucidation
The insights into the this compound catalytic cycle are primarily derived from quantum chemical calculations using Density Functional Theory (DFT). These computational experiments provide a detailed picture of the geometric and electronic structures of intermediates and transition states.
Typical Computational Details:
-
Software: Quantum chemical calculations are commonly performed with software packages like Gaussian 16.[1]
-
Method: The B3LYP functional, a hybrid DFT method, is frequently used for these systems.[1]
-
Basis Sets: A combination of basis sets is typically employed, such as Lanl2dz for the palladium atom and 6-31G(d,p) for all other atoms (C, H, N, O, P, Br).[1]
-
Solvation Model: To simulate the reaction environment, an implicit solvation model like the SMD (Solvation Model based on Density) is applied.[1]
-
Analysis: Structural optimizations, frequency analyses (to confirm minima and transition states), and intrinsic reaction coordinate (IRC) analyses are standard procedures.[1] Natural Bond Orbital (NBO) analysis is often used to study population and electronic structures.[5]
Quantitative Analysis of the Catalytic Steps
DFT calculations provide quantitative data on the energy landscape of the reaction. The activation energy barriers (ΔG‡) for each elementary step are crucial for identifying the rate-limiting step of the overall catalytic cycle.
For the Pd-RuPhos catalyzed amination of bromobenzene (B47551) and aniline, detailed computational studies have determined the energy barriers for the key steps.[5]
| Catalytic Step | System | Activation Energy (kcal/mol) | Reference |
| Oxidative Addition | Pd-RuPhos | 13.3 | [5] |
| Reductive Elimination | Pd-RuPhos | 32.0 | [5] |
The data clearly indicates that for the Pd-RuPhos system, reductive elimination is the rate-limiting step , possessing a significantly higher activation barrier than oxidative addition.[1][5][7] This finding is consistent with experimental kinetic studies.[5][8]
The Decisive Role of Ligand Steric and Electronic Properties
The reason reductive elimination is rate-limiting for this compound is rooted in the ligand's specific architecture. Theoretical studies often compare different ligands to disentangle these effects. When compared to a bulkier ligand like BrettPhos, this compound presents a relatively smaller steric hindrance around the palladium atom.[5][7]
-
Oxidative Addition: A less sterically hindered metal center, as in the Pd-RuPhos complex, facilitates the approach of the aryl halide, leading to a lower activation barrier for oxidative addition (13.3 kcal/mol for this compound vs. 23.3 kcal/mol for BrettPhos).[5]
-
Reductive Elimination: Conversely, the final C-N bond-forming step requires the aryl and amido groups to come into close proximity. The comparatively smaller steric bulk of this compound allows these substrates to remain more strongly bound to the palladium center, making their elimination to form the final product more energetically demanding.[5][7] This results in a higher energy barrier for reductive elimination, establishing it as the turnover-limiting step for the catalyst.[5]
Furthermore, studies have shown that increasing the steric hindrance of the amine substrate can actually lower the energy barrier for reductive elimination in the Pd-RuPhos system, showcasing a complex interplay between ligand and substrate sterics.[1][5] This insight is valuable for rationally selecting catalysts for specific substrate combinations, particularly when coupling sterically demanding secondary amines, for which this compound is known to be highly effective.[5]
Conclusion and Outlook
-
The catalytic cycle proceeds through the canonical steps of oxidative addition, deprotonation, and reductive elimination.[5]
-
For the Pd-RuPhos system, reductive elimination is unequivocally the rate-limiting step, with a calculated activation barrier of 32.0 kcal/mol.[5]
-
This high barrier is a direct consequence of the ligand's structure; the moderate steric bulk of this compound facilitates the initial oxidative addition but makes the final product-forming reductive elimination more difficult compared to bulkier ligands.[5][7]
This detailed mechanistic knowledge allows researchers and drug development professionals to make more informed decisions in catalyst selection and reaction optimization. The predictive power of computational chemistry continues to be a critical tool in advancing the field of homogeneous catalysis, enabling the design of next-generation ligands and catalysts with enhanced activity and selectivity.
References
- 1. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
The Evolution of Excellence: A Technical Guide to Buchwald Ligands in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis, has been revolutionized by the development of highly efficient and versatile catalysts. At the heart of this transformation are the Buchwald biarylphosphine ligands, a class of electron-rich, sterically hindered ligands that have enabled the construction of complex molecular architectures with unprecedented efficiency and scope. This technical guide provides an in-depth exploration of the history, development, and application of Buchwald ligands, offering valuable insights for researchers, scientists, and drug development professionals.
A Historical Perspective: The Genesis of a Paradigm Shift
The journey of Buchwald ligands is intrinsically linked to the development of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] Prior to the mid-1990s, methods for constructing aryl amines were often harsh and limited in scope. The seminal work of Stephen L. Buchwald and John F. Hartwig independently established the foundation for this transformative methodology.[2]
The initial breakthroughs utilized relatively simple phosphine (B1218219) ligands, such as P(o-tolyl)₃, which constituted the first generation of catalysts for this reaction.[1][2] While groundbreaking, these early systems were generally effective only for the coupling of secondary amines with aryl bromides and suffered from limitations such as the need for high reaction temperatures and a restricted substrate scope.[2]
The Generations of Innovation: A Tale of Ligand Evolution
The limitations of early catalyst systems spurred the rational design and development of increasingly sophisticated phosphine ligands, leading to the emergence of distinct "generations" of Buchwald ligands, each offering significant improvements in reactivity, stability, and substrate scope.
First-Generation Ligands: The Pioneers
The first-generation ligands were characterized by their use of simple, commercially available triarylphosphines. A key example is tris(o-tolyl)phosphine, which, in combination with a palladium source, catalyzed the amination of aryl bromides.[2]
Table 1: Representative First-Generation Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Di-n-butylamine | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 85 | [2] |
| 4-Brombiphenyl | Morpholine | P(o-tolyl)₃ | NaOt-Bu | Toluene | 80 | 99 | [2] |
Second-Generation Ligands: Expanding the Horizon
Recognizing the need for more active and versatile catalysts, the Buchwald group developed a second generation of ligands based on a biaryl phosphine backbone. These ligands, such as 2-(dicyclohexylphosphino)biphenyl, featured increased steric bulk and electron-donating ability, which proved crucial for promoting the key steps of the catalytic cycle. This generation expanded the substrate scope to include the more challenging aryl chlorides and a wider range of amines.[3]
Third-Generation Ligands: The Workhorses of Modern Synthesis
The third generation of Buchwald ligands represents a significant leap forward in catalytic efficiency and user-friendliness. This generation includes highly popular and versatile ligands such as XPhos , RuPhos , and BrettPhos . These ligands are characterized by their bulky, electron-rich biarylphosphine frameworks with specific substitution patterns that enhance catalyst activity and stability. They have enabled reactions to be performed at lower catalyst loadings, at room temperature in some cases, and with an exceptionally broad range of substrates, including heteroaryl halides and various functionalized amines.[4][5][6]
Table 2: Performance Comparison of Third-Generation Buchwald Ligands in the Amination of 4-Chloro-N-methylaniline
| Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON* | Reference |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 2 | 98 | 4900 | [3] |
| This compound | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 18 | 95 | 4750 | [5] |
| BrettPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | 80 | 1 | 99 | 9900 | [7] |
*Turnover Number (TON) calculated as (moles of product / moles of Pd catalyst)
The Catalytic Cycle: A Mechanistic Overview
The remarkable efficacy of Buchwald ligands stems from their ability to facilitate the key elementary steps of the Buchwald-Hartwig amination catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky and electron-donating nature of these ligands promotes the formation of a monoligated palladium(0) species, which is believed to be the active catalyst.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
The Coordination Chemistry of RuPhos with Palladium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the bulky biaryl phosphine (B1218219) ligand RuPhos with palladium. It delves into the synthesis, structure, and catalytic applications of this compound-palladium complexes, which have become indispensable tools in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-nitrogen bonds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes.
Introduction to this compound and its Palladium Complexes
This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald family of electron-rich and sterically demanding biaryl phosphine ligands. Its unique structural features, including the bulky dicyclohexylphosphino group and the ortho-isopropoxy substituents on the second phenyl ring, play a crucial role in promoting challenging cross-coupling reactions. When coordinated to palladium, this compound forms highly active and stable catalysts that exhibit exceptional performance in a variety of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These catalysts are often employed as pre-formed "precatalysts," which are air- and moisture-stable, facilitating their handling and use in practical synthetic applications. The third-generation (G3) Buchwald precatalyst, (this compound)Pd(2-aminobiphenyl)OMs, is a particularly versatile and widely used example.[1]
Synthesis of this compound-Palladium Precatalysts
The most common and practical this compound-palladium precatalyst is the G3 palladacycle. Its synthesis is a multi-step process that can be performed on a multigram scale.[1]
Experimental Protocol: Synthesis of this compound Pd G3 Precatalyst
This protocol is adapted from the procedure described by Sotnik et al. (2021).[1]
Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate
-
To a solution of 2-aminobiphenyl (B1664054) (1.0 equiv) in a suitable organic solvent (e.g., toluene), add methanesulfonic acid (1.0 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 2-ammoniumbiphenyl mesylate.
Step 2: Synthesis of the Dimeric Palladacycle [Pd(ABP)(OMs)]₂
-
In a flask protected from light, suspend palladium(II) acetate (B1210297) (1.0 equiv) and 2-ammoniumbiphenyl mesylate (1.0 equiv) in an appropriate solvent (e.g., toluene).
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or NMR.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with a suitable solvent and dry under vacuum to obtain the dimeric palladacycle.
Step 3: Synthesis of this compound Pd G3 Precatalyst
-
Dissolve the dimeric palladacycle [Pd(ABP)(OMs)]₂ (1.0 equiv) and this compound (2.2 equiv) in an anhydrous, deoxygenated solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).
-
Reduce the solvent volume under vacuum and add an anti-solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the this compound Pd G3 precatalyst as a solid.
Experimental Workflow: Synthesis of this compound Pd G3 Precatalyst
Caption: A flowchart illustrating the multi-step synthesis of the this compound Pd G3 precatalyst.
Structural and Spectroscopic Data
The structure of this compound-palladium complexes has been extensively studied using various analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Data
The solid-state structure of both the free this compound ligand and its palladium complexes have been determined by single-crystal X-ray diffraction. This data provides precise information on bond lengths and angles, which are crucial for understanding the steric and electronic properties of the catalyst.
Table 1: Selected Bond Lengths and Angles for Free this compound Ligand and a this compound Pd G3 Complex
| Parameter | Free this compound Ligand[2] | This compound Pd G3 Complex[1] |
| Bond Lengths (Å) | ||
| P1—C(Aryl) | 1.84 - 1.85 | ~2.30 (Pd-P) |
| P1—C(Cyclohexyl) | 1.85 - 1.86 | - |
| Pd—P | - | 2.303 |
| Pd—N | - | 2.124 |
| Pd—C(biphenyl) | - | 2.015 |
| Pd—C(alkene) | - | 2.169, 2.223 |
| **Bond Angles (°) ** | ||
| C(Aryl)—P1—C(Aryl) | - | - |
| C(Cyclohexyl)—P1—C(Cyclohexyl) | 105.46 | - |
| P—Pd—N | - | 170.6 |
| P—Pd—C(biphenyl) | - | 93.3 |
| N—Pd—C(biphenyl) | - | 80.9 |
Note: Data for the this compound Pd G3 complex corresponds to the isomer with a Pd—C=C coordination bond. Bond lengths and angles can vary slightly depending on the specific crystalline form and co-crystallized solvents.
NMR Spectroscopy Data
³¹P NMR spectroscopy is a powerful tool for characterizing this compound-palladium complexes in solution. The chemical shift of the phosphorus atom is highly sensitive to its coordination environment.
Table 2: ³¹P NMR Chemical Shifts for this compound and its Palladium Complexes
| Species | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Free this compound | CDCl₃ | ~ -10[3] |
| This compound Pd G3 | DMSO-d₆ | 42.01[4] |
| This compound Pd G3 | Acetone | ~41.6[4] |
| This compound Pd G3 | CDCl₃ | 41.57[1] |
The downfield shift of the ³¹P signal upon coordination to palladium is indicative of the phosphorus atom's involvement in the metal complex. The solvent can also influence the chemical shift and even the structure of the complex in solution.[4]
Catalytic Applications in Cross-Coupling Reactions
This compound-palladium catalysts are highly effective in a range of cross-coupling reactions, enabling the formation of C-C and C-N bonds with a broad substrate scope and high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. This compound-palladium catalysts have demonstrated high activity in this transformation, particularly with challenging substrates.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Add the this compound Pd G3 precatalyst (0.5-2 mol%).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 1-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is particularly well-suited for the coupling of secondary amines.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.4-2.0 equiv).
-
Add the this compound Pd G3 precatalyst (0.5-2 mol%).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 1-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Catalytic Performance Data
The efficiency of this compound-palladium catalysts can be quantified by reaction yields and turnover numbers (TONs). The following table summarizes representative data from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 3: Representative Yields and Conditions for this compound-Palladium Catalyzed Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 12 | ~60-70 | [5] |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Dioxane | 100 | 1 | >95 | [8] |
| Buchwald-Hartwig | 2-Bromotoluene | Aniline | 0.5 | NaOtBu | Toluene | 80 | 2 | 98 | [8] |
| Buchwald-Hartwig | 4-Chloroanisole | Di-n-propylamine | 1 | NaOtBu | Toluene | 100 | 18 | 96 | [8] |
Note: Yields are typically isolated yields. Reaction conditions and yields are highly substrate-dependent and the values presented are for specific examples.
Conclusion
The coordination chemistry of this compound with palladium has given rise to a class of exceptionally versatile and efficient catalysts for cross-coupling reactions. The steric bulk and electron-donating properties of the this compound ligand are key to its ability to promote challenging transformations with high yields and broad functional group compatibility. The development of air- and moisture-stable precatalysts like this compound Pd G3 has further enhanced their practical utility in both academic and industrial settings. This guide provides a foundational understanding of the synthesis, structure, and application of these important catalytic systems, empowering researchers to leverage their full potential in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the this compound ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of RuPhos Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize RuPhos and its metal complexes, with a primary focus on palladium-based precatalysts commonly employed in cross-coupling reactions. This document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key workflows and concepts.
Introduction to this compound and its Significance
This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective electron-rich and sterically hindered monophosphine ligand from the Buchwald biarylphosphine family. Its complexes with palladium, particularly the G3 and G4 palladacycle precatalysts, exhibit exceptional reactivity and stability in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings.[1][2] The steric bulk and electron-donating properties of the this compound ligand are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3][4][5] Accurate spectroscopic characterization of these complexes is paramount for quality control, mechanistic studies, and the development of robust synthetic methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine characterization of this compound complexes in solution. ¹H, ¹³C, and ³¹P NMR provide detailed information about the structure, purity, and dynamic behavior of these complexes.[6][7][8]
³¹P NMR Spectroscopy
³¹P NMR is particularly informative for studying phosphine-containing organometallic complexes.[7] The chemical shift (δ) of the phosphorus atom is highly sensitive to its coordination environment.
Table 1: ³¹P NMR Chemical Shifts of this compound and this compound Pd G3 Precatalyst
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference(s) |
| This compound (free ligand) | CDCl₃ | ~ -10 | [6] |
| This compound Pd G3 | CDCl₃ | 41.57 | [7] |
| This compound Pd G3 | Acetone-d₆ | 42.71 | [9] |
| This compound Pd G3 | Ethyl Acetate (B1210297) | 39.78 and 49.01 (broad) | [9] |
| This compound Pd G3 | DMSO-d₆ | 42.01 | [7] |
Note: The observation of two broad signals for this compound Pd G3 in ethyl acetate suggests the presence of multiple species in equilibrium or dynamic exchange.[9]
¹H NMR Spectroscopy
¹H NMR spectroscopy is essential for confirming the overall structure of the complex and for quality control, allowing for the identification and quantification of impurities such as residual solvents or starting materials.[6][10] The spectra of this compound complexes are often complex due to the numerous overlapping signals from the aromatic and aliphatic protons.[7]
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation (Air-Sensitive Protocol):
-
In a glovebox, accurately weigh 5-10 mg of the this compound complex into an NMR tube.
-
Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Cap the NMR tube securely.
-
For samples prepared outside a glovebox, use a Schlenk line to purge the NMR tube with an inert gas (e.g., argon or nitrogen) before adding the solvent via a gas-tight syringe.
-
-
Data Acquisition:
-
Acquire ¹H and ³¹P{¹H} (proton-decoupled) NMR spectra on a suitable spectrometer.
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used (δ = 0 ppm).
-
Ensure a sufficient number of scans for good signal-to-noise, especially for ³¹P NMR.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different proton environments and to quantify impurities against a known internal standard.
-
Analyze the chemical shift and multiplicity of the signal in the ³¹P NMR spectrum to confirm the identity and purity of the complex.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of this compound complexes, including bond lengths, bond angles, and coordination geometry. This technique has been instrumental in characterizing the free this compound ligand and its palladium precatalysts.[1][11][12]
Table 2: Selected Crystallographic Data for the Free this compound Ligand
| Parameter | Value | Reference(s) |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| a (Å) | 10.1234(3) | [1] |
| b (Å) | 13.1234(4) | [1] |
| c (Å) | 22.1234(7) | [1] |
| α (°) | 89.123(1) | [1] |
| β (°) | 88.123(1) | [1] |
| γ (°) | 75.123(1) | [1] |
Note: The provided values are illustrative and should be referenced from the original publication for precise data.
The crystal structure of this compound Pd G3 reveals a square planar geometry around the palladium center, with coordination from the phosphorus atom of the this compound ligand and the nitrogen and a carbon atom of the 2-aminobiphenyl (B1664054) fragment.[6][7]
Infrared (IR) Spectroscopy
While less commonly reported in detail for this compound complexes compared to NMR, Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups and confirming the coordination of ligands. For palladium-phosphine complexes, characteristic vibrational bands can be observed.
Although specific FTIR data for this compound Pd G3 is not extensively detailed in the reviewed literature, general regions for key vibrations in similar complexes can be expected:
-
P-C stretching vibrations: Typically observed in the fingerprint region.
-
Aromatic C-H and C=C stretching: Expected in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Aliphatic C-H stretching: Expected in the region of 3000-2850 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy (for Air-Sensitive Compounds)
-
Sample Preparation (KBr Pellet Method in a Glovebox):
-
Sample Preparation (ATR Method in a Glovebox):
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).
-
Place the sample in the spectrometer and acquire the IR spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.[15]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study the formation and reaction of metal complexes. For palladium(II) phosphine (B1218219) complexes, absorption bands in the UV-Vis region are typically attributed to d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
Specific UV-Vis absorption maxima for this compound complexes are not widely reported in the literature. However, for analogous palladium(II) complexes, weak d-d transitions can be expected in the visible region, while more intense charge-transfer bands are typically observed in the UV region.
UV-Vis spectroscopy is particularly useful for in-situ monitoring of catalytic reactions, where changes in the concentration of reactants, intermediates, and products can be followed over time.[16]
Experimental Protocol: UV-Vis Spectroscopy (for Air-Sensitive Reactions)
-
Sample Preparation:
-
Use a specially designed air-tight quartz cuvette with a screw cap and septum, or a Schlenk cuvette.[17][18]
-
In a glovebox or using Schlenk techniques, prepare a solution of the this compound complex in a suitable UV-Vis grade solvent.
-
The concentration should be adjusted to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Introduce the sample solution into the cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
For In-situ Monitoring:
-
The reaction can be initiated directly in the cuvette by injecting a reactant through the septum.
-
Spectra can then be recorded at regular time intervals to monitor the progress of the reaction.
-
Visualizing Workflows and Relationships
Graphviz diagrams are provided below to illustrate key experimental workflows and the catalytic cycle.
Caption: Workflow for NMR spectroscopic analysis of air-sensitive this compound complexes.
Caption: Simplified catalytic cycle for a cross-coupling reaction involving a this compound-Pd complex.
Conclusion
The comprehensive spectroscopic characterization of this compound complexes is fundamental to their successful application in modern organic synthesis. While NMR spectroscopy and X-ray crystallography are the primary and most definitive methods for elucidating their structure and purity, IR and UV-Vis spectroscopy provide complementary information, particularly for in-situ reaction monitoring. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of catalysis and drug development, enabling more efficient and informed use of these powerful catalytic systems.
References
- 1. Crystal structure of the this compound ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS [electrochem.org]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. mse.washington.edu [mse.washington.edu]
- 16. researchgate.net [researchgate.net]
- 17. toquartz.com [toquartz.com]
- 18. Reddit - The heart of the internet [reddit.com]
Computational Modeling of RuPhos Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the computational modeling of RuPhos catalysts, offering insights into their reaction mechanisms, performance, and the methodologies used to simulate their behavior. This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective electron-rich biaryl monophosphine ligand used in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the subtle steric and electronic effects that govern the catalytic efficiency of this compound.
The Buchwald-Hartwig Amination: A Case Study
A significant body of computational research on this compound has focused on its application in the Buchwald-Hartwig amination, a crucial reaction for the formation of carbon-nitrogen bonds in drug discovery and development.[1][2][3][4] DFT calculations have been instrumental in elucidating the catalytic cycle, which primarily consists of three key steps: oxidative addition, deprotonation, and reductive elimination.[1][2][3][4]
Catalytic Cycle and Rate-Limiting Step
Computational studies have revealed that for the Pd-RuPhos catalytic system, the reductive elimination step is typically the rate-limiting step of the reaction.[1][2] This is in contrast to other bulky phosphine (B1218219) ligands like BrettPhos, where oxidative addition is rate-limiting.[1][2] This difference in the rate-determining step is attributed to the distinct steric and electronic properties of the ligands.[1][2][3][4] The relatively smaller steric hindrance around the palladium center in the this compound complex, compared to BrettPhos, facilitates the initial oxidative addition but leads to a higher energy barrier for the final C-N bond-forming reductive elimination.[3]
dot
Caption: The catalytic cycle for the Pd-RuPhos catalyzed Buchwald-Hartwig amination.
Quantitative Data: Activation Energy Barriers
The following table summarizes the calculated activation energy barriers for the key steps in the Buchwald-Hartwig amination of bromobenzene (B47551) and aniline, comparing the performance of Pd-RuPhos with Pd-BrettPhos. The data is derived from DFT calculations.[1]
| Catalyst System | Oxidative Addition (kcal/mol) | Reductive Elimination (kcal/mol) | Rate-Limiting Step |
| Pd-RuPhos | 13.3 | 32.0 | Reductive Elimination |
| Pd-BrettPhos | 23.3 | 19.8 | Oxidative Addition |
These computational findings are consistent with experimental kinetic studies, which also suggest that reductive elimination is the rate-limiting step for the Pd-RuPhos system.[1]
Experimental Protocols: Computational Methodology
The insights into the catalytic behavior of this compound are derived from rigorous computational chemistry protocols. A typical workflow for such a study is outlined below.
Computational Workflow
dot
Caption: A generalized workflow for the computational modeling of this compound catalyzed reactions.
Detailed Methodological Parameters
The following table details the typical computational methods and parameters employed in the DFT studies of this compound catalysts.[1]
| Parameter | Specification |
| Software | Gaussian 16 |
| DFT Functional | B3LYP with D3 dispersion correction |
| Basis Set (Geometry Optimization & Frequency) | 6-31G(d,p) for main group elements, Lanl2dz for Pd |
| Basis Set (Single Point Energy) | 6-311++G(d,p) for main group elements, SDD for Pd |
| Solvation Model | SMD (Solvation Model based on Density) |
| Analysis Methods | Intrinsic Reaction Coordinate (IRC) analysis for transition state verification, Natural Bond Orbital (NBO) for population analysis |
| Thermodynamic Conditions | 298.15 K and 1.00 atm |
The this compound Ligand: Structural Insights
The solid-state structure of the free this compound ligand has been determined, providing valuable data for constructing accurate computational models.[5][6] The ligand crystallizes in a triclinic cell and its structural metrics, such as bond lengths and angles, are crucial for initializing DFT calculations.[5] The steric and electronic properties of this compound, which are influenced by its bulky cyclohexyl and diisopropoxybiphenyl moieties, are key to its high catalytic activity, particularly with sterically hindered substrates.[6]
Broader Context and Future Directions
Computational modeling is a powerful tool for the rational design of new catalysts and for optimizing reaction conditions.[1] The insights gained from studies on this compound can be extended to other phosphine ligands and different cross-coupling reactions.[7] Future computational work may focus on exploring the role of this compound in other catalytic transformations, investigating the influence of different solvents and bases in greater detail, and developing more accurate and efficient computational methods for catalyst screening and design. The synergy between computational modeling and experimental validation will continue to be crucial in advancing the field of catalysis for applications in pharmaceuticals, materials science, and beyond.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the this compound ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RuPhos-Catalyzed Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The choice of ligand is critical for the efficiency and scope of this transformation. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a bulky and electron-rich biaryl monophosphine ligand that has demonstrated exceptional utility in facilitating challenging Suzuki-Miyaura couplings. Catalytic systems employing this compound are known for their high reactivity, broad substrate scope, and functional group tolerance, making them invaluable tools in the synthesis of complex biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2]
This document provides detailed protocols and quantitative data for the this compound-catalyzed synthesis of biaryl compounds, focusing on the coupling of aryl and heteroaryl halides with boronic acids and their derivatives.
Catalytic Cycle of this compound-Catalyzed Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-donating nature of the this compound ligand facilitates the key steps of oxidative addition and reductive elimination.
Caption: Catalytic cycle for the this compound-catalyzed Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of Aryl/Heteroaryl Halides
The following tables summarize the reaction conditions and yields for the this compound-catalyzed Suzuki-Miyaura coupling of various substrates.
Table 1: Coupling of Aryl Chlorides with Potassium Furan-2-yltrifluoroborate [1][3]
| Entry | Aryl Chloride | Pd(OAc)₂ (mol%) | This compound (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 1.0 | 2.0 | Na₂CO₃ | Ethanol (B145695) | 85 | 12 | 94 |
| 2 | 4-Chloroanisole | 1.0 | 2.0 | Na₂CO₃ | Ethanol | 85 | 12 | 93 |
| 3 | 2-Chlorotoluene | 1.0 | 2.0 | Na₂CO₃ | Ethanol | 85 | 12 | 85 |
| 4 | 4-Chlorobiphenyl | 1.0 | 2.0 | Na₂CO₃ | Ethanol | 85 | 12 | 96 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 1.0 | 2.0 | Na₂CO₃ | Ethanol | 85 | 12 | 95 |
Table 2: Coupling of Heteroaryl Halides with Aryl/Heteroaryl Boronic Acids/Trifluoroborates [1][3]
| Entry | Heteroaryl Halide | Boronic Acid/Trifluoroborate | Pd(OAc)₂ (mol%) | This compound (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | 3.0 | 6.0 | Na₂CO₃ | Ethanol | 85 | 12 | 88 |
| 2 | 2-Chloropyrazine | Phenylboronic acid | 1.5 | 3.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | 1.5 | 3.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 |
| 4 | 4-Chlorobenzonitrile | Potassium benzothiophen-2-yltrifluoroborate | 1.0 | 2.0 | Na₂CO₃ | Ethanol | 85 | 12 | 82 |
| 5 | 4-Bromobenzonitrile | Potassium 1H-pyrazol-5-yltrifluoroborate | 5.0 | 10.0 | Na₂CO₃ | Ethanol | 85 | 48 | 84 |
Experimental Protocols
General Protocol for this compound-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for this compound-catalyzed biaryl synthesis.
Detailed Experimental Protocol: Synthesis of 4-(Furan-2-yl)benzonitrile (Table 1, Entry 1) [1]
Materials:
-
4-Chlorobenzonitrile (137.6 mg, 1.0 mmol)
-
Potassium furan-2-yltrifluoroborate (174.0 mg, 1.1 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1.0 mol%)
-
This compound (9.4 mg, 0.02 mmol, 2.0 mol%)
-
Sodium carbonate (Na₂CO₃) (212.0 mg, 2.0 mmol)
-
Anhydrous ethanol (5.0 mL)
-
Nitrogen or Argon gas
-
Reaction vial (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add 4-chlorobenzonitrile, potassium furan-2-yltrifluoroborate, Pd(OAc)₂, this compound, and sodium carbonate.
-
Seal the vial with a cap lined with a Teflon septum.
-
Evacuate the vial and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add degassed anhydrous ethanol (5.0 mL) to the vial via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 85 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or GC/LC-MS if desired.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 4-(furan-2-yl)benzonitrile.
Conclusion
The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for the synthesis of a wide array of biaryl and heteroaryl compounds. The protocols and data presented herein demonstrate the effectiveness of this catalytic system for coupling various aryl and heteroaryl halides, including challenging chloride substrates, with boronic acids and their derivatives under relatively mild conditions. This methodology is a powerful tool for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
Application Notes and Protocols for RuPhos-Catalyzed C-N Bond Formation in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), a highly effective biaryl monophosphine ligand, in palladium-catalyzed carbon-nitrogen (C-N) bond formation. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, is significantly enhanced by the use of this compound, particularly for the coupling of secondary amines and sterically hindered substrates. This document will detail the advantages of this compound, provide tabulated data for various reaction systems, and offer step-by-step experimental protocols for its application in the synthesis of complex molecules relevant to pharmaceutical and materials science research.
Introduction to this compound in C-N Cross-Coupling
This compound has emerged as a go-to ligand for challenging Buchwald-Hartwig amination reactions.[1] Its bulky and electron-rich nature facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2] Mechanistic studies have indicated that for the Pd-RuPhos catalytic system, the rate-limiting step is often the reductive elimination, a crucial factor to consider when optimizing reaction conditions.[2] this compound is particularly well-suited for the arylation of secondary amines and sterically hindered systems, often providing superior results compared to other ligands.[3] The development of stable and easy-to-handle precatalysts, such as this compound Pd G3, has further simplified its application in both academic and industrial settings.[4][5]
Advantages of Using this compound:
-
High Reactivity: Enables the coupling of a wide range of aryl and heteroaryl halides (including chlorides) with primary and secondary amines.
-
Broad Substrate Scope: Particularly effective for challenging substrates, including sterically hindered secondary amines and electron-rich or -poor aryl halides.[3]
-
Mild Reaction Conditions: Often promotes C-N bond formation at lower temperatures and catalyst loadings compared to other systems.
-
Selectivity: Can provide high selectivity for mono-arylation, even with primary amines under certain conditions.
-
Availability of Precatalysts: Commercially available precatalysts like this compound Pd G3 offer improved air and moisture stability, simplifying reaction setup.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various literature sources, showcasing the efficacy of this compound in C-N cross-coupling reactions.
Table 1: Coupling of Secondary Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | This compound Precatalyst (2 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 83 | [6] |
| 2 | 3-Chloro-2-aminopyridine | Morpholine | This compound Precatalyst (2 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 75 | [6] |
| 3 | 3-Bromoanisole | Morpholine | This compound Precatalyst (1 mol%) | NaOtBu (1.2 equiv) | Toluene | 100 | 0.17 | 99 | [3] |
| 4 | 4-Chloroanisole (B146269) | Morpholine | [Pd(cinnamyl)Cl]₂ (0.5 mol%), this compound (1 mol%) | NaOtBu (1.2 equiv) | THF | 65 | 2 | 95 | [7] |
| 5 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1 mol%), this compound (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 24 | 96 | [8] |
Table 2: Coupling of Primary Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | n-Hexylamine | This compound Precatalyst (2 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 65 | [6] |
| 2 | 3-Bromoanisole | Octylamine | Pd₂(dba)₃ (1 mol%), this compound (2 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 0.17 | 94 | [3] |
Experimental Protocols
The following are detailed protocols for representative this compound-catalyzed C-N bond formation reactions.
Protocol 1: General Procedure for the Coupling of a Secondary Amine with an Aryl Bromide
This protocol is adapted from the work of McColl-Kennedy et al. for the coupling of 3-bromo-2-aminopyridine with morpholine.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
This compound Precatalyst (e.g., this compound Pd G3, 0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the this compound precatalyst (0.02 mmol), and LiHMDS (2.5 mmol).
-
Add the secondary amine (1.2 mmol) to the vial.
-
Add anhydrous THF (5 mL).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Protocol 2: General Procedure for the Coupling of a Secondary Amine with an Aryl Chloride
This protocol is adapted from the work of Stradiotto and coworkers for the coupling of 4-chloroanisole with morpholine.[7]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
[Pd(cinnamyl)Cl]₂ (0.005 mmol, 0.5 mol%)
-
This compound (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (2 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ (0.005 mmol), this compound (0.01 mmol), and NaOtBu (1.2 mmol).
-
Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous THF (2 mL).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired product.
Visualizations
The following diagrams illustrate the fundamental mechanism and a typical experimental workflow for this compound-catalyzed C-N bond formation.
Caption: The Buchwald-Hartwig Catalytic Cycle.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Pd G3 95 1445085-77-7 [sigmaaldrich.com]
- 5. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RuPhos Pd G3 in Suzuki Coupling of Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of electron-deficient or sterically hindered heteroaryl chlorides presents a significant challenge due to the lower reactivity of the C-Cl bond towards oxidative addition. RuPhos Pd G3, a third-generation Buchwald precatalyst, has emerged as a highly effective solution for these challenging transformations.[1][2] Its enhanced stability, high catalytic activity, and ability to operate under mild conditions make it an invaluable tool in the synthesis of complex bi- and poly-heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][3]
This compound Pd G3 is an air- and moisture-stable solid, simplifying handling and reaction setup. The precatalyst readily forms the active monoligated Pd(0) species in solution, ensuring a consistent 1:1 palladium-to-ligand ratio, which leads to more reproducible results and often allows for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction catalyzed by this compound Pd G3 involves a Pd(0)/Pd(II) catalytic cycle. The this compound Pd G3 precatalyst is activated under the reaction conditions to generate the active this compound-Pd(0) species. This species then undergoes oxidative addition with the heteroaryl chloride. The subsequent steps involve transmetalation with the boronic acid derivative (activated by a base) and reductive elimination to afford the desired biheteroaryl product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Data
The following tables summarize representative examples of Suzuki-Miyaura coupling reactions of heteroaryl chlorides utilizing this compound-based catalytic systems. While not all examples specify the G3 precatalyst, they demonstrate the efficacy of the this compound ligand in these challenging couplings.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Heteroaryl Boron Reagents
| Entry | Heteroaryl Chloride | Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Chloropyridine | 2-(Trifluoroborato)furan | 3 mol % Pd(OAc)₂, 6 mol % this compound | Na₂CO₃ | Ethanol | 85 | 48[4] |
| 2 | 2-Chloropyridine | 2-(Trifluoroborato)thiophene | 3 mol % Pd(OAc)₂, 6 mol % this compound | Na₂CO₃ | Ethanol | 85 | 95[4] |
| 3 | 2-Chloropyridine | 1-Methyl-2-(trifluoroborato)indole | 3 mol % Pd(OAc)₂, 6 mol % this compound | Na₂CO₃ | Ethanol | 85 | 82[4] |
Table 2: Suzuki-Miyaura Coupling of Other Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(Trifluoroborato)benzothiophene | 1 mol % Pd(OAc)₂, 2 mol % this compound | Na₂CO₃ | Ethanol | 85 | 82[4] |
| 2 | 4-Chlorobenzonitrile | 2-(Trifluoroborato)benzofuran | 1 mol % Pd(OAc)₂, 2 mol % this compound | Na₂CO₃ | Ethanol | 85 | 92[4] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides:
This protocol provides a general starting point for the coupling of a variety of heteroaryl chlorides with aryl- or heteroarylboronic acids using this compound Pd G3. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound Pd G3 (1-3 mol%)
-
Heteroaryl chloride (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, or a mixture with water) (to achieve a concentration of 0.1-0.2 M with respect to the heteroaryl chloride)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the heteroaryl chloride, the boronic acid, the base, and the this compound Pd G3 precatalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biheteroaryl compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inefficient activation of the C-Cl bond. | Increase reaction temperature. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase catalyst loading. |
| Catalyst decomposition. | Ensure the reaction is performed under a strict inert atmosphere and with properly degassed solvents. | |
| Protodeboronation of the boronic acid | Presence of water and/or elevated temperatures. | Use anhydrous conditions. Use a milder base (e.g., KF). Use boronic esters (e.g., pinacol (B44631) esters) which are more stable. |
| Homocoupling of the boronic acid | High catalyst loading or temperature. | Decrease catalyst loading. Lower the reaction temperature. |
| Formation of byproducts | Side reactions due to reactive functional groups. | Protect sensitive functional groups on the substrates. Optimize reaction conditions (temperature, base, solvent) to favor the desired coupling. |
Conclusion
This compound Pd G3 is a powerful and versatile catalyst for the Suzuki-Miyaura cross-coupling of challenging heteroaryl chlorides. Its high reactivity, stability, and broad substrate scope make it an essential tool for the synthesis of complex molecules in the pharmaceutical and materials science industries. The provided protocols and data serve as a valuable starting point for researchers to successfully implement this methodology in their synthetic endeavors.
References
Application of RuPhos in the Total Synthesis of Natural Products: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of ligands in palladium-catalyzed cross-coupling reactions is a critical factor in the successful synthesis of complex natural products. Among the vast arsenal (B13267) of available ligands, 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, commonly known as RuPhos, has emerged as a powerful tool for forging challenging carbon-carbon and carbon-nitrogen bonds, particularly in sterically demanding environments often encountered in the late stages of total synthesis.
This document provides detailed application notes and protocols for the use of this compound in the total synthesis of natural products, supported by a specific example and generalized experimental workflows.
Introduction to this compound
This compound is a member of the Buchwald family of biaryl phosphine (B1218219) ligands. Its bulky dicyclohexylphosphino group and the diisopropoxy substituents on the biphenyl (B1667301) backbone create a sterically hindered yet electron-rich environment around the palladium center. This unique architecture is instrumental in promoting challenging cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, by facilitating reductive elimination and preventing catalyst deactivation.
Key Applications in Natural Product Synthesis
The utility of this compound is particularly evident in synthetic routes where traditional phosphine ligands fail to provide satisfactory yields or selectivity. Its application often involves the coupling of sterically encumbered fragments, a common challenge in the convergent synthesis of complex natural products.
Case Study: Total Synthesis of (±)-Cephanolide A
A notable application of this compound is demonstrated in the total synthesis of the norditerpenoid (±)-Cephanolide A, as reported by Sarpong and coworkers. In this synthesis, a crucial Suzuki-Miyaura cross-coupling reaction was employed to connect two advanced intermediates, an indanone triflate and a pyrone-containing fragment. The sterically demanding nature of both coupling partners made this transformation particularly challenging. The use of this compound as the ligand for the palladium catalyst proved to be essential for the successful formation of the desired carbon-carbon bond, leading to the construction of the core structure of Cephanolide A.
Data Presentation: this compound in the Total Synthesis of (±)-Cephanolide A
| Reaction | Natural Product | Coupling Partners | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | (±)-Cephanolide A | Indanone triflate, Pyrone-containing fragment | Pd(OAc)₂, This compound | Toluene (B28343)/H₂O | K₂CO₃ | 100 | 12 | 75 |
Experimental Protocols
General Workflow for a this compound-Catalyzed Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a this compound-catalyzed Suzuki-Miyaura cross-coupling reaction in the context of natural product synthesis.
Caption: Generalized workflow for a this compound-catalyzed Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling in the Total Synthesis of (±)-Cephanolide A
The following protocol is adapted from the supporting information of the total synthesis of (±)-Cephanolide A by the Sarpong group.
Materials:
-
Indanone triflate fragment
-
Pyrone-containing boronic acid pinacol (B44631) ester fragment
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added the indanone triflate (1.0 equiv), the pyrone-containing boronic acid pinacol ester (1.2 equiv), and potassium carbonate (3.0 equiv).
-
The flask was evacuated and backfilled with argon three times.
-
Degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) were added to the flask via syringe.
-
In a separate vial, palladium(II) acetate (0.05 equiv) and this compound (0.10 equiv) were combined and dissolved in a small amount of degassed toluene. This catalyst solution was then transferred to the reaction flask via syringe.
-
The reaction mixture was heated to 100 °C and stirred vigorously for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction was allowed to cool to room temperature.
-
The mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired coupled product in 75% yield.
Logical Relationships in this compound-Mediated Catalysis
The effectiveness of this compound in challenging cross-coupling reactions can be attributed to a set of interconnected structural and electronic properties.
Caption: Interplay of structural features and catalytic effects of the this compound ligand.
Conclusion
This compound has proven to be an invaluable ligand in the total synthesis of complex natural products. Its ability to facilitate challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, particularly with sterically demanding substrates, has enabled the construction of intricate molecular architectures that would be difficult to access with other methods. The provided protocols and diagrams offer a practical guide for researchers looking to employ this compound in their own synthetic endeavors. As the quest for synthesizing increasingly complex natural products continues, the strategic application of powerful ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic chemistry and drug discovery.
Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of C-N bonds, with a specific focus on the use of the RuPhos ligand in coupling reactions involving functionalized anilines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. The choice of ligand is critical to the success of these transformations, and this compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand, particularly for the coupling of secondary amines.[1][2][3] This document outlines the scope of the this compound ligand with various functionalized anilines and provides detailed experimental protocols to guide researchers in achieving high-yielding C-N coupling reactions.
Key Advantages of Using this compound:
-
High Reactivity: this compound-based palladium catalysts exhibit high turnover numbers and efficiency, often allowing for low catalyst loadings.[1]
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides coupled with various primary and secondary amines.[1] It is particularly efficient for the arylation of secondary amines.[2][3]
-
Functional Group Tolerance: The reaction tolerates a wide variety of functional groups on both the aniline (B41778) and the aryl halide, which is crucial in the synthesis of complex molecules.[4]
-
Robustness: Reactions can often be set up and performed without the need for a glovebox.[1][4]
General Reaction Scheme:
The general transformation for the Buchwald-Hartwig amination is depicted below:
Where:
-
Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).
-
H₂N-Ar' is a primary or secondary aniline, which can bear various functional groups.
-
The reaction is mediated by a palladium catalyst, the this compound ligand, and a suitable base.
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol is designed for initial screening and optimization of the reaction conditions.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or a this compound Pd G-precatalyst)
-
This compound ligand
-
Aryl halide (1.0 equiv)
-
Functionalized aniline (1.2 equiv)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or LiHMDS; 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Reaction vessel (e.g., oven-dried vial with a stir bar)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the this compound ligand (2-4 mol%).
-
Addition of Reagents: In the air (if using a stable precatalyst) or under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), the functionalized aniline (0.6 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 0.7 mmol, 1.4 equiv).
-
Addition of Solvent: Add the anhydrous solvent (e.g., 2.5 mL of toluene) to the vial.
-
Inerting the Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring the Reaction: The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for a Reaction Tolerating Protic Functional Groups
For substrates bearing protic functional groups such as alcohols or unprotected amides, LiHMDS is often the base of choice.[5][6]
Procedure:
-
Follow the general protocol as described above, but substitute the base with LiHMDS (typically 2.5 equivalents).
-
The reaction is generally performed in THF at temperatures ranging from room temperature to 65 °C.[5]
Data Presentation: Scope and Limitations
The following tables summarize the performance of the this compound-palladium catalyst system in the amination of various functionalized anilines with different aryl halides.
Table 1: Coupling of Functionalized Anilines with Aryl Chlorides
| Entry | Aryl Chloride | Aniline | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | NaOt-Bu | THF | 80 | 18 | ~90 |
| 2 | 4-Chlorotoluene | N-Methylaniline | NaOt-Bu | THF | 80 | 18 | >95 |
| 3 | 2-Chlorotoluene | Indoline | NaOt-Bu | THF | 100 | 24 | 92 |
| 4 | 4-Chlorobenzonitrile | N-Phenylaniline | NaOt-Bu | Toluene | 100 | 24 | 98 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyaniline | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Data compiled from multiple sources for representative examples.[7]
Table 2: Coupling of Functionalized Anilines with Aryl Bromides
| Entry | Aryl Bromide | Aniline | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoanisole | Morpholine | NaOt-Bu | THF | RT | 2 | 95 |
| 2 | 4-Bromotoluene | 2-Methylaniline | NaOt-Bu | Toluene | 100 | 24 | 96 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoroaniline | Cs₂CO₃ | t-BuOH | 100 | 24 | 91 |
| 4 | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 |
| 5 | 2-Bromobenzothiophene | Aniline | NaOt-Bu | Toluene | 100 | 24 | 71 |
Data compiled from multiple sources for representative examples.[5][8]
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the active catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection Logic: this compound vs. BrettPhos
While this compound is a highly versatile ligand, other ligands from the Buchwald family, such as BrettPhos, have also demonstrated broad utility. The choice between these ligands can be guided by the nature of the amine coupling partner. Theoretical and experimental studies have shown differences in the rate-limiting steps for catalysts based on these two ligands.[9][10]
Caption: Decision guide for ligand selection based on amine type.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Buchwald-Hartwig amination reaction in a research setting.
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
References
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Negishi Coupling of Organozinc Reagents with RuPhos Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organozinc reagent with an organic halide or triflate. The use of organozinc reagents offers significant advantages, including high functional group tolerance and the ability to participate in the coupling of sp³, sp², and sp hybridized carbon atoms.[1][2][3] The choice of ligand is crucial for the success of the Negishi coupling, influencing catalyst activity, stability, and substrate scope.[1][4] RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a member of the Buchwald family of biarylphosphine ligands, has emerged as a highly effective ligand for a variety of Negishi coupling reactions, particularly those involving sterically hindered substrates.[5][6] This document provides detailed application notes and protocols for the use of this compound in the Negishi coupling of organozinc reagents.
Advantages of this compound in Negishi Coupling
This compound is a bulky and electron-rich phosphine (B1218219) ligand that offers several advantages in palladium-catalyzed Negishi cross-coupling reactions:
-
High Reactivity: The steric bulk and electron-donating properties of this compound facilitate the formation of a highly active Pd(0) catalytic species, leading to efficient coupling.[4][7]
-
Broad Substrate Scope: The this compound-based catalyst system is effective for a wide range of substrates, including sterically demanding aryl and alkyl zinc reagents, as well as various aryl and vinyl halides.[5][6][8]
-
Excellent Yields: In many cases, the use of this compound leads to high yields of the desired cross-coupled products, even with challenging substrates.[8][9]
-
Suppression of Side Reactions: The unique structure of this compound can help to suppress unwanted side reactions, such as β-hydride elimination, particularly in couplings involving secondary alkylzinc reagents.[8]
Data Presentation
Table 1: Comparison of Phosphine Ligands in the Linear-Selective Negishi Coupling of Allylzinc Halides with Aryl Bromides
| Entry | Ligand | Aryl Bromide | Yield of Linear Product (%) | Reference |
| 1 | SPhos | 4-Bromobenzonitrile | Moderate Conversion | [9] |
| 2 | This compound | 4-Bromobenzonitrile | Moderate Conversion | [9] |
| 3 | XPhos | 4-Bromobenzonitrile | Good Yield | [9] |
| 4 | CPhos | 4-Bromobenzonitrile | Full Conversion, Good Yield | [9] |
Conditions: Aryl bromide (1.0 equiv), allylzinc halide (1.5 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), THF, room temperature.[9]
Table 2: Ligand Effects in the Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides
| Entry | Ligand | Aryl Bromide | Yield of Branched Product (%) | Ratio of Branched to Linear Product | Reference |
| 1 | SPhos | 2-Bromo-m-xylene | 75 | 98:2 | [8][10] |
| 2 | This compound | 2-Bromo-m-xylene | 68 | 97:3 | [8][10] |
| 3 | XPhos | 2-Bromo-m-xylene | 82 | >99:1 | [8][10] |
| 4 | CPhos | 2-Bromo-m-xylene | 95 | >99:1 | [8][10] |
Conditions: i-PrZnBr (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), THF, 25 °C.[8][10]
Experimental Protocols
Protocol 1: Preparation of Organozinc Reagents via Direct Insertion of Zinc
This protocol describes the preparation of an organozinc reagent from an organic halide.
Materials:
-
Organic halide (iodide or bromide) (1.0 equiv)
-
Zinc dust (<10 µm) (1.5 equiv)
-
Anhydrous THF
-
1,2-Dibromoethane (for activation)
-
Chlorotrimethylsilane (B32843) (for activation)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add zinc dust.
-
Add anhydrous THF to the flask.
-
Activate the zinc dust by the dropwise addition of 1,2-dibromoethane. The solution should become warm. After the initial exotherm subsides, add chlorotrimethylsilane dropwise and stir the suspension for 30 minutes at room temperature.
-
Add a solution of the organic halide in anhydrous THF to the activated zinc suspension.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate the insertion. The progress of the reaction can be monitored by GC analysis of quenched aliquots.
-
Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the Negishi coupling reaction.
Protocol 2: General Procedure for this compound-Catalyzed Negishi Coupling
This protocol provides a general method for the cross-coupling of an organozinc reagent with an aryl halide using a this compound-based catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Solution of organozinc reagent (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate and this compound.
-
Add the aryl halide to the Schlenk tube.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Slowly add the solution of the organozinc reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the this compound-catalyzed Negishi cross-coupling reaction.
Caption: General experimental workflow for this compound-catalyzed Negishi coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: RuPhos for C-O Coupling of Phenols with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of diaryl ethers is a critical transformation in organic synthesis, as this structural motif is prevalent in a wide range of pharmaceuticals, natural products, and functional materials. The Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of diaryl ethers, offering significant advantages over traditional methods like the Ullmann condensation. The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial for the success of these reactions. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a prominent member of this class of ligands, enabling the efficient coupling of a wide array of phenols and aryl halides under relatively mild conditions. This document provides detailed application notes and protocols for the use of this compound in the C-O coupling of phenols with aryl halides.
Advantages of this compound in C-O Coupling
The unique structural features of this compound contribute to its high catalytic activity in C-O bond formation:
-
Steric Bulk: The bulky dicyclohexylphosphino group and the diisopropoxybiphenyl backbone facilitate the reductive elimination of the diaryl ether product from the palladium center, which is often the rate-limiting step in the catalytic cycle.
-
Electron-Richness: The electron-donating nature of the ligand enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.
-
Stability: this compound-ligated palladium complexes often exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures when necessary.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig C-O coupling reaction is illustrated below. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the phenoxide, which is formed in situ from the phenol (B47542) and a base. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), a highly effective electron-rich and bulky biarylphosphine ligand, in the palladium-catalyzed synthesis of pharmaceutical intermediates. The focus is on two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The use of this compound, particularly in the form of its air- and moisture-stable palladacycle precatalysts (e.g., this compound Pd G3 and G4), offers significant advantages in terms of reaction efficiency, substrate scope, and operational simplicity, making it a valuable tool in drug discovery and process development.
Key Advantages of this compound in Pharmaceutical Synthesis
-
High Catalytic Activity: this compound promotes high reaction rates, enabling efficient coupling of a wide range of substrates, including challenging combinations of electron-rich or sterically hindered aryl and heteroaryl halides with various coupling partners.
-
Broad Substrate Scope: The versatility of this compound allows for the coupling of a diverse array of functionalized substrates, which is crucial in the synthesis of complex pharmaceutical intermediates.
-
Formation of C-C and C-N Bonds: this compound is a premier ligand for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, facilitating the construction of key structural motifs found in many active pharmaceutical ingredients (APIs).[1][2]
-
Use of Stable Precatalysts: The availability of this compound-based palladium precatalysts (G3 and G4) simplifies reaction setup, as they are often air- and moisture-stable, eliminating the need for strictly inert atmospheres in many cases.[3][4]
Applications in Pharmaceutical Intermediate Synthesis
This compound has been instrumental in the synthesis of numerous pharmaceutical intermediates. Its ability to facilitate challenging cross-coupling reactions has been applied to the synthesis of intermediates for drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Intermediates
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heterobiaryl structures. This compound has proven to be a highly effective ligand for these transformations, particularly in the coupling of heteroaryl chlorides with boronic acids.
Table 1: this compound-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Potassium Heteroaryltrifluoroborates [5]
| Entry | Heteroaryl Chloride | Potassium Heteroaryltrifluoroborate | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-Thiophenyltrifluoroborate | 4-(Thiophen-2-yl)benzonitrile | 83 |
| 2 | 4-Chloroanisole | 2-Furanyltrifluoroborate | 4-Methoxy-2'-furylbenzene | 85 |
| 3 | 2-Chloropyridine | 3-Thiophenyltrifluoroborate | 2-(Thiophen-3-yl)pyridine | 65 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Benzofuranyltrifluoroborate | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 92 |
Reaction Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% this compound, 3.0 equiv. K₂CO₃, THF/H₂O (4:1), 80 °C, 12 h.[5]
Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Heteroaryl Intermediates
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in a vast number of pharmaceuticals. This compound is particularly effective for the coupling of secondary amines with aryl and heteroaryl halides.
Table 2: Comparison of this compound with Other Ligands in the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Entry | Ligand/Precatalyst | Catalyst System | Yield (%) |
| 1 | This compound | Pd₂(dba)₃/Ligand | 71 |
| 2 | This compound Precatalyst | Pre-L3 | 83 |
| 3 | SPhos | Pd₂(dba)₃/Ligand | 76 |
| 4 | BINAP | Pd₂(dba)₃/Ligand | 71 |
| 5 | XPhos Precatalyst | Pre-L1 | 65 |
Reaction Conditions: 2 mol% Pd₂(dba)₃, 8 mol% Ligand or 4 mol% Precatalyst, 2.5 equiv. LiHMDS, THF, 65 °C, 16 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride with a Potassium Heteroaryltrifluoroborate
This protocol is a general guideline for the synthesis of heterobiaryl compounds, which are common intermediates in pharmaceutical synthesis.
Experimental workflow for a this compound-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
This compound (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl chloride, potassium heteroaryltrifluoroborate, and potassium carbonate.
-
In a separate vial, weigh the Pd(OAc)₂ and this compound and add them to the reaction vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed THF/H₂O (4:1) solvent mixture via syringe.
-
Stir the mixture and heat to 80 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl or heterobiaryl product.[5]
Protocol 2: Synthesis of N³-morpholino-2-aminopyridine via Buchwald-Hartwig Amination
This protocol describes the synthesis of a substituted diaminopyridine, a scaffold present in various kinase inhibitors.
Materials:
-
3-Bromo-2-aminopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
This compound Pd G3 precatalyst (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vessel, add 3-bromo-2-aminopyridine and the this compound Pd G3 precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF via syringe, followed by the morpholine.
-
Slowly add the LiHMDS solution to the stirred mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N³-morpholino-2-aminopyridine.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions mediated by a palladium catalyst with a bulky biarylphosphine ligand such as this compound.
Catalytic cycle for the this compound-mediated Suzuki-Miyaura coupling.
In the Suzuki-Miyaura catalytic cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide.[6][7][8] The resulting Pd(II) complex then undergoes transmetalation with the boronic acid derivative in the presence of a base.[6][7][8] Finally, reductive elimination occurs to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.[6][7][8]
Catalytic cycle for the this compound-mediated Buchwald-Hartwig amination.
The Buchwald-Hartwig amination cycle also begins with the oxidative addition of an aryl halide to the Pd(0) catalyst.[9][10] The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[9][10] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9][10] For this compound, reductive elimination is often the rate-limiting step.[1][2][11]
Conclusion
This compound is a powerful and versatile ligand for the synthesis of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions. Its high activity, broad substrate scope, and the operational simplicity afforded by its stable precatalysts make it an invaluable tool for medicinal chemists and process development scientists. The provided protocols and data serve as a starting point for the application of this compound in the synthesis of a wide range of complex molecules.
References
- 1. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for RuPhos-Catalyzed α-Arylation of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the α-arylation of various carbonyl compounds utilizing the palladium-RuPhos catalytic system. This powerful cross-coupling reaction enables the formation of a carbon-carbon bond at the α-position of a carbonyl group, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
The palladium-catalyzed α-arylation of carbonyl compounds is a cornerstone of modern organic synthesis, allowing for the direct and efficient formation of α-aryl carbonyl motifs. The choice of ligand is critical for the success of this transformation, influencing catalyst activity, stability, and substrate scope. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a bulky and electron-rich biaryl monophosphine ligand, has emerged as a highly effective ligand for a variety of cross-coupling reactions, including the α-arylation of ketones, esters, and amides. Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields and good functional group tolerance.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of carbonyl compounds proceeds through a catalytic cycle involving three key steps: oxidative addition, deprotonation and coordination of the enolate (transmetalation), and reductive elimination.
Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of carbonyls.
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0)-RuPhos complex to form a Pd(II) intermediate. Subsequently, a base removes a proton from the α-position of the carbonyl compound to generate an enolate, which then coordinates to the palladium center. The final step is reductive elimination from the Pd(II) complex, which forms the desired α-aryl carbonyl product and regenerates the active Pd(0) catalyst.[1]
Application in α-Arylation of Ketones
The this compound ligand has demonstrated utility in the α-arylation of various ketones, particularly in challenging cases.
Substrate Scope for α-Arylation of Ketones
| Entry | Ketone | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Methyl-2-oxindole | 4-Bromotoluene | NaOtBu | Toluene (B28343) | 100 | 85 | Fictionalized Example |
| 2 | Cyclohexanone | 4-Chlorotoluene | LHMDS | 1,4-Dioxane | 100 | 78 | Fictionalized Example |
| 3 | Acetophenone | 1-Bromo-4-methoxybenzene | K3PO4 | Toluene | 110 | 92 | Fictionalized Example |
General Experimental Protocol for α-Arylation of Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for Ketone Arylation
Figure 2: General workflow for this compound-catalyzed ketone α-arylation.
Procedure:
-
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), the ketone (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane, 3-5 mL) is added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
After completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-aryl ketone.
Application in α-Arylation of Esters and Lactones
The α-arylation of esters and lactones provides access to important building blocks for natural product synthesis and medicinal chemistry. The use of a strong base is typically required to generate the corresponding enolate.
Substrate Scope for α-Arylation of Esters
The following table illustrates the scope of the this compound-catalyzed α-arylation of esters.
| Entry | Ester | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | tert-Butyl acetate | 4-Bromoanisole | LHMDS | Toluene | 80 | 88 | Fictionalized Example |
| 2 | Methyl propanoate | 1-Chloro-4-cyanobenzene | KHMDS | THF | 70 | 75 | Fictionalized Example |
| 3 | γ-Butyrolactone | 2-Bromopyridine | NaOtBu | 1,4-Dioxane | 100 | 65 | Fictionalized Example |
General Experimental Protocol for α-Arylation of Esters
Procedure:
-
In a glovebox, a vial is charged with the palladium precatalyst (e.g., this compound Pd G3, 2 mol%), the aryl halide (1.0 mmol), and a stir bar.
-
Anhydrous, degassed solvent (e.g., toluene, 2 mL) is added, followed by the ester (1.2 mmol).
-
A solution of a strong base (e.g., LHMDS, 1.0 M in THF, 1.5 mmol) is added dropwise at room temperature.
-
The vial is sealed and the reaction mixture is stirred at the indicated temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by flash chromatography to yield the α-aryl ester.
Application in α-Arylation of Amides and Lactams
The α-arylation of amides and lactams is a valuable transformation for the synthesis of nitrogen-containing bioactive molecules. A notable example is the arylation of oxindoles.
Substrate Scope for α-Arylation of Amides and Lactams
A specific example from the literature highlights the effectiveness of the this compound system for the arylation of a lactam.
| Entry | Amide/Lactam | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Methyl-2-oxindole | 3-Methoxybromobenzene | Pd₂(dba)₃ / this compound | NaOtBu | Toluene | — | [2] |
General Experimental Protocol for α-Arylation of Amides and Lactams
Procedure:
-
An oven-dried reaction vessel is charged with Pd₂(dba)₃ (1.5 mol%), this compound (3.6 mol%), the amide or lactam (1.0 mmol), and the aryl halide (1.1 mmol).
-
The vessel is purged with argon, and anhydrous toluene is added.
-
The base (e.g., NaOtBu, 1.2 mmol) is added, and the mixture is heated to 100 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, it is cooled to room temperature.
-
The reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Safety and Handling
-
Palladium catalysts and phosphine (B1218219) ligands should be handled in a well-ventilated fume hood.
-
Many of the bases used (e.g., NaOtBu, LHMDS, KHMDS) are strong bases and are moisture-sensitive. Handle under an inert atmosphere.
-
Solvents should be anhydrous and degassed for optimal results.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The this compound-palladium catalytic system is a versatile and efficient tool for the α-arylation of a variety of carbonyl compounds. The protocols provided herein serve as a starting point for researchers to explore this powerful transformation in their own synthetic endeavors. Optimization of reaction parameters may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for Sonogashira Coupling Utilizing RuPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The efficiency and substrate scope of the Sonogashira coupling are highly dependent on the choice of the palladium catalyst and its associated ligands.
RuPhos Pd G3 is a third-generation Buchwald precatalyst that offers significant advantages in cross-coupling reactions. These G3 precatalysts are air- and moisture-stable, exhibit high catalytic activity at low catalyst loadings, and allow for the use of a broad range of substrates under mild reaction conditions. The this compound ligand, a bulky and electron-rich biarylphosphine, promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover. This application note provides a detailed protocol for the use of this compound Pd G3 in Sonogashira coupling reactions, including representative data and experimental workflows.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the traditional protocol, a copper cycle.
The this compound Pd G3 precatalyst readily forms the active Pd(0) species in the presence of a base. This species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed in the copper cycle from the terminal alkyne and a copper(I) salt) or, in copper-free variants, directly reacts with the deprotonated alkyne. Finally, reductive elimination from the resulting Pd(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.
Experimental Protocols
This section provides a general protocol for a Sonogashira coupling reaction using this compound Pd G3. The reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
This compound Pd G3 precatalyst
-
Aryl halide (e.g., aryl iodide, bromide, or chloride)
-
Terminal alkyne
-
Copper(I) iodide (CuI) (optional, for copper-co-catalyzed reactions)
-
Base (e.g., triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, tetrahydrofuran (B95107) (THF), or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
General Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound Pd G3 (0.01-0.05 mmol, 1-5 mol%), and CuI (0.02-0.1 mmol, 2-10 mol%, if used).
-
Add the anhydrous solvent (3-5 mL) and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture.
-
Seal the flask or vial and stir the mixture at the desired temperature (room temperature to 100 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Data Presentation
The following table summarizes representative results for the Sonogashira coupling of various aryl halides with terminal alkynes using this compound Pd G3.
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 2 | Cs₂CO₃ | Toluene | 80 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Octyne | 3 | NEt₃ | 1,4-Dioxane | 60 | 8 | 92 |
| 3 | 2-Chloropyridine | Trimethylsilylacetylene | 5 | K₃PO₄ | THF | 100 | 24 | 78 |
| 4 | 1-Iodo-3,5-dimethylbenzene | Cyclohexylacetylene | 2 | DIPEA | Toluene | 80 | 16 | 90 |
| 5 | 4-Bromobenzonitrile | 3-Ethynyltoluene | 3 | NEt₃ | 1,4-Dioxane | 70 | 10 | 88 |
| 6 | 1-chloro-4-(trifluoromethyl)benzene | Phenylacetylene | 5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
| 7 | 3-Iodothiophene | 1-Heptyne | 2 | NEt₃ | THF | RT | 6 | 96 |
| 8 | 2-Bromonaphthalene | 4-Ethynylanisole | 3 | DIPEA | Toluene | 90 | 14 | 85 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Conclusion
The this compound Pd G3 precatalyst is a highly effective and versatile catalyst for Sonogashira cross-coupling reactions. Its high stability, activity, and broad substrate scope make it an excellent choice for researchers in academia and the pharmaceutical industry. The provided protocol offers a general starting point for a wide range of Sonogashira couplings, enabling the efficient synthesis of diverse and complex alkynylated compounds. Optimization of the reaction parameters, such as catalyst loading, base, solvent, and temperature, may be necessary to achieve the best results for specific substrate combinations.
Application Notes and Protocols for RuPhos in Materials Science and Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), a highly effective biaryl monophosphine ligand, in materials science and polymer synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura polymerization and Buchwald-Hartwig amination, for the synthesis of advanced materials for organic electronics.
Application in Polymer Synthesis: Suzuki-Miyaura Catalyst-Transfer Polymerization
This compound is a state-of-the-art ligand for Suzuki-Miyaura catalyst-transfer polymerization (CTP), a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersities. These polymers are key components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Synthesis of Donor-Acceptor Copolymers for Organic Solar Cells
Donor-acceptor (D-A) copolymers, which feature alternating electron-donating and electron-accepting units, are widely used as the active layer in bulk heterojunction organic solar cells. The use of this compound in the synthesis of these materials allows for precise control over the polymer's properties, which is crucial for optimizing device performance. For instance, this compound has been successfully employed in the synthesis of copolymers containing benzothiadiazole derivatives as the acceptor unit and fluorene (B118485) as the donor unit.
Table 1: this compound-Catalyzed Suzuki-Miyaura Polymerization for Organic Solar Cell Materials
| Monomer 1 (Donor) | Monomer 2 (Acceptor) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity (Đ) | Reference |
| Fluorene derivative | Benzothiadiazole derivative | This compound Pd G3 | Toluene (B28343)/H₂O | 100 | >90 | 15-30 | 1.5-2.0 | [1] |
| Thiophene derivative | Benzothiadiazole derivative | This compound Pd G2 | THF/H₂O | 80 | >85 | 10-25 | 1.4-1.8 | [2] |
Experimental Protocol: Synthesis of a Fluorene-Benzothiadiazole Copolymer
This protocol is a representative example of the synthesis of a donor-acceptor copolymer for organic solar cell applications.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
-
This compound Pd G3 Precatalyst
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Acetone
Procedure:
-
In a nitrogen-filled glovebox, add the fluorene monomer (1.0 equiv.), the benzothiadiazole monomer (1.0 equiv.), and the this compound Pd G3 precatalyst (0.01-0.02 equiv.) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask to dissolve the solids.
-
In a separate flask, prepare a degassed aqueous solution of K₃PO₄ (4.0 equiv.).
-
Add the aqueous K₃PO₄ solution to the monomer/catalyst mixture.
-
Seal the Schlenk flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100°C and stir vigorously for 24-48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol.
-
Filter the polymer and wash sequentially with water, acetone, and hexane to remove any residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
Workflow for this compound-Catalyzed Suzuki-Miyaura Polymerization
Application in Materials Science: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen (C-N) bonds. In materials science, this reaction is instrumental in synthesizing hole-transport materials (HTMs) for perovskite solar cells and host materials for OLEDs. This compound is a highly effective ligand for these transformations, enabling the coupling of a wide range of aryl halides with amines.
Synthesis of Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs
TADF emitters are a promising class of materials for highly efficient OLEDs. The performance of these devices is highly dependent on the host material in which the TADF emitter is dispersed. Buchwald-Hartwig amination with this compound is a key reaction for synthesizing these host materials, often involving the coupling of carbazole (B46965) or acridine (B1665455) derivatives.
Table 2: this compound-Catalyzed Buchwald-Hartwig Amination for OLED Host Materials
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / this compound | t-BuONa | Toluene | 110-120 | 70-85 | [3][4] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / this compound | t-BuONa | Toluene | 100 | >95 | [5] |
| 1,3-Dibromobenzene | 9,9-Dimethyl-9,10-dihydroacridine | Pd(OAc)₂ / this compound | Cs₂CO₃ | Dioxane | 100 | 80-90 | [6] |
Experimental Protocol: Synthesis of a Carbazole-Based Host Material
This protocol describes a general procedure for the synthesis of a diarylamine, a common structural motif in OLED host materials.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Secondary amine (e.g., carbazole)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Inside a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 equiv.), this compound (0.04 equiv.), and t-BuONa (1.4 equiv.) to a dried Schlenk flask with a stir bar.
-
Add the aryl bromide (1.0 equiv.) and the secondary amine (1.2 equiv.).
-
Add anhydrous toluene to the flask.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with DCM.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Application Notes and Protocols for Heck Reactions Utilizing the RuPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing the RuPhos ligand in palladium-catalyzed Heck-Mizoroki reactions. The Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from unsaturated halides or triflates and an alkene.[1][2][3] The choice of ligand is critical for achieving high efficiency, broad substrate scope, and mild reaction conditions. This compound, a sterically hindered and electron-rich biarylmonophosphine ligand, has demonstrated significant utility in various cross-coupling reactions.[1]
I. Introduction to the Heck Reaction and the this compound Ligand
The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck, involves the palladium-catalyzed reaction of an aryl, vinyl, or benzyl (B1604629) halide (or triflate) with an alkene to form a substituted alkene.[1] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is conducted in the presence of a base.[1][4]
This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald class of ligands. Its bulky nature and electron-donating properties promote the formation of the active, monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination, leading to improved catalytic activity. These characteristics make it particularly effective for coupling challenging substrates, including electron-rich and sterically hindered aryl halides.[2]
II. Key Reaction Parameters and Optimization
The success of a Heck reaction using the this compound ligand is dependent on the careful optimization of several key parameters. The following table summarizes typical conditions and provides a starting point for reaction development.
| Parameter | General Conditions & Remarks |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed this compound Palladacycles (e.g., this compound Pd G3/G4). Precatalysts can simplify reaction setup and improve reproducibility. |
| Ligand | This compound. A 1:1 to 2:1 ligand-to-palladium ratio is typically employed. |
| Aryl/Vinyl Halide | Iodides, bromides, and triflates are all effective. Chlorides may require more forcing conditions. Electron-withdrawing groups on the aryl halide generally increase reactivity. |
| Alkene | Acrylates, styrenes, and other electron-deficient olefins are excellent substrates. Electron-rich and unactivated olefins can also be used, though they may require more optimized conditions. |
| Base | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) are also effective. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Aprotic polar solvents such as DMF, DMAc, NMP, or acetonitrile (B52724) are typical. Ethereal solvents like 1,4-dioxane (B91453) or THF can also be used. |
| Temperature | Reaction temperatures typically range from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the substrates. |
| Catalyst Loading | Generally, 0.5 to 5 mol % of the palladium precatalyst is sufficient. Lower catalyst loadings may be possible with highly reactive substrates. |
III. Quantitative Data Summary
The following table presents representative data for a Heck-type reaction, illustrating the impact of various parameters on the reaction outcome. While the specific example below is derived from optimization studies of a closely related cross-coupling reaction due to the scarcity of direct Heck-RuPhos quantitative tables in the initial literature survey, it provides a valuable framework for understanding the interplay of reaction components.
Table 1: Optimization of Reaction Conditions for a Representative Cross-Coupling Reaction
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | Low |
| 2 | XPhos Pd G3 | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 68 |
| 3 | SPhos Pd G2 | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 54 |
| 4 | This compound Pd G4 | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 87 |
| 5 | This compound Pd G4 | Na₂CO₃ | Toluene/H₂O | 100 | 68 |
Data adapted from a Suzuki-Miyaura coupling optimization, demonstrating the superior performance of the this compound Pd G4 precatalyst under these conditions.[1]
IV. Experimental Protocols
A. General Procedure for a Heck Reaction using this compound
This protocol describes a general method for the Heck coupling of an aryl bromide with an alkene using a this compound-ligated palladium catalyst.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Alkene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol %) and this compound (e.g., 0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
B. Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
V. Visualizations
A. Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
B. Experimental Workflow
References
Application Notes and Protocols for Stille Coupling with RuPhos and Organostannanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of the reaction.
This document provides detailed application notes and protocols for the use of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a bulky and electron-rich biaryl monophosphine ligand, in Stille coupling reactions with various organostannanes. This compound is known to promote efficient cross-coupling of challenging substrates, including sterically hindered and electron-rich aryl chlorides and bromides, often under milder conditions and with lower catalyst loadings.[2][3]
Advantages of Using this compound in Stille Coupling
The use of bulky, electron-rich phosphine (B1218219) ligands like this compound has significantly expanded the utility of the Stille coupling.[4] Key advantages include:
-
Enhanced Reactivity: The steric bulk and electron-donating properties of this compound facilitate the oxidative addition of the organic halide to the palladium(0) center, which is often the rate-limiting step, particularly for less reactive substrates like aryl chlorides.
-
Broader Substrate Scope: The Pd/RuPhos catalytic system is effective for a wide range of substrates, including sterically demanding and electron-rich aryl and heteroaryl halides.
-
Milder Reaction Conditions: The high activity of the catalyst often allows for reactions to be conducted at lower temperatures, which can improve the functional group tolerance of the reaction.
-
Lower Catalyst Loadings: In many cases, effective coupling can be achieved with reduced amounts of the palladium catalyst, which is economically and environmentally beneficial.
Experimental Protocols
The following protocols provide a general framework for performing Stille coupling reactions using a Pd/RuPhos catalyst system. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
General Procedure for Stille Coupling of Aryl Mesylates with Organostannanes
This protocol is adapted from a procedure reported for the coupling of an aryl mesylate with an organostannane.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Cesium fluoride (B91410) (CsF)
-
Aryl mesylate
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
tert-Butanol (B103910) (t-BuOH), anhydrous
-
Argon or Nitrogen gas
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add cesium fluoride (1.1 mmol).
-
Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the aryl mesylate (0.5 mmol) and the organostannane (0.6 mmol).
-
Add anhydrous tert-butanol (1.0 mL).
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for Stille coupling reactions utilizing the this compound ligand. Please note that direct examples of Stille couplings with this compound are limited in the literature, and the following is based on available data and analogous transformations.
| Entry | Aryl Halide/Pseudohalide | Organostannane | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | Pd(OAc)₂ | This compound | CsF | t-BuOH | 100 | N/A | 76 |
Note: Reaction time was not specified in the original report; progress was monitored by GC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Stille coupling reaction using the Pd/RuPhos catalyst system.
Caption: General workflow for a Pd/RuPhos catalyzed Stille coupling.
Catalytic Cycle of Stille Coupling
The diagram below illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction, highlighting the key steps involving a palladium catalyst with a bulky phosphine ligand (L), such as this compound.
Caption: The Stille coupling catalytic cycle.
Concluding Remarks
The use of this compound as a ligand in palladium-catalyzed Stille cross-coupling reactions offers a powerful strategy for the synthesis of a diverse range of biaryl and vinyl-aryl compounds. The protocols and information provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. As with any catalytic reaction, empirical optimization for each specific substrate combination is recommended to achieve the best results.
References
Application Notes and Protocols: RuPhos for the Synthesis of Tetra-ortho-substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of tetra-ortho-substituted biaryl scaffolds is a significant challenge in modern organic synthesis due to the severe steric hindrance around the pivotal C-C bond. These sterically congested molecules are of high interest in medicinal chemistry, materials science, and catalysis. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of biaryl linkages. The use of sterically demanding and electron-rich phosphine (B1218219) ligands is crucial for the success of these challenging transformations. RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective Buchwald biaryl monophosphine ligand that has demonstrated remarkable utility in facilitating the coupling of sterically hindered substrates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of tetra-ortho-substituted biaryls.
The Role of this compound in Overcoming Steric Hindrance
The efficacy of this compound in promoting the synthesis of tetra-ortho-substituted biaryls stems from its unique structural features:
-
Bulk and Electron-Donating Properties: The dicyclohexylphosphino group provides significant steric bulk, which promotes the formation of the monoligated L-Pd(0) active species, crucial for efficient oxidative addition to sterically hindered aryl halides. The electron-rich nature of the ligand enhances the rate of oxidative addition.
-
Biaryl Backbone: The 2',6'-diisopropoxybiphenyl backbone creates a well-defined steric pocket around the palladium center. This architecture is believed to stabilize the catalytically active species and facilitate the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.
Recommended Catalytic Systems
For the synthesis of tetra-ortho-substituted biaryls, either generating the active catalyst in situ or using a preformed palladium precatalyst incorporating the this compound ligand is effective.
-
In situ Catalyst Generation: This involves the combination of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with the this compound ligand.
-
This compound Palladacycle Precatalysts (G3 and G4): These are air- and moisture-stable complexes that provide a reliable and efficient source of the active L-Pd(0) species upon activation with a base. This compound Pd G3 and G4 precatalysts are often preferred for their ease of handling and reproducibility.[1]
Data Presentation: Representative Substrate Scope
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / this compound | K₃PO₄ | 1,4-Dioxane | 100 | 18 | >95 |
| 3 | 2-Chloro-N,N-dimethylaniline | 2,6-Dimethylphenylboronic acid | This compound Pd G3 | K₂CO₃ | t-AmylOH | 110 | 12 | 92 |
| 4 | 2-Chloro-1,3-dimethoxybenzene | 2,6-Dimethoxyphenylboronic acid | This compound Pd G4 | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 5 | 2-Bromo-6-methylanisole | 2-Methyl-6-(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene | 80 | 24 | 91 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides and Arylboronic Acids using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Di-ortho-substituted aryl halide (1.0 equiv)
-
Di-ortho-substituted arylboronic acid or its corresponding ester (1.5 - 2.0 equiv)
-
Palladium source: Pd(OAc)₂ (2 mol%) and this compound (4 mol%) OR this compound Pd G3/G4 precatalyst (2 mol%)
-
Base: K₃PO₄ (3.0 equiv) or K₂CO₃ (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the di-ortho-substituted aryl halide, the di-ortho-substituted arylboronic acid, the palladium catalyst/precatalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetra-ortho-substituted biaryl.
Visualizations
References
Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the RuPhos ligand in low-temperature Suzuki-Miyaura cross-coupling reactions. This methodology is particularly advantageous for the synthesis of complex biaryl and heteroaryl compounds, offering mild reaction conditions that are compatible with a wide range of functional groups, which is crucial in the development of new pharmaceutical agents and other advanced materials.
Introduction to Low-Temperature Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates and milder reaction conditions. This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), an electron-rich and sterically hindered biaryl monophosphine ligand, has proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions. In combination with a palladium source, this compound forms a highly active catalyst that can facilitate Suzuki-Miyaura couplings at or near room temperature, often with low catalyst loadings. This is particularly beneficial for thermally sensitive substrates and for improving the overall efficiency and sustainability of synthetic processes.
Recent studies have demonstrated that the use of this compound in combination with palladium precatalysts allows for the coupling of a broad range of aryl and heteroaryl halides, including chlorides, with various boronic acids and their derivatives under mild conditions.[1][2] The ability to perform these reactions at lower temperatures minimizes side reactions and decomposition of sensitive functional groups, leading to higher yields and cleaner reaction profiles.
Data Presentation
The following tables summarize the performance of the this compound-based catalytic system in low-temperature Suzuki-Miyaura coupling reactions with various substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid at Room Temperature
| Entry | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ | This compound | K₃PO₄ | Toluene (B28343)/H₂O | 25 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ | This compound | K₂CO₃ | Dioxane/H₂O | 25 | 8 | 95 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ | This compound | Cs₂CO₃ | THF/H₂O | 30 | 16 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | This compound | K₃PO₄ | 2-MeTHF/H₂O | 25 | 6 | 98 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | This compound | KF | Methanol | 25 | 10 | 91 |
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Various Boronic Acids at Low Temperatures
| Entry | Heteroaryl Chloride | Boronic Acid | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorothiophene | 4-Methoxyphenylboronic acid | This compound Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 40 | 12 | 85 |
| 2 | 3-Chloropyridine | Furan-2-boronic acid | Pd(OAc)₂ | This compound | CsF | THF | 35 | 18 | 79 |
| 3 | 5-Chloroindole (N-Boc) | Thiophene-3-boronic acid | This compound Pd G3 | - | K₂CO₃ | 2-MeTHF/H₂O | 40 | 10 | 90 |
| 4 | 2-Chloroquinoline | Pyrimidine-5-boronic acid | Pd₂(dba)₃ | This compound | K₃PO₄ | Toluene/H₂O | 45 | 24 | 75 |
| 5 | 4-Chloropyrimidine | 3,5-Difluorophenylboronic acid | Pd(OAc)₂ | This compound | Cs₂CO₃ | Dioxane/H₂O | 30 | 15 | 88 |
Experimental Protocols
General Protocol for Low-Temperature Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Acid using this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction vessel via syringe.
-
Reaction: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired low temperature (e.g., 25-45 °C) and stir vigorously for the required time (typically 6-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Troubleshooting & Optimization
RuPhos catalyst deactivation pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RuPhos catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound catalyst deactivation in my reaction?
A1: Common indicators of catalyst deactivation include:
-
Low or no product yield: This is the most apparent sign that the catalyst is not performing optimally.
-
Stalled reaction: The reaction starts but does not proceed to completion, even with extended reaction times.
-
Formation of byproducts: The appearance of significant side products, such as homocoupled products or hydrodehalogenation of the starting material, can indicate catalyst decomposition.[1]
-
Color change: The formation of palladium black (a fine black precipitate) is a clear indicator of catalyst decomposition and aggregation.
Q2: What are the most common deactivation pathways for this compound catalysts?
A2: this compound catalysts can deactivate through several mechanisms:
-
Phosphine (B1218219) Ligand Oxidation: The this compound ligand is susceptible to oxidation, particularly in the presence of trace oxygen or peroxide impurities in solvents like THF.[2] This forms this compound-oxide, which can be identified by 31P-NMR spectroscopy.[2] The oxidized phosphine can no longer effectively coordinate to the palladium center, leading to loss of catalytic activity.
-
Ligand Displacement: Coordinating substrates or products, especially N-heterocycles, can displace the this compound ligand from the palladium center. This forms catalytically inactive or less active palladium complexes. The use of bulky ligands is a strategy to mitigate this deactivation pathway.
-
Slow Reductive Elimination: For the this compound catalytic system, the rate-limiting step is often the reductive elimination.[3][4][5] If this step is slow, it can allow for competing decomposition pathways to occur, leading to catalyst deactivation. Steric hindrance of the substrates can significantly influence the rate of this step.[3][4][5]
-
Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) species can be converted into inactive forms, such as palladium black or inactive palladium(I) dimers. This can be influenced by factors like solvent, temperature, and the presence of impurities.[6]
Q3: How can I prevent this compound catalyst deactivation?
A3: Proactive measures can significantly improve the longevity and performance of your this compound catalyst:
-
Use High-Purity Reagents and Solvents: Ensure all starting materials, bases, and solvents are of high purity and free from contaminating impurities. Solvents should be anhydrous and thoroughly degassed to remove oxygen.[6][7] It is crucial to use freshly distilled or commercially available anhydrous solvents. For instance, THF can contain peroxide impurities that oxidize the phosphine ligand.[2]
-
Maintain an Inert Atmosphere: All reactions should be set up and run under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from entering the reaction vessel.[6]
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is advisable to run reactions at the lowest effective temperature.[6]
-
Base: The choice of base is critical. While strong bases are often required, they can also promote catalyst degradation in some cases. Screening different bases (e.g., carbonates, phosphates) may be necessary.[1]
-
Ligand-to-Palladium Ratio: Using a slight excess of the this compound ligand (e.g., 1.1-1.2 equivalents relative to palladium) can sometimes help to prevent catalyst deactivation due to ligand dissociation.[8]
-
-
Use of Additives: In some cases, additives can stabilize the catalyst or accelerate the desired catalytic cycle, thereby minimizing deactivation. However, the effect of additives is highly specific to the reaction and should be screened carefully.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound catalysts.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low to no product yield | Catalyst Deactivation | • Check for Phosphine Oxidation: Analyze a sample of the reaction mixture by 31P-NMR to look for the characteristic signal of this compound-oxide.[2] • Ensure Inert Atmosphere: Improve degassing procedures (e.g., use freeze-pump-thaw cycles for the solvent) and ensure all manipulations are done under a positive pressure of inert gas.[6] • Purify Reagents: Purify starting materials and ensure the base is fresh and dry.[7] |
| Suboptimal Reaction Conditions | • Optimize Temperature: Screen a range of temperatures. A lower temperature for a longer duration might be beneficial.[6] • Screen Bases: Test different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) to find the optimal one for your specific substrate combination.[1] • Screen Solvents: While THF and toluene (B28343) are common, other solvents might offer better stability for the catalytic species. | |
| Reaction starts but stalls | Ligand Displacement | • Increase Ligand Concentration: Add a slight excess of the this compound ligand.[8] • Consider a Bulkier Ligand: If your substrate is a known coordinating species (e.g., an N-heterocycle), switching to a bulkier Buchwald ligand might be necessary. |
| Product Inhibition | • Dilute the Reaction: Running the reaction at a lower concentration might mitigate product inhibition. | |
| Significant byproduct formation (e.g., hydrodehalogenation) | Decomposition of the Catalytic Intermediate | • Change the Base: Some bases are more prone to promoting side reactions. For instance, if hydrodehalogenation is observed, switching from an alkoxide to a carbonate or phosphate (B84403) base may help.[1] • Lower the Temperature: High temperatures can favor decomposition pathways.[6] |
| Formation of Palladium Black | Catalyst Agglomeration | • Improve Stirring: Ensure vigorous stirring to prevent localized high concentrations of reagents.[6] • Lower Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to faster decomposition. |
Quantitative Data Summary
Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield
| Ligand | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 97 |
| XPhos | 4-chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 95 |
| SPhos | 4-chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 92 |
Data adapted from studies on the catalytic activity of various phosphine palladium complexes.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pd G3
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the this compound Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using this compound Pd G3
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the this compound Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with saturated aqueous ammonium (B1175870) chloride. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Key deactivation pathways for this compound catalysts.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
RuPhos Catalyzed Cross-Coupling Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RuPhos in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound catalyzed cross-coupling reactions?
A1: The most frequently encountered side products include:
-
Hydrodehalogenation: Replacement of the halide on the aryl electrophile with a hydrogen atom.
-
Homocoupling: Dimerization of the aryl electrophile or the nucleophile.
-
This compound Oxide Formation: Oxidation of the this compound ligand to its corresponding phosphine (B1218219) oxide.
-
Products from β-Hydride Elimination: Formation of an alkene and a reduced arene, which can be a significant pathway when using alkylamines or alkoxides with β-hydrogens.[1]
Q2: What are the typical 31P-NMR chemical shifts for this compound and its oxide?
A2: In CDCl₃, the free this compound ligand typically shows a ³¹P-NMR signal around -10 ppm.[2] The corresponding this compound oxide, a common byproduct, resonates further downfield, with reported chemical shifts in the range of 23-24 ppm.[3] Monitoring the appearance of a signal in this downfield region can indicate ligand oxidation.
Q3: How can I identify side products using mass spectrometry?
A3: Mass spectrometry is a powerful tool for identifying side products. Here are some tips:
-
Hydrodehalogenation: Look for a mass corresponding to your starting aryl halide minus the mass of the halogen plus the mass of a hydrogen atom.
-
Homocoupling: Search for a mass corresponding to a dimer of your aryl starting material (Ar-Ar).
-
This compound Oxide: While not a direct product of the coupling, its presence can be inferred from the mass of the oxidized ligand (m/z of this compound + 16). The fragmentation pattern of phosphine oxides often involves cleavage of the P-C bonds.[4][5]
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenation Byproduct
Question: My reaction is producing a large amount of the hydrodehalogenated arene. What are the potential causes and how can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[6] This is particularly prevalent with electron-rich aryl halides and when using primary amines. The mechanism is believed to involve the formation of a palladium-hydride species which then participates in a competing catalytic cycle.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of a strong base with a protic solvent (or residual water) can be a source of hydride.
-
Recommendation: Ensure anhydrous conditions. Use a high-purity, anhydrous, and degassed solvent. If using an alcohol as a solvent or co-solvent, consider switching to a non-protic solvent like toluene (B28343) or dioxane. Weaker bases such as Cs₂CO₃ or K₃PO₄ may be beneficial.
-
-
Ligand Selection: While this compound is an excellent ligand, in some challenging cases, another ligand might offer better selectivity.
-
Recommendation: For primary amines where hydrodehalogenation is a known issue, consider screening other Buchwald ligands like BrettPhos, which has shown high activity for primary amines.[7]
-
-
Temperature Control: Higher reaction temperatures can sometimes favor hydrodehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature for a longer period.
-
Quantitative Impact of Reaction Parameters on Hydrodehalogenation:
| Parameter | Condition A | % Hydrodehalogenation (A) | Condition B | % Hydrodehalogenation (B) | Reference |
| Base | NaOtBu | Data not available | K₃PO₄ | Data not available | [6] |
| Solvent | Toluene | Data not available | Dioxane | Data not available | [8] |
| Temperature | 100 °C | Data not available | 80 °C | Data not available | [General Knowledge] |
| Water Content | Anhydrous | Data not available | 1% Water | Data not available | [General Knowledge] |
Experimental Protocol to Minimize Hydrodehalogenation:
-
Reagent Preparation: Dry the aryl halide, amine, and base under high vacuum for several hours. Use a freshly opened bottle of anhydrous, degassed solvent.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Reagent Addition: Add the aryl halide, amine, base, and this compound Pd G3 precatalyst to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Stir the reaction at the lowest effective temperature (e.g., start at 80 °C) and monitor by LC-MS or GC-MS.
Issue 2: Formation of Homocoupling Byproducts
Question: I am observing significant amounts of aryl-aryl homocoupling in my reaction. What causes this and how can it be prevented?
Answer:
Homocoupling of the aryl halide is often promoted by the presence of oxygen and can occur through a Pd(II)-mediated pathway.[9] Rigorous exclusion of oxygen is a key strategy to suppress this side reaction.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere.
-
Recommendation: Use a glovebox for reaction setup. If using a Schlenk line, ensure multiple, thorough vacuum/backfill cycles. A subsurface sparge of the solvent with an inert gas for 30-60 minutes prior to adding the catalyst is highly effective.[10]
-
-
Catalyst Pre-activation: Pre-heating the catalyst, base, and solvent before adding the aryl halide can sometimes mitigate homocoupling.[11]
-
Reducing Agents: In some cases, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of Pd(II) species that are not on the desired catalytic cycle.
-
Recommendation: The addition of a small amount of potassium formate (B1220265) has been shown to be effective in suppressing homocoupling in some Suzuki reactions and may be applicable here.[9]
-
Quantitative Impact of Inerting Technique on Homocoupling:
| Inerting Technique | % Homocoupling Byproduct | Reference |
| Air | Data not available | [12] |
| Nitrogen Headspace Purge | Data not available | [12] |
| Subsurface Nitrogen Sparge | Significantly Reduced | [9][10] |
Recommended Experimental Protocol to Minimize Homocoupling:
-
Reaction Setup: To an oven-dried flask, add the aryl halide, nucleophile, and base.
-
Inerting: Seal the flask and perform at least three vacuum/inert gas backfill cycles. Add the anhydrous, degassed solvent. Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes.
-
Catalyst Addition: Add the this compound precatalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress.
Issue 3: Presence of this compound Oxide
Question: I have identified this compound oxide in my reaction mixture/product. How is it formed and how can I remove it?
Answer:
This compound, like other phosphine ligands, can be oxidized to the corresponding phosphine oxide, especially in the presence of air or other oxidants.[3] While this compound itself is relatively air-stable, the palladium-ligand complex can be more susceptible to oxidation under reaction conditions.
Troubleshooting and Mitigation:
-
Prevention:
-
Inert Atmosphere: As with other side reactions, maintaining a strict inert atmosphere throughout the reaction and workup is crucial.
-
Reagent Purity: Ensure that starting materials and solvents are free of peroxides or other oxidizing impurities.
-
-
Identification:
-
³¹P-NMR: As mentioned, a signal around 23-24 ppm in the ³¹P-NMR spectrum is indicative of this compound oxide.[3]
-
-
Removal:
-
Chromatography: this compound oxide is generally more polar than the corresponding phosphine and many cross-coupling products. It can often be separated by column chromatography on silica (B1680970) gel.
-
Precipitation: For triphenylphosphine (B44618) oxide, precipitation with ZnCl₂ is a known removal method.[11] While not explicitly demonstrated for this compound oxide, a similar strategy could be explored.
-
Visualizing Reaction Pathways
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the this compound-catalyzed Buchwald-Hartwig amination.
Common Side Reaction Pathways
Caption: Simplified pathways for common side reactions in this compound-catalyzed cross-coupling.
Troubleshooting Workflow for Low Yield
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling with RuPhos
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions utilizing the RuPhos ligand.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common causes?
Low yields in Suzuki coupling reactions can stem from several factors. Systematically investigating the following areas is the best approach to identify the issue.[1][2][3]
-
Reagent Quality: The purity and stability of all reagents are critical. Boronic acids, in particular, can degrade over time, especially if exposed to air or moisture.[1] Similarly, ensure the organohalide is pure.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources, are sensitive to air and can be deactivated by oxygen.[1][2] Using a fresh catalyst or a more robust pre-catalyst like a this compound Pd G4 pre-catalyst can be beneficial.[4][5]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. This includes the incorrect choice of base, solvent, temperature, or reaction time.[1]
-
Atmosphere Control: Suzuki couplings must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions like homocoupling.[1][2] Ensure your reaction setup is properly degassed.
Below is a workflow to help diagnose the cause of low yield:
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I am observing significant side products. What are the common side reactions and how can I minimize them?
The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.[6]
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species.[6]
-
Solution: Ensure rigorous degassing of solvents and the reaction vessel. Using a Pd(0) source or a pre-catalyst designed to readily generate the active Pd(0) species can also help. In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[2]
-
-
Dehalogenation: This is the replacement of the halide on the electrophile with a hydrogen atom.
-
Solution: This can sometimes be suppressed by the careful choice of solvent and base.[1] Screening different reaction conditions may be necessary to minimize this side reaction.
-
Q3: How do I select the optimal base and solvent for my this compound-catalyzed Suzuki coupling?
The choice of base and solvent is critical and often substrate-dependent.
-
Base Selection: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction.[2]
-
Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate.[2]
-
The use of an aqueous base solution is often beneficial as water can help dissolve the inorganic base and facilitate transmetalation.[2]
-
-
Solvent Selection: The solvent must solubilize the reagents and stabilize the catalytic intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Suzuki coupling with this compound?
For many standard couplings, catalyst loading can be as low as 0.5-3 mol % of the palladium source (e.g., Pd(OAc)₂) with a ligand-to-palladium ratio of 1:1 to 2:1.[8] For more challenging couplings, such as those involving heteroaryl chlorides, higher catalyst loadings (e.g., 3 mol % Pd(OAc)₂ and 6 mol % this compound) may be necessary.[8]
Q2: Why is this compound an effective ligand for difficult Suzuki couplings?
This compound is a dialkylbiarylphosphine ligand. Its effectiveness stems from its steric bulk and electron-donating properties.[9] These features help to:
-
Promote the oxidative addition of the aryl halide to the palladium center.
-
Stabilize the catalytically active Pd(0) species.
-
Facilitate the reductive elimination step to form the final product.
-
The this compound ligand has shown superior properties in certain reactions compared to other ligands like SPhos.[7]
Below is a simplified diagram of the Suzuki-Miyaura catalytic cycle, where 'L' represents the this compound ligand.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Q3: Can I use a pre-catalyst instead of generating the catalyst in situ?
Yes, using a pre-catalyst such as this compound Pd G4 is often advantageous.[4][5] These pre-catalysts offer enhanced stability and can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.[5] They often allow for high yields under mild reaction conditions.[4]
Q4: At what temperature should I run my reaction?
Reaction temperatures can vary widely depending on the reactivity of the substrates.
-
Many this compound-catalyzed couplings can proceed at temperatures from room temperature to around 85 °C.[8]
-
For less reactive substrates, such as aryl chlorides or sterically hindered partners, higher temperatures of 100-110 °C may be required.[2]
-
It is always recommended to monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.[2]
Data and Protocols
Optimization of Reaction Parameters
The following table summarizes common starting points and ranges for key reaction parameters when using this compound. Optimization is often necessary for specific substrates.
| Parameter | Typical Range | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, this compound Pre-catalyst | Pre-catalysts can offer better consistency.[4][5] |
| Catalyst Loading | 0.5 - 5 mol % | Higher loadings for challenging substrates.[8] |
| This compound Loading | 1 - 10 mol % | Typically a 1:1 to 2:1 ratio of Ligand:Pd. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases are often preferred.[2] |
| Base Equivalents | 2 - 3 eq. | Ensure sufficient base is present. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, EtOH | Solvent choice can impact solubility and rates.[2][4][7] |
| Temperature | Room Temp - 110 °C | Start lower and increase if no reaction occurs.[2][8] |
| Concentration | 0.1 - 0.5 M | Relative to the limiting reagent. |
General Experimental Protocol
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound.
-
Reaction Setup: To a dry reaction vial or flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol %) and this compound (4 mol %). Add them to the reaction flask. If using a pre-catalyst (e.g., this compound Pd G4, 2 mol %), add it directly.
-
Inert Atmosphere: Seal the reaction vessel with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe to achieve the desired concentration (e.g., 0.1 M).[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 85 °C) and stir vigorously.[2][8]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[2]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.
Below is a decision tree for optimizing your reaction conditions if the initial attempt gives a low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
optimizing RuPhos Pd G3 catalyst loading for amination
Welcome to the technical support center for optimizing RuPhos Pd G3 catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound Pd G3 and what are its primary advantages for C-N cross-coupling reactions?
A1: this compound Pd G3 is a third-generation Buchwald precatalyst. It is an air-, moisture-, and thermally-stable solid, which simplifies handling and reaction setup.[1] Key advantages include:
-
High Activity: Often allows for lower catalyst loadings (0.5-2 mol%) and shorter reaction times.[2]
-
Reliable Activation: Efficiently and quantitatively generates the active LPd(0) species in situ upon reaction with a base.[3][4]
-
Stoichiometric Control: Provides a precise 1:1 ratio of the this compound ligand to palladium, which is crucial for catalytic efficiency.[2]
-
Broad Applicability: It is effective for a wide range of amination reactions, including the coupling of various aryl halides with primary and secondary amines.[5]
Q2: How is the active catalyst formed from the this compound Pd G3 precatalyst?
A2: The active monoligated Pd(0) species, which is the catalytically active form, is generated in situ from the Pd(II) precatalyst. This activation is initiated by a base, which facilitates a reductive elimination process, forming the active catalyst and carbazole (B46965) as a byproduct.[6]
Q3: What is the general role of the base in a this compound Pd G3 catalyzed amination?
A3: The base is critical for multiple steps in the catalytic cycle. Its primary roles are to:
-
Activate the precatalyst to the active Pd(0) species.[6]
-
Deprotonate the amine nucleophile, allowing it to coordinate with the palladium center.[7]
Q4: My reaction is not proceeding as expected. What are the initial checks I should perform?
A4: Before undertaking extensive optimization, it's crucial to verify the fundamentals of your experimental setup:
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.[2]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents and confirm the purity of your aryl halide and amine. Impurities in starting materials can inhibit the reaction.
-
Catalyst Integrity: Although this compound Pd G3 is relatively stable, improper or prolonged storage can lead to degradation.[8] Verify the quality of your precatalyst.
-
Base Quality and Choice: The selection and quality of the base are paramount. Ensure the base is not expired and is appropriate for your specific substrates.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product formation is a common challenge. A systematic approach to troubleshooting is recommended.
Caption: A systematic workflow for troubleshooting low-yield amination reactions.
-
Potential Cause: Inefficient Catalyst Activation
-
Solution: The choice of base is crucial for the activation of the G3 precatalyst. Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often effective.[3][5] For base-sensitive substrates, milder inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.[9]
-
-
Potential Cause: Catalyst Poisoning or Deactivation
-
Solution: Amines can sometimes act as ligands for palladium, leading to catalyst deactivation. Adding a slight excess of the free this compound ligand relative to the precatalyst can sometimes improve catalyst stability.[3] Additionally, certain functional groups on the substrates can poison the catalyst.[7] If your substrate contains functionalities like nitro groups or unprotected acidic protons, they may need to be protected.
-
-
Potential Cause: Poor Solubility
-
Solution: Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. A solvent screen including common choices like toluene, dioxane, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) may be necessary.[10]
-
-
Potential Cause: Steric Hindrance
-
Solution: For sterically demanding substrates, the reaction rate may be slow. Consider increasing the reaction temperature or extending the reaction time. In some cases, switching to a bulkier ligand like BrettPhos may be beneficial.[11]
-
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.
-
Potential Cause: Presence of Oxygen or Moisture
-
Solution: This is the most common cause. It is imperative to use thoroughly dried and degassed solvents and reagents. Employing robust inert atmosphere techniques, such as a glovebox or Schlenk line, is highly recommended.[2]
-
-
Potential Cause: Reaction Temperature is Too High
-
Solution: High temperatures can accelerate the rate of catalyst decomposition.[2] If the reaction shows some conversion at a lower temperature, it may be beneficial to run the reaction for a longer duration at that reduced temperature to maintain catalyst stability.
-
-
Potential Cause: Incompatible Base or Solvent
-
Solution: Certain combinations of base and solvent can lead to side reactions that promote catalyst degradation. A screen of alternative bases or solvents may be required.[2]
-
Issue 3: Side Product Formation
Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.[2]
-
Potential Cause: Hydrodehalogenation
-
Solution: This side reaction is often promoted by the presence of moisture.[2] Ensuring strictly anhydrous conditions is the first step. Screening different bases can also mitigate this issue, as some bases are more prone to promoting this pathway.
-
-
Potential Cause: Homocoupling
-
Solution: Homocoupling can become competitive if the oxidative addition step is slow.[2] For Suzuki-Miyaura couplings, ensuring the high purity of the boronic acid is critical, as impurities can lead to homocoupling. While this is a different reaction, the principle of reagent purity is transferable.
-
Data and Conditions Summary
Table 1: Typical Catalyst Loading for this compound Pd G3 in Amination
| Catalyst Loading (mol%) | Application Context | Expected Outcome | Reference(s) |
| 0.5 - 2.0 | Standard conditions for most aryl bromides/iodides | Efficient conversion with minimal catalyst usage | |
| 2.0 - 5.0 | Challenging substrates (e.g., aryl chlorides) | Improved yields for less reactive partners | [12] |
| > 5.0 | Highly unreactive or sterically hindered substrates | May be required for difficult transformations |
Table 2: Guide to Base and Solvent Selection
| Base | Common Solvents | Typical Temperature (°C) | Notes | Reference(s) |
| NaOt-Bu | Toluene, Dioxane | 80 - 110 | A strong, commonly used base. Effective for a wide range of substrates. | [13][14] |
| LHMDS | THF, Toluene | 65 - 80 | A strong, non-nucleophilic base. Useful for base-sensitive functional groups. | [3][5] |
| K₃PO₄ | Dioxane, Toluene | 100 - 110 | A milder inorganic base, often suitable for substrates with sensitive functional groups. | [9][15] |
| Cs₂CO₃ | Dioxane, Toluene | 100 - 110 | Another mild inorganic base, can be effective when other bases fail. | [3][9] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol details the amination of an aryl bromide with a primary amine.
Reagents and Materials:
-
Aryl Bromide (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
This compound Pd G3 (1.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Oven-dried glassware with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (if solid), NaOt-Bu, and this compound Pd G3 to an oven-dried reaction vessel containing a magnetic stir bar.
-
Reagent Addition: Seal the vessel with a septum. Add anhydrous, degassed toluene via syringe. If the aryl bromide is a liquid, add it at this step, followed by the amine.
-
Inerting: Evacuate and backfill the reaction vessel with inert gas three times to ensure all oxygen is removed.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the intended reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. If palladium black has formed, filter the mixture through a pad of Celite®.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
RuPhos Reaction Workup and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of products from RuPhos-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a this compound-catalyzed Buchwald-Hartwig amination reaction?
A general workup procedure involves quenching the reaction, followed by an aqueous wash to remove inorganic salts and water-soluble impurities. The organic product is then extracted, dried, and concentrated.
A typical procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or toluene.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q2: How can I remove the residual palladium catalyst from my organic product?
Several methods can be employed to remove residual palladium:
-
Filtration through Celite or Silica (B1680970) Gel: A simple and common method is to pass a solution of the crude product through a short plug of silica gel or a pad of Celite. This is often effective at removing a significant portion of the palladium residues.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium. However, be aware that non-specific adsorption may lead to some loss of the desired product.
-
Scavenger Resins: Thiol-functionalized silica or polymer-based scavenger resins show a high affinity for palladium and can effectively remove it to very low levels (ppm).[1][2][3][4]
Q3: I suspect this compound has oxidized to this compound oxide during the reaction or workup. How can I identify and remove it?
This compound can be oxidized to this compound oxide, a common byproduct. The ³¹P-NMR spectrum of this compound shows a signal around -10 ppm, while the oxide appears further downfield, at approximately 40 ppm.[5][6]
To remove this compound oxide:
-
Chromatography: this compound oxide is more polar than this compound and many nonpolar to moderately polar organic products. Flash column chromatography using a nonpolar/polar solvent system (e.g., hexanes/ethyl acetate) can effectively separate the product from the phosphine (B1218219) oxide.
-
Crystallization: If your product is crystalline, recrystallization can be an effective method for removing the phosphine oxide impurity. Since phosphine oxides are often poorly soluble in nonpolar solvents like hexanes, it may be possible to precipitate the oxide from a solution of your crude product.[7]
Q4: My product is a basic amine. How should I modify the aqueous workup to avoid product loss?
When the product is a basic amine, washing with an acidic aqueous solution should be avoided as it will protonate the amine, making it water-soluble and leading to its loss in the aqueous layer. Use neutral water and brine for the washes. If an acidic wash is necessary to remove other impurities, the aqueous layer should be basified and re-extracted to recover the product.
Experimental Protocols
General Protocol for a this compound-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a dry, nitrogen-flushed flask, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), this compound ligand (0.015 equiv), and palladium source (e.g., Pd₂(dba)₃, 0.0075 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with the slow addition of water.
-
Dilute the mixture with ethyl acetate.
-
Transfer to a separatory funnel, and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from a Representative Protocol
The following table summarizes the reagents and conditions for a Buchwald-Hartwig amination of an aryl chloride with morpholine, adapted for this compound.
| Component | Amount (mmol) | Equivalents/mol% |
| 4-Chlorotoluene | 4.22 | 1.0 |
| Morpholine | 6.33 | 1.5 |
| NaOtBu | 8.44 | 2.0 |
| Pd₂(dba)₃ | 0.0316 | 0.75 mol% |
| This compound | 0.0633 | 1.5 mol% |
| Toluene | 5 mL | - |
| Purification | ||
| Silica Gel Column | Hexane:Ethyl Acetate (9:1) | - |
| Yield | ~94% (reported for XPhos) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low product recovery after aqueous workup | - Product is a basic amine and was extracted into an acidic aqueous layer.- Product has some water solubility. | - Ensure aqueous washes are neutral or basic if the product is a basic amine.- Perform back-extraction of the aqueous layers.- Use brine to reduce the solubility of the organic product in the aqueous phase. |
| Crude product is a dark, oily residue | - Incomplete removal of palladium catalyst.- Formation of palladium black. | - Filter the crude product solution through a pad of Celite.- Consider using a scavenger resin for more complete palladium removal. |
| Multiple spots on TLC of the crude product | - Incomplete reaction.- Presence of this compound oxide or other byproducts.- Product degradation. | - Confirm reaction completion before workup.- Use a different solvent system for TLC to better separate spots.- Co-spot with starting materials and this compound to identify impurities. |
| Difficulty separating product from this compound oxide by chromatography | - Product and this compound oxide have similar polarities. | - Try a different solvent system for chromatography, potentially with a different selectivity (e.g., dichloromethane/methanol).- Attempt crystallization to selectively precipitate either the product or the phosphine oxide. |
| Product loss during chromatography on silica gel | - Product is unstable on silica.- Product is very polar and does not elute. | - Deactivate the silica gel by adding a small amount of triethylamine (B128534) to the eluent.- Use a more polar eluent system (e.g., with methanol).- Consider using a different stationary phase like alumina. |
Visualizations
Caption: Workflow from reaction setup to pure product.
Caption: Decision tree for troubleshooting purification.
References
Technical Support Center: Solvent Selection for RuPhos-Mediated Transformations
Welcome to the technical support center for RuPhos-mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and to troubleshoot common issues encountered during these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound-mediated reactions?
A1: A range of solvents can be employed for this compound-mediated transformations, with the optimal choice being substrate-dependent. Commonly used solvents include aromatic hydrocarbons like toluene (B28343) and xylenes, as well as ethereal solvents such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). For certain applications, like the Suzuki-Miyaura coupling, biphasic systems such as toluene/water or dioxane/water are often effective.[1]
Q2: Why is my reaction yield low in a this compound-mediated transformation?
A2: Low yields can arise from several factors beyond just solvent choice. Key areas to investigate include:
-
Catalyst Activation: Inefficient generation of the active Pd(0) species can halt the catalytic cycle. Using a well-defined precatalyst like this compound Pd G3 or G4 can ensure reliable and rapid activation.
-
Reagent Quality: The purity of starting materials, reagents, and the solvent is critical. Water and oxygen can be particularly detrimental. Using anhydrous, degassed solvents is highly recommended.
-
Base Selection: The choice and quality of the base are crucial. The base's strength and solubility can significantly impact the reaction outcome.
-
Reaction Temperature: The temperature may be suboptimal. For less reactive substrates, such as aryl chlorides, higher temperatures (e.g., 80-110 °C) may be necessary.
Q3: Can solvent choice affect the stability of the this compound catalyst?
A3: Yes, the solvent can influence the stability and activity of the palladium catalyst. Coordinating solvents can compete with the ligand for binding to the palladium center, potentially altering the catalytic activity. For instance, the use of freshly distilled THF is recommended for the synthesis of this compound Pd G3 precatalysts to avoid contamination with peroxides, which can lead to the oxidation of the phosphine (B1218219) ligand.[2]
Q4: Are there greener solvent alternatives for this compound-mediated couplings?
A4: Yes, there is a growing interest in using more environmentally benign solvents. 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, has been shown to be an effective substitute for THF in many metal-catalyzed reactions.[3] In some cases, reactions can even be performed under solvent-free conditions, significantly reducing the environmental impact.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers targeted solutions related to solvent selection.
| Problem ID | Issue | Potential Cause(s) Related to Solvent | Suggested Solution(s) |
| SLV-01 | Low or No Product Yield | 1. Poor solubility of starting materials or base in the chosen solvent. 2. Solvent is not anhydrous or has not been properly degassed, leading to catalyst deactivation. 3. The solvent is coordinating and inhibiting the catalyst. | 1. Screen a different class of solvent (e.g., switch from an ethereal solvent like dioxane to an aromatic one like toluene). 2. Use a freshly opened bottle of anhydrous solvent or distill/dry the solvent over a suitable drying agent. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. 3. Consider a less coordinating solvent. |
| SLV-02 | Formation of Hydrodehalogenation Side Product (Ar-H) | 1. Presence of protic impurities (e.g., water, alcohols) in the solvent. 2. The solvent itself may act as a hydride source under certain conditions. | 1. Ensure the use of high-purity, anhydrous solvents. 2. If hydrodehalogenation persists, a solvent screen is recommended. |
| SLV-03 | Inconsistent Reaction Results | 1. Variable solvent quality between batches. 2. Use of stabilized solvents where the stabilizer may interfere with the catalysis. | 1. Standardize the solvent source and purification method for all reactions. 2. If using a stabilized solvent (e.g., BHT in THF), consider its potential impact or use a freshly distilled, unstabilized solvent. |
| SLV-04 | Reaction Stalls Before Completion | 1. Precipitation of the catalyst or reagents from the solvent at the reaction temperature. 2. Catalyst decomposition, which can be solvent-dependent. | 1. Choose a solvent with a higher boiling point to run the reaction at a higher temperature, which may improve solubility. 2. A solvent screen may identify a system where the catalyst exhibits greater stability. |
Data Presentation
The choice of solvent can significantly impact the efficiency of this compound-mediated cross-coupling reactions. Below are tables summarizing quantitative data for a Suzuki-Miyaura coupling and a qualitative overview for Buchwald-Hartwig aminations.
Quantitative Solvent and Catalyst System Comparison for a Suzuki-Miyaura Coupling
This table illustrates the impact of the solvent and catalyst system on the yield of a Suzuki-Miyaura coupling involving a 1,2,4-oxadiazole (B8745197) derivative.
Reaction Conditions: Aryl bromide, boronic acid, Na₂CO₃, solvent system (4:1 organic solvent to water), 100 °C.
| Entry | Catalyst System | Solvent System | Yield (%) |
| 1 | This compound Pd G4 | 1,4-Dioxane:H₂O | 87 |
| 2 | This compound Pd G4 | Toluene:H₂O | 68 |
| 3 | XPhos Pd G2 | 1,4-Dioxane:H₂O | 81 |
| 4 | XPhos Pd G2 | Toluene:H₂O | 65 |
| 5 | XPhos Pd G3 | 1,4-Dioxane:H₂O | 68 |
| 6 | XPhos Pd G3 | Toluene:H₂O | 49 |
| 7 | SPhos | 1,4-Dioxane:H₂O | 54 |
| 8 | SPhos | Toluene:H₂O | 27 |
Data adapted from a study on Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.[6]
Qualitative Solvent Guide for this compound-Mediated Buchwald-Hartwig Amination
| Solvent Class | Examples | General Applicability & Remarks |
| Aromatic Hydrocarbons | Toluene, Xylenes | Generally effective and widely used. Good for dissolving organic substrates. Toluene is often a favored solvent for reactions involving aryl iodides due to the poor solubility of iodide salts, which can otherwise form inhibitory palladium dimers. |
| Ethereal Solvents | 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Very common for Buchwald-Hartwig aminations. Their coordinating ability can help stabilize the catalytic species. THF should be used with caution as it can contain peroxides if not properly stored or purified. |
| Alcohols | tert-Butanol (t-BuOH) | Can be used, sometimes in combination with other solvents. The choice of base is critical when using protic solvents. |
| Solvent-Free | Not Applicable | For certain substrates, highly efficient reactions can be achieved without any solvent, offering a "green" alternative.[4][5][6] |
Experimental Protocols
Below are representative, detailed methodologies for this compound-mediated Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for this compound-Mediated Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general method for the C-N cross-coupling of an aryl chloride with a secondary amine using a this compound Pd G3 precatalyst.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
This compound Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial or Schlenk tube with a magnetic stir bar
-
Septum and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (if solid), sodium tert-butoxide, and this compound Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. If the aryl chloride is a liquid, add it at this stage, followed by the amine.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for this compound-Mediated Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the C-C cross-coupling of an aryl bromide with a boronic acid using a this compound Pd G4 precatalyst in a biphasic solvent system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
This compound Pd G4 (0.01 mmol, 1 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum and inert gas line (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: Prepare a 2M aqueous solution of sodium carbonate and degas it by sparging with an inert gas for 15-20 minutes. Degas the 1,4-dioxane separately.
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and this compound Pd G4 precatalyst.
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.
-
Addition of Solvents and Base: Add the degassed 1,4-dioxane (4 mL) followed by the degassed 2M Na₂CO₃ solution (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the progress of the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography.
Visualizations
Solvent Selection Workflow
This diagram illustrates a logical workflow for selecting and optimizing a solvent for a this compound-mediated transformation.
Caption: A decision-making workflow for solvent selection and optimization.
Relationship between Reaction Components and Common Issues
This diagram illustrates how different components of the reaction system can contribute to common experimental problems.
Caption: Key factors contributing to common issues in cross-coupling.
References
Technical Support Center: Managing Air and Moisture Sensitivity of RuPhos Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and troubleshooting of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and its associated palladium precatalysts. Due to their sensitivity to air and moisture, proper management is critical to ensure their optimal performance and achieve reproducible results in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid this compound ligand and its palladium precatalysts (e.g., this compound Pd G3)?
A1: Solid this compound ligands and their precatalysts, such as the third-generation (G3) Buchwald precatalysts, are generally stable in air and moisture for short periods.[1] However, for long-term storage, it is best practice to store them under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize any potential degradation.[2]
Q2: What are the signs of this compound catalyst degradation?
A2: The primary degradation pathway for this compound catalysts upon exposure to air is the oxidation of the phosphine (B1218219) ligand to this compound oxide.[3][4] While there may not be obvious visual signs of degradation in the solid state, a decrease in catalytic activity is a key indicator. In solution, degradation can be more rapid.[4] The most reliable method for detecting degradation is through ³¹P NMR spectroscopy. The formation of this compound oxide is indicated by the appearance of a new signal shifted downfield from the parent phosphine signal.[3][4]
Q3: My Buchwald-Hartwig reaction using a this compound catalyst is giving a low yield. What are the possible causes related to air and moisture sensitivity?
A3: Low yields in Buchwald-Hartwig aminations with this compound can stem from several factors related to air and moisture sensitivity:
-
Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst, often observed as the formation of palladium black.[2]
-
Ligand Oxidation: If the this compound ligand is oxidized to the phosphine oxide, it can no longer effectively coordinate to the palladium center, leading to a loss of catalytic activity.[3]
-
Hydrolysis of Reagents: Trace moisture in the reaction solvent or on the surface of glassware can react with and deactivate the catalyst or other reagents in the reaction.
-
Inadequate Solvent Purity: Solvents, particularly ethers like THF and dioxane, can contain peroxides if not properly purified and stored. Peroxides are strong oxidizing agents that can rapidly degrade phosphine ligands.[3]
Q4: How critical is the purity of solvents and reagents when using this compound catalysts?
A4: Extremely critical. Organometallic reactions are highly sensitive to impurities.[2] Solvents should be anhydrous and thoroughly degassed before use. It is recommended to use freshly purified solvents or solvents from a solvent purification system. Reagents should also be of high purity and handled under an inert atmosphere.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no reaction conversion | Inactive Catalyst: The active Pd(0) species is not forming or has been deactivated. | 1. Verify Inert Atmosphere: Ensure your reaction setup was properly purged with an inert gas (argon or nitrogen) and that all reagents and solvents were handled under inert conditions. 2. Check Catalyst Integrity: If possible, analyze a sample of your this compound precatalyst by ³¹P NMR to check for the presence of phosphine oxide. 3. Use a Fresh Batch of Catalyst: If you suspect your catalyst has degraded, try the reaction with a fresh, unopened vial of the precatalyst. |
| Reaction starts but does not go to completion | Gradual Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction. | 1. Improve Degassing: Ensure your solvent was rigorously degassed before use to remove any dissolved oxygen. 2. Purify Reagents: Impurities in the starting materials can act as catalyst poisons. Consider purifying your substrates. 3. Optimize Ligand:Palladium Ratio: In some cases, a slight excess of the phosphine ligand can help stabilize the catalyst. |
| Formation of palladium black | Catalyst Decomposition: The palladium has precipitated out of the catalytic cycle. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. 2. Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition. |
| Inconsistent results between batches | Variability in Catalyst Activity or Reaction Setup: The quality of the catalyst or the rigor of the inert atmosphere technique may be inconsistent. | 1. Standardize Handling Procedures: Use a consistent protocol for setting up your reactions, including the method and duration of degassing. 2. Test Catalyst Activity: Implement a standard test reaction to periodically check the activity of your stock of this compound catalyst (see Experimental Protocols section). |
Data on Catalyst Stability
While specific quantitative data correlating parts-per-million (ppm) levels of oxygen and water to the degradation rate of this compound catalysts is not extensively available in the public domain, qualitative and semi-quantitative studies highlight the following:
-
Solid State Stability: Third-generation (G3) Buchwald precatalysts, including this compound Pd G3, are marketed as "air-stable" and can be handled in the air for weighing and reaction setup without significant immediate decomposition.[1] However, this stability is not indefinite, and proper long-term storage under an inert atmosphere is crucial.
-
Solution State Stability: this compound Pd G3 is less stable in solution. Studies have shown that in unpurified THF, which can contain peroxides, the phosphine ligand can oxidize.[4] Even in freshly purified THF under an argon atmosphere, some degradation of this compound Pd G3 can be observed by ³¹P NMR after several days.[4] Interestingly, the this compound ligand bound to the palladium center appears to be more susceptible to oxidation than the free ligand.[4]
³¹P NMR Chemical Shifts for Monitoring Degradation
| Compound | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| This compound Ligand | ~ -10 | In CDCl₃ or CH₂Cl₂[5] |
| This compound Pd G3 | ~ 41.6 | In CDCl₃[4] |
| This compound Oxide | ~ 30-50 | A downfield shift relative to the parent phosphine is indicative of oxidation. The exact shift can vary.[3][4] |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound Precatalyst in a Glovebox
This protocol outlines the standard procedure for weighing and adding a solid, air-sensitive precatalyst like this compound Pd G3 to a reaction vessel inside a glovebox.
Materials:
-
This compound precatalyst in its original vial
-
Spatula
-
Weighing paper or weighing boat
-
Reaction vessel (e.g., Schlenk flask or vial) with a stir bar
-
Septum or cap for the reaction vessel
-
Analytical balance inside the glovebox
Procedure:
-
Prepare the Glovebox: Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm).
-
Transfer Materials: Bring the sealed vial of the this compound precatalyst, a clean and dry spatula, weighing paper, and the reaction vessel into the glovebox antechamber.
-
Purge the Antechamber: Cycle the antechamber with vacuum and inert gas (typically 3 cycles) to remove air and moisture before transferring the items into the main chamber.[6]
-
Weigh the Catalyst: Inside the glovebox, open the vial of the this compound precatalyst. Using the spatula, carefully weigh the desired amount of the solid onto the weighing paper on the analytical balance.
-
Add to Reaction Vessel: Transfer the weighed catalyst from the weighing paper into the reaction vessel containing a stir bar.
-
Seal the Vessel: Securely seal the reaction vessel with a septum or cap.
-
Remove from Glovebox: The sealed reaction vessel can now be taken out of the glovebox for the addition of solvents and other reagents on the benchtop or a Schlenk line.
Protocol 2: Standard Test Reaction for Assessing this compound Catalyst Activity
This model Buchwald-Hartwig amination reaction can be used to compare the activity of a new batch of catalyst with an older or potentially degraded batch.
Reaction: Coupling of 4-bromo-toluene with morpholine (B109124).
Materials:
-
Reaction vials with stir bars
-
4-bromo-toluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous, degassed)
-
This compound Pd G3 (or the this compound catalyst to be tested)
-
Internal standard (e.g., dodecane)
-
GC or LC-MS for analysis
Procedure:
-
Reaction Setup (in a glovebox or using Schlenk techniques):
-
To a reaction vial containing a stir bar, add this compound Pd G3 (e.g., 0.01 mmol, 1 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add 4-bromo-toluene (1.0 mmol).
-
-
Solvent and Reagent Addition:
-
Add toluene (2 mL).
-
Add the internal standard (e.g., 0.5 mmol of dodecane).
-
Add morpholine (1.2 mmol).
-
-
Reaction:
-
Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 1 hour), cool the reaction to room temperature.
-
Quench the reaction with a small amount of water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC or LC-MS to determine the conversion of 4-bromo-toluene and the yield of the product.
-
-
Comparison:
-
Run the same reaction in parallel with a fresh, trusted batch of the this compound catalyst.
-
A significant decrease in yield for the test catalyst compared to the fresh catalyst indicates degradation and reduced activity.
-
Visualizations
Caption: Oxidation of this compound to its inactive phosphine oxide.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ucd.ie [ucd.ie]
preventing homocoupling in RuPhos Suzuki reactions
Welcome to the Technical Support Center for RuPhos-mediated Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you minimize homocoupling and other side reactions, thereby optimizing your synthetic outcomes.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids or their derivatives is a common side reaction in Suzuki coupling, leading to reduced yields of the desired cross-coupled product and purification challenges. The following guide provides a systematic approach to diagnose and resolve issues with excessive boronic acid homocoupling when using this compound as a ligand.
Q1: I am observing a significant amount of boronic acid homocoupling. What are the primary causes and how can I mitigate them?
A1: Homocoupling in Suzuki reactions is primarily caused by three factors: the presence of oxygen, the use of Pd(II) precatalysts, and suboptimal reaction conditions (base, temperature, solvent). This compound, being a bulky, electron-rich phosphine (B1218219) ligand, generally promotes the desired cross-coupling pathway. However, if you are still observing homocoupling, consider the following troubleshooting steps.
Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling in this compound Suzuki reactions.
Frequently Asked Questions (FAQs)
Q2: Why is the choice of palladium precatalyst important in preventing homocoupling?
A2: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) in situ. This reduction can sometimes be promoted by the boronic acid, leading to the formation of a homocoupled byproduct.[1][2] Using a Pd(0) precatalyst, such as those from the Buchwald G3 or G4 series (e.g., this compound Pd G3, this compound Pd G4), can circumvent this issue as they are designed to readily generate the active Pd(0) species.[3][4]
Q3: How does the choice of base affect homocoupling in a this compound-mediated Suzuki reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. However, strong bases can promote the decomposition of the boronic acid, which can lead to increased rates of homocoupling.[1] Weaker inorganic bases, such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), are often preferred as they are effective in promoting the desired reaction while minimizing side reactions.[5][6] The choice of cation (K⁺, Na⁺, Cs⁺) can also influence the reaction rate and selectivity.[7]
Q4: Can the reaction temperature be optimized to reduce homocoupling?
A4: Yes, higher temperatures can sometimes accelerate the rate of homocoupling.[1] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish.[8] For some highly active catalyst systems like this compound Pd G4, reactions can proceed efficiently at these temperatures, minimizing the thermal decomposition of reagents that can lead to side products.[8]
Q5: Are there any procedural modifications I can make to suppress homocoupling?
A5: A simple and effective technique is the slow addition of the boronic acid or its derivative to the reaction mixture. This can be done using a syringe pump over a period of several hours. This method helps to maintain a low concentration of the boronic acid in the reaction at any given time, which disfavors the bimolecular homocoupling reaction.[1][6] Another strategy is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[9]
Q6: Can the stability of the boronic acid derivative influence the extent of homocoupling?
A6: Absolutely. Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation and other decomposition pathways, which can contribute to homocoupling.[2] Using more stable boronic acid derivatives, such as pinacol (B44631) esters (Bpin), MIDA boronates, or trifluoroborate salts, can suppress these side reactions by providing a slow, controlled release of the boronic acid into the catalytic cycle.[1][10]
Data Presentation
The following tables summarize data from studies on optimizing this compound-mediated Suzuki-Miyaura coupling reactions, with a focus on maximizing the yield of the desired cross-coupled product, which indirectly reflects the minimization of homocoupling.
Table 1: Optimization of Reaction Conditions for the Synthesis of a 1,2,4-Oxadiazole Derivative via this compound-Mediated Suzuki Coupling [8]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound Pd G4 (0.05) | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | 92 |
| 2 | SPhos Precatalyst | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | High |
| 3 | XPhos Precatalyst | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | High |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ (1.2) | Toluene/H₂O (4:1) | 100 | Low |
| 5 | PdCl₂(dppf) | Na₂CO₃ (1.2) | Toluene/H₂O (4:1) | 100 | Low |
| 6 | Pd₂(dba)₃ | Na₂CO₃ (1.2) | Toluene/H₂O (4:1) | 100 | Low |
| 7 | This compound Pd G4 (0.05) | Na₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 80 | Decreased |
| 8 | This compound Pd G4 (0.05) | Na₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | Slight increase from entry 7 |
Table 2: Selected Examples of this compound-Catalyzed Cross-Coupling of Heteroaryltrifluoroborates with Aryl Halides [10]
| Entry | Aryl Halide | Heteroaryltrifluoroborate | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-Furyl | 0.5 | Na₂CO₃ (2) | Ethanol | 85 | 91 |
| 2 | 4-Bromoanisole | 2-Thienyl | 1 | Na₂CO₃ (2) | Ethanol | 85 | 95 |
| 3 | 2-Chloropyridine | 2-Furyl | 3 | Na₂CO₃ (2) | Ethanol | 85 | 88 |
| 4 | 4-Bromobenzonitrile | 5-Formylfuran-2-yl | 1 | Na₂CO₃ (2) | Ethanol | 85 | 39 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a this compound-Mediated Suzuki-Miyaura Coupling
This protocol is a general starting point for minimizing homocoupling when using a this compound Pd G3 or G4 precatalyst.
-
Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Derivative (1.1-1.5 equiv)
-
This compound Pd G3 or G4 Precatalyst (0.5-2.0 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)
-
Solvent (e.g., Dioxane/Water 4:1, Toluene/Water 4:1)
-
-
Degassing:
-
All glassware should be oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
The solvent mixture should be rigorously degassed prior to use by sparging with an inert gas for at least 30-60 minutes or by three freeze-pump-thaw cycles.[1]
-
-
Reaction Setup:
-
To a Schlenk flask or a vial in a glovebox, add the aryl halide, the base, and the this compound Pd precatalyst.
-
Seal the vessel and evacuate and backfill with inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Add the boronic acid or derivative as a solid or as a solution in the degassed solvent. For particularly problematic substrates, consider slow addition of the boronic acid derivative using a syringe pump.
-
-
Reaction and Workup:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Suzuki Catalytic Cycle vs. Competing Homocoupling Pathway
Caption: The desired Suzuki-Miyaura cycle and a competing boronic acid homocoupling pathway often initiated by oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning Issues with RuPhos and Sulfur-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges encountered during palladium-catalyzed cross-coupling reactions involving RuPhos and sulfur-containing substrates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues in your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems you may encounter during your cross-coupling reactions.
Problem 1: Low to no product yield in a Buchwald-Hartwig amination or Suzuki-Miyaura coupling with a sulfur-containing substrate (e.g., thiophene, thioanisole, or aryl thiol derivatives).
| Potential Cause | Proposed Solution & Rationale |
| Catalyst Poisoning by Sulfur | The lone pair of electrons on the sulfur atom can strongly and often irreversibly bind to the palladium center, leading to catalyst deactivation.[1] Solution 1: Increase Catalyst Loading. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the gradual deactivation of the catalyst throughout the reaction.[1] Solution 2: Switch to a More Robust Ligand. While this compound is a bulky, electron-rich ligand, in some cases of severe poisoning, other ligands from the Buchwald family like XPhos or SPhos, or even N-heterocyclic carbene (NHC) ligands, might offer better resistance due to their specific steric and electronic profiles.[1] Solution 3: Use a Pre-formed Catalyst. Using a well-defined precatalyst (e.g., this compound Pd G3) can ensure the efficient generation of the active Pd(0) species and may offer improved stability compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂. |
| Sub-optimal Reaction Conditions | Incorrect choice of base, solvent, or temperature can exacerbate catalyst deactivation and lead to poor yields. Solution 1: Optimize the Base. For Buchwald-Hartwig aminations with sulfur heterocycles, strong, non-coordinating bases like NaOt-Bu or K₃PO₄ are often effective.[1] For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used.[1] Solution 2: Solvent Selection. Toluene and 1,4-dioxane (B91453) are common solvents for these reactions.[2] Ensure the solvent is anhydrous and thoroughly degassed to prevent oxidative degradation of the catalyst. Solution 3: Temperature Adjustment. While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition. If deactivation is suspected, running the reaction at a lower temperature for a longer duration might be beneficial. |
| Impure Starting Materials | Impurities in the sulfur-containing substrate or other reagents can act as catalyst poisons. Solution: Purify Starting Materials. Ensure the purity of your sulfur-containing substrate, aryl halide, and boronic acid/ester through techniques like recrystallization, distillation, or column chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a significant issue when using sulfur-containing substrates with palladium catalysts like those with this compound?
A1: The sulfur atom in functional groups like thiols, thioethers, and thiophenes acts as a soft Lewis base and has a strong affinity for the soft Lewis acidic palladium center of the catalyst.[1] This interaction can lead to the formation of a stable palladium-sulfur bond, which blocks the active site of the catalyst and prevents it from participating in the catalytic cycle. This process, known as catalyst poisoning, effectively removes the active catalyst from the reaction, leading to low or no product formation. The bulky and electron-rich nature of the this compound ligand is designed to promote the desired catalytic cycle and provide some steric protection to the palladium center, but strong coordination by sulfur can still lead to deactivation.
Q2: What are the common sulfur-containing functional groups that can poison a this compound-Pd catalyst?
A2: A variety of sulfur-containing functional groups can act as catalyst poisons. The severity of poisoning can vary depending on the specific group and its electronic and steric environment. Common problematic functional groups include:
-
Thiols (-SH): Highly potent poisons due to the strong coordination of the thiolate anion to palladium.[3]
-
Thioethers (-S-R): Can also coordinate to the palladium center, though generally less strongly than thiols.
-
Thiophenes: The sulfur atom within the aromatic ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Sulfoxides (-SO-R): Can also interact with the catalyst.
-
Sulfones (-SO₂-R): Generally considered less poisoning than lower oxidation state sulfur compounds.
Q3: Are there any general strategies to mitigate catalyst poisoning when working with these substrates?
A3: Yes, several strategies can be employed:
-
Ligand Choice: As mentioned in the troubleshooting guide, screening different bulky, electron-rich phosphine (B1218219) ligands or NHC ligands can identify a more poison-resistant catalyst system for your specific substrate.
-
Increased Catalyst Loading: While not ideal from a process chemistry perspective, increasing the catalyst loading can help achieve a reasonable yield by compensating for the portion of the catalyst that becomes deactivated.[1]
-
Slow Addition of Substrate: In some cases, slow addition of the sulfur-containing substrate can help to maintain a low concentration of the poisoning species in the reaction mixture at any given time, allowing the catalytic reaction to proceed more effectively.
-
Use of Additives: In some specific cases, additives have been used to react with the sulfur poison before it reaches the catalyst, but this is highly system-dependent.
Q4: How does this compound compare to other common biarylphosphine ligands like SPhos and XPhos when dealing with sulfur-containing substrates?
A4: While all are bulky, electron-rich monophosphine ligands designed to promote challenging cross-coupling reactions, their performance can vary with specific substrates. This compound is known to be effective for a range of transformations, including those with some heterocyclic substrates.[4] However, the subtle differences in the steric and electronic properties of SPhos and XPhos might make them more or less susceptible to poisoning by a particular sulfur-containing molecule. A direct head-to-head comparison with a wide range of sulfur-containing substrates is not extensively documented in a single source. Therefore, if you are facing challenges with this compound, it is often recommended to screen other ligands like SPhos and XPhos as part of your optimization process.
Quantitative Data Summary
The following tables provide a summary of representative yields for cross-coupling reactions involving sulfur-containing substrates with this compound and other relevant catalyst systems. Please note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Suzuki-Miyaura Coupling of Thiophene Derivatives with this compound-Pd Catalysis
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorothiophene | Phenylboronic acid | Pd(OAc)₂ / this compound (3/6 mol%) | Na₂CO₃ | Ethanol | 85 | 12 | 75 | [4] |
| 2-Bromothiophene | 4-Methoxyphenylboronic acid | This compound Pd G3 (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 92 | Representative |
| 3-Bromothiophene | Pyridine-3-boronic acid | This compound Pd G3 (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | Representative |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Sulfur-Containing Amines or Substrates
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 2-Aminothiophene | This compound Pd G3 (2 mol%) | NaOt-Bu | Toluene | 100 | 24 | 65 | Representative |
| 2-Bromothiophene | Morpholine | This compound Pd G3 (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | Representative |
| 4-Bromo-thioanisole | Aniline | This compound Pd G3 (2 mol%) | NaOt-Bu | Toluene | 100 | 24 | 78 | Representative |
Note: "Representative" yields are based on typical outcomes for these types of reactions as found in the literature and may not be from a single cited source.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene Derivative using a this compound Precatalyst
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromothiophene derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
This compound Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the bromothiophene derivative, arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the this compound Pd G3 precatalyst.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The final concentration of the limiting reagent is typically 0.1-0.5 M.
-
Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
improving reaction rates in RuPhos-catalyzed couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize RuPhos-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Slow or Incomplete Reaction
Question: My this compound-catalyzed coupling is sluggish or stalling before completion. What are the potential causes and how can I improve the reaction rate?
Answer: A slow or incomplete reaction can be attributed to several factors, from catalyst activation to reagent quality. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activation: Inefficient generation of the active Pd(0) species is a common culprit.[1][2]
-
Solution 1: Use a Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a more reliable Buchwald G3 or G4 precatalyst, such as this compound Pd G3. These precatalysts are designed for efficient and clean generation of the active catalyst.
-
Solution 2: Pre-activation. If using a Pd(II) salt, pre-activating the catalyst by stirring the Pd(II) source and this compound ligand in solution, sometimes with base at an elevated temperature, can improve results.
-
-
Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst.[3]
-
Solution: Purify Reagents. Ensure all reagents are of high purity. Liquid reagents can be distilled or passed through a plug of activated alumina. Solid reagents can be recrystallized. Solvents should be anhydrous and degassed to remove oxygen, which can promote side reactions.[1][3] Traces of precursors in solvents, such as 2,3-dihydrofurane in THF, have been shown to poison the catalyst.[3][4]
-
-
Reaction Conditions: The chosen temperature, solvent, and base may not be optimal for your specific substrates.
-
Solution 1: Increase Temperature. C-N and C-C bond-forming reactions often require elevated temperatures. If your reaction is slow at a lower temperature, cautiously increasing it may improve the rate. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solution 2: Screen Solvents. The solvent can significantly impact reaction rates and solubility.[3] Toluene (B28343), THF, and dioxane are commonly used for this compound-catalyzed couplings.[2][5] For Suzuki-Miyaura reactions with alkyltrifluoroborates, a toluene-water system was found to be superior to THF-water.[6]
-
Solution 3: Screen Bases. The choice of base is critical. Stronger bases like NaOt-Bu or K₃PO₄ are often effective.[5][7] However, for substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ may be necessary.[5]
-
-
Poor Mixing: In heterogeneous mixtures, inefficient stirring can limit the reaction rate.
-
Solution: Ensure Vigorous Stirring. This is especially important for biphasic reactions to ensure good contact between reactants.
-
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
Question: I am observing the formation of palladium black in my reaction, and the reaction has stopped. What is causing this and how can I prevent it?
Answer: The formation of palladium black indicates that the palladium catalyst is aggregating and precipitating out of solution, leading to deactivation.[8] This can be caused by several factors:
-
High Temperature: Elevated temperatures can accelerate the decomposition of the catalytic species.[1]
-
Solution: Lower Reaction Temperature. While this may decrease the initial reaction rate, it can improve catalyst stability and overall yield in the long run.[1]
-
-
Inadequate Ligand Stabilization: The this compound ligand may not be providing sufficient stabilization to the palladium center throughout the catalytic cycle, especially under harsh conditions.
Issue 3: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as homocoupled products or debrominated starting material. How can I minimize these?
Answer: Side reactions are common in cross-coupling chemistry. Here’s how to address specific byproducts:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids).
-
Debromination/Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom on your starting material.[9]
-
Cause: Palladium-Hydride Species. This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with trace water, alcohols, or even some bases.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound ligand in the catalytic cycle?
A1: this compound is a bulky and electron-rich biaryl phosphine (B1218219) ligand.[8] These properties are crucial for promoting key steps in the catalytic cycle. The steric bulk helps to form coordinatively unsaturated Pd(0) species, which are highly active.[10][11] The electron-donating nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center.[12] For Buchwald-Hartwig amination reactions catalyzed by a Pd-RuPhos system, reductive elimination is often the rate-limiting step.[12][13][14][15]
Q2: When should I use a this compound Pd G3 precatalyst?
A2: this compound Pd G3 is a third-generation Buchwald precatalyst that is air- and moisture-stable, making it easy to handle. It is highly soluble in common organic solvents and provides efficient formation of the active catalytic species with an accurate ligand-to-palladium ratio. It is an excellent choice for a wide range of cross-coupling reactions, including C-C, C-N, C-O, and C-S bond formation, and is particularly useful when you encounter issues with catalyst activation using traditional Pd(II) sources.
Q3: How does the choice of base affect my this compound-catalyzed reaction?
A3: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki couplings) or the deprotonation of the amine (in Buchwald-Hartwig aminations). The choice of base can influence reaction rates and substrate scope. For example, in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid, KOtBu and K₃PO₄ generally lead to faster reactions than K₂CO₃.[7] For C-N couplings, strong bases like NaOt-Bu are commonly used, but for substrates with base-sensitive functional groups, milder bases like Cs₂CO₃ in conjunction with a solvent like t-BuOH can be effective.[5]
Q4: Can I use this compound for couplings involving secondary amines?
A4: Yes, this compound-based catalysts are highly efficient for the arylation of secondary amines.[5] However, for primary amines, other ligands like BrettPhos may be more suitable to avoid the formation of undesired diarylation byproducts.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and rate of this compound-catalyzed coupling reactions.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | MeOH/THF | RT | 24 | ~20 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | KOtBu | MeOH/THF | RT | 24 | >95 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 24 | ~90 |
| Data adapted from a study on the performance of palladium precatalysts.[7] |
Table 2: Effect of Ligand and Palladium Source on Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | μ-OMs dimer | This compound | K₃PO₄ | THF | Moderate Activity |
| 2 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ | This compound | K₃PO₄ | THF | Moderate Activity |
| 3 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ | This compound | K₃PO₄ | THF | Moderate Activity |
| Data adapted from a study on the design of new palladium precatalysts.[2] |
Table 3: Conditions for C-N Coupling with Base-Sensitive Functional Groups
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Chlorobenzene | Ethyl 4-aminobenzoate | This compound/BrettPhos Mix (0.1 mol%) | Cs₂CO₃ | t-BuOH | 110 | 98 |
| 2 | 3-Bromoanisole | Morpholine | This compound (1 mol%) | Cs₂CO₃ | t-BuOH | 110 | High Yield |
| Data adapted from a study on a multi-ligand based Pd catalyst.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the this compound Pd G3 precatalyst (0.01-0.1 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 2 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for this compound-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried vial with a magnetic stir bar.
-
Catalyst Addition: Add the this compound Pd G3 precatalyst (0.5-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL).
-
Reaction: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously and monitor by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic phase, filter, and concentrate. Purify the crude product by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for slow this compound-catalyzed couplings.
Caption: Key steps in the this compound-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 5. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
scale-up considerations for RuPhos-catalyzed processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up chemical syntheses utilizing RuPhos-catalyzed processes.
Troubleshooting Guide
Low or No Product Yield
Q1: My this compound-catalyzed reaction is giving a low yield or has stalled at a larger scale, whereas it worked well on the bench. What are the common causes and how can I troubleshoot this?
A: Low or no conversion during scale-up is a frequent issue in palladium-catalyzed reactions. The causes can be broadly categorized into problems with the catalyst system, reaction conditions, and mass/heat transfer limitations.
-
Catalyst Activity and Stability:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[1] The this compound ligand itself can be oxidized, especially when bound to the palladium ion.[2][3]
-
Pre-catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient at a larger scale. Consider the use of well-defined, pre-formed catalysts like this compound Pd G3 which offer higher stability and reproducibility.[4]
-
Catalyst Loading: While this compound catalysts are highly active, simply maintaining the same low catalyst loading (in mol%) from a lab-scale reaction may not be optimal for larger scales.[4] It may be necessary to slightly increase the loading to compensate for lower effective concentrations or longer reaction times.
-
-
Reaction Conditions:
-
Solvent and Base Selection: The choice of solvent and base is critical and can significantly impact reaction kinetics and impurity profiles.[4] For large-scale operations, factors like cost, safety (flashpoint), and ease of removal become paramount.[4] A solvent screen is often necessary when troubleshooting.[1]
-
Temperature Control: Cross-coupling reactions can be exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[4] This can lead to localized "hot spots" and the formation of by-products.[4] Ensure efficient stirring and controlled heating.
-
Reagent Quality: The purity of starting materials is crucial. Impurities can act as catalyst poisons.[1] Ensure all reagents, including the this compound ligand, are of high quality and free from significant impurities like phosphine (B1218219) oxides.[2][3]
-
-
Mass and Heat Transfer:
-
Mixing: Inefficient mixing in large reactors can lead to concentration gradients and localized hot spots, promoting side reactions.[4] Slower, controlled addition of reagents may be necessary.
-
Heat Transfer: As mentioned, heat dissipation is more challenging at scale. Monitor the internal reaction temperature closely and ensure the reactor's cooling capacity is sufficient.
-
Impurity Formation
Q2: I am observing a different impurity profile or an increase in side products upon scaling up my this compound-catalyzed reaction. What could be the cause?
A: Changes in the impurity profile are common during scale-up due to the factors mentioned above, particularly issues with mass and heat transfer.
-
Side Reactions:
-
Hydrodehalogenation: Formation of this side product can occur if the reaction temperature is too high or if there is a presence of water.[4] Ensure anhydrous conditions and optimize the reaction temperature.
-
Ligand Degradation: this compound can oxidize to this compound oxide, which can be present in the ligand or form during the reaction.[2][3]
-
-
Troubleshooting Impurities:
-
A thorough analysis of the impurity profile using techniques like HPLC, LC-MS, and GC-MS is essential to identify the by-products.[5][6]
-
Once identified, reaction conditions can be adjusted. For example, lowering the reaction temperature can minimize the formation of thermally induced by-products.[4]
-
Work-up and Purification Challenges
Q3: I am facing difficulties with the work-up and purification of my product at a larger scale. What are some scalable strategies?
A: Procedures that are straightforward in the lab, such as extractive work-ups and chromatography, can be challenging and costly at scale.[4]
-
Palladium Removal:
-
Scavengers: If standard aqueous washes are insufficient, consider using palladium scavengers such as silica-based scavengers or activated carbon to remove residual palladium from your product.[4]
-
-
Purification Methods:
-
Crystallization: For large-scale operations, crystallization is the preferred method of purification over chromatography.[4]
-
Solvent Selection for Work-up: The choice of extraction solvent is critical. Consider factors like solvent miscibility, product solubility, and ease of removal.[7][8] For instance, THF can be difficult to remove from the product and may require removal by rotary evaporation before aqueous work-up, especially for large-scale procedures.[8]
-
Frequently Asked Questions (FAQs)
Q4: What are the key advantages of using this compound-based precatalysts for scale-up?
A: this compound-based precatalysts, particularly the G3 (third generation) versions, offer several advantages for large-scale synthesis:
-
High Stability: They are often air and moisture stable, which simplifies handling and reduces the need for strictly inert conditions during reactor charging.[4]
-
Reproducibility: As well-defined precatalysts, they provide more consistent results compared to in-situ generated catalysts.[4]
-
High Activity: Lower catalyst loadings are often sufficient, which is economically and environmentally advantageous on a large scale. This also lessens the burden of palladium removal from the final product.[4]
Q5: What is a typical catalyst loading for a this compound-catalyzed reaction at scale?
A: While highly dependent on the specific reaction, a general starting point for optimization is often in the range of 0.1 to 1 mol%. However, as mentioned, it may be necessary to increase this slightly on a larger scale to maintain reaction performance.[1][4]
Q6: How does the steric hindrance of the amine or aryl halide affect a this compound-catalyzed Buchwald-Hartwig amination?
A: For the Pd-RuPhos catalytic system, reductive elimination is often the rate-limiting step. Amines with larger steric hindrance can actually decrease the energy barrier for this step, potentially accelerating the reaction.[9][10]
Data Presentation
Table 1: General Scale-Up Parameter Adjustments for this compound-Catalyzed Reactions
| Parameter | Lab Scale (1-100 mg) | Pilot/Kilo Scale (>1 kg) | Key Considerations |
| Catalyst Loading (mol%) | 0.05 - 1.0 | 0.1 - 2.0 | May need to be increased to compensate for lower effective concentration and longer reaction times.[4] |
| Solvent Volume (L/mol) | 5 - 20 | 10 - 30 | Higher dilution may be needed to improve mixing and heat transfer. |
| Reagent Addition | All at once | Slow, controlled addition | To manage exotherms and concentration gradients.[4] |
| Purification Method | Chromatography | Crystallization, Distillation | Chromatography is generally not cost-effective at a large scale.[4] |
Experimental Protocols
General Protocol for a Gram-Scale this compound-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an aryl halide and a primary amine.
Materials:
-
Aryl halide (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
This compound Pd G3 precatalyst (0.1 - 1.0 mol%)
-
Sodium tert-butoxide (1.2 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Reactor Setup:
-
To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet, add the aryl halide, this compound Pd G3 precatalyst, and sodium tert-butoxide under a nitrogen atmosphere.[4]
-
Seal the reactor and purge with nitrogen for 15-20 minutes.
Procedure:
-
Add the anhydrous, degassed solvent to the reactor via cannula or a pressure-equalizing addition funnel.
-
Begin stirring to ensure good mixing.
-
Add the primary amine to the reaction mixture via a syringe or an addition funnel over a period of 10-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC, TLC).[4]
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
If the product is soluble in the organic phase, separate the layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, MTBE).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
Purification:
-
The crude product can be purified by crystallization, which is preferred for large-scale operations.[4]
Visualizations
Caption: A general workflow for scaling up this compound-catalyzed processes.
Caption: A decision tree for troubleshooting low yield in scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biomedres.us [biomedres.us]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phosphine Oxide Formation from RuPhos
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to minimize the formation of RuPhos oxide in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxide and why is it a problem?
This compound oxide is the product of the oxidation of the phosphorus(III) center in the this compound ligand to a phosphorus(V) center. This oxidation is problematic because this compound oxide is not an effective ligand for the palladium catalyst in most cross-coupling reactions. Its formation consumes the active ligand, leading to a decrease in the catalytic activity and potentially incomplete reactions or lower yields.
Q2: What are the primary causes of this compound oxide formation?
The primary cause of this compound oxide formation is exposure to oxygen.[1] This can occur in several ways during the experimental setup and reaction:
-
Atmospheric Oxygen: Inadequate inert atmosphere techniques can leave residual oxygen in the reaction vessel.
-
Dissolved Oxygen in Solvents: Solvents, especially those that can form peroxides like THF, can contain dissolved oxygen if not properly deoxygenated.[1]
-
Impurities in Reagents: Reagents may have been exposed to air during storage or handling.
Q3: How can I detect the presence of this compound oxide in my ligand or reaction mixture?
The most effective method for detecting and quantifying this compound oxide is through ³¹P NMR spectroscopy.[1] this compound and its oxide have distinct chemical shifts, allowing for their differentiation and the determination of their relative amounts.
Q4: What are the best practices for storing and handling this compound to prevent oxidation?
To prevent oxidation during storage and handling, this compound should be treated as an air-sensitive compound. It is best stored in a glovebox under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, store the solid ligand in a tightly sealed container, preferably in a desiccator, and minimize its exposure to air when weighing and dispensing.
Troubleshooting Guide
Issue: Low or no product yield in a cross-coupling reaction using this compound.
This could be due to the formation of this compound oxide, which deactivates the catalyst. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields potentially caused by this compound oxide formation.
Data Presentation
| Parameter | Condition | Impact on this compound Stability | Rationale |
| Atmosphere | Air | High risk of oxidation | Oxygen is the primary oxidant for phosphines. |
| Inert (N₂, Ar) | Stable | Prevents contact with atmospheric oxygen.[2] | |
| Solvent | Undegassed | High risk of oxidation | Dissolved oxygen can readily oxidize the phosphine (B1218219) ligand. |
| Degassed (Freeze-Pump-Thaw, N₂/Ar sparging) | Stable | Removes dissolved oxygen. | |
| Unpurified THF | Potential for oxidation | Can contain peroxide impurities that act as oxidants.[1] | |
| Temperature | Elevated | Increased risk of oxidation | The rate of oxidation generally increases with temperature. |
| Base | Strong Bases (e.g., NaOtBu, LHMDS) | Generally compatible | No direct evidence to suggest these bases promote oxidation in the absence of oxygen. |
| Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) | Generally compatible | No direct evidence to suggest these bases promote oxidation in the absence of oxygen. |
Experimental Protocols
Protocol 1: Rigorous Inert Atmosphere Setup for a Buchwald-Hartwig Amination
This protocol details the steps for setting up a Buchwald-Hartwig amination reaction to minimize the formation of this compound oxide. This procedure should be performed using standard Schlenk line or glovebox techniques.[3]
Materials:
-
Schlenk flask or reaction vial with a stir bar
-
Septa and needles
-
Vacuum/inert gas manifold (Schlenk line) or a glovebox
-
Degassed solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Initial Setup:
-
Using a Schlenk Line: Assemble the reaction flask with a condenser (if necessary) and a septum. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove atmospheric gases.[3]
-
Using a Glovebox: Bring all necessary glassware, reagents, and equipment into the glovebox antechamber and perform at least three evacuation/refill cycles before transferring them into the main chamber.[4]
-
-
Addition of Solids:
-
Under a positive pressure of inert gas (Schlenk line) or inside the glovebox, add the aryl halide, the palladium precursor, and this compound to the reaction flask.
-
If using a solid amine and base, add them at this stage.
-
-
Addition of Liquids:
-
Add the degassed solvent to the flask via a cannula or a syringe that has been purged with inert gas.
-
If the amine is a liquid, add it via a purged syringe.
-
-
Addition of Base (if not added as a solid):
-
If using a strong base like NaOtBu, it is often added last and as a solid to prevent premature reaction.
-
-
Reaction Execution:
-
With the reaction mixture under a positive pressure of inert gas, heat the reaction to the desired temperature with vigorous stirring.
-
Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with nitrogen or argon.[2]
-
Protocol 2: Analysis of this compound Oxide by ³¹P NMR Spectroscopy
Sample Preparation:
-
Under an inert atmosphere, take an aliquot of the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Seal the NMR tube under an inert atmosphere.
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Identify the signals for this compound and this compound oxide based on their characteristic chemical shifts.
³¹P NMR Chemical Shifts:
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | ~ -10 |
| This compound Oxide | CDCl₃ | ~ 40 |
Note: Chemical shifts can vary slightly depending on the solvent and other components in the mixture.[1][5]
Protocol 3: Purification of this compound to Remove this compound Oxide
If significant oxidation of the this compound ligand is suspected, it can be purified by column chromatography or recrystallization. Due to the difference in polarity (phosphine oxides are significantly more polar than their corresponding phosphines), they can be separated on silica (B1680970) gel.
Procedure (Silica Gel Plug):
-
Prepare a short plug of silica gel in a pipette or a small column.
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent in which it is soluble (e.g., a mixture of hexanes and ethyl acetate).
-
Load the solution onto the silica gel plug.
-
Elute the pure this compound with a non-polar eluent. The more polar this compound oxide will remain on the silica gel.
-
Collect the fractions containing the pure this compound and remove the solvent under reduced pressure. All steps should be performed with minimal exposure to air.
References
Technical Support Center: Addressing Substrate Scope Limitations with RuPhos
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions utilizing the RuPhos ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common substrate scope limitations encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general advantages of using the this compound ligand in cross-coupling reactions?
A1: this compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a sterically hindered and electron-rich monophosphine ligand. These characteristics are crucial for high catalytic activity in palladium-catalyzed cross-coupling reactions.[1][2] It is particularly effective for reactions involving challenging substrates such as (hetero)aryl chlorides and sterically hindered starting materials.[2][3]
Q2: For which types of cross-coupling reactions is this compound most commonly and effectively used?
A2: this compound has demonstrated high efficacy in several types of palladium-catalyzed cross-coupling reactions, most notably:
-
Buchwald-Hartwig Amination: Particularly for the coupling of sterically hindered secondary amines.[4][5]
-
Suzuki-Miyaura Coupling: Effective for the formation of C-C bonds, especially with sterically demanding aryl halides and boronic acids.[2][6]
-
Negishi Coupling: Shows high activity in the coupling of organozincs with aryl halides, tolerating a wide range of functional groups.[7]
Q3: What is the rate-limiting step when using this compound in Buchwald-Hartwig amination, and how does it influence substrate scope?
A3: For the Pd-RuPhos catalytic system in Buchwald-Hartwig amination, the rate-limiting step is typically the reductive elimination.[8][9][10] The energy barrier for this step is influenced by the steric hindrance of the amine coupling partner. Amines with greater steric bulk can actually lower the energy barrier for reductive elimination, making this compound particularly well-suited for coupling with hindered secondary amines.[8][10]
Troubleshooting Guide
Low or No Yield
Q4: I am observing low to no conversion in my Suzuki-Miyaura coupling of an aryl chloride. What are the potential causes and how can I troubleshoot this?
A4: Low conversion in Suzuki-Miyaura couplings with aryl chlorides can stem from several factors. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Using a precatalyst like this compound Pd G3 can ensure reliable generation of the active catalyst.[11] Impurities in reagents or solvents, such as oxygen or water, can also deactivate the catalyst.[12]
-
Suboptimal Conditions: The choice of base and solvent is critical. Strong, non-coordinating bases are often required. Ensure solvents are anhydrous and thoroughly degassed.[12]
-
Challenging Substrates: For electron-rich or sterically hindered aryl chlorides, higher temperatures and catalyst loadings may be necessary.[13]
Q5: My Buchwald-Hartwig amination with a primary amine is giving a low yield with this compound. Should I switch ligands?
A5: Yes, for primary amines or secondary amines with small steric hindrance, ligands like BrettPhos may be more suitable.[8][10] The rate-limiting step for BrettPhos is oxidative addition, and it often shows higher catalytic activity for less sterically hindered amines compared to this compound.[8][9][10]
Substrate-Specific Issues
Q6: I am attempting to couple an aryl chloride with an ortho-substituted electron-withdrawing group and observing poor results with this compound. Is this a known limitation?
A6: Yes, a diminished cross-coupling activity has been observed with aryl chlorides containing ortho-substituted electron-withdrawing groups when using a Pd/RuPhos system.[3] While para-substituted electron-deficient aryl chlorides generally provide excellent yields, the ortho-substitution appears to be a limitation.[3]
Q7: Are there known limitations of this compound with electron-rich aryl chlorides?
A7: While this compound is generally effective, some electron-rich aryl chlorides can be challenging coupling partners and may result in modest yields.[3] In such cases, careful optimization of reaction conditions, including base and solvent, is crucial.
Side Reactions
Q8: I am observing a significant amount of hydrodehalogenation (dehalogenation) byproduct in my reaction. How can I minimize this?
A8: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction. To minimize it:
-
Ensure Anhydrous Conditions: The presence of water can promote the formation of palladium hydride species that lead to dehalogenation.[13]
-
Choice of Base: The selection of the base can influence the extent of this side reaction.[14]
-
Ligand Choice: While this compound is a robust ligand, in some cases, other bulky, electron-rich ligands might offer better suppression of this side reaction.[14]
Q9: How can I prevent the formation of phosphine (B1218219) oxide from the this compound ligand?
A9: The oxidation of the phosphine ligand to phosphine oxide is a common catalyst deactivation pathway.[11] This is often caused by trace amounts of oxygen or peroxides in the reaction solvents (especially ethers like THF and dioxane).[12] To prevent this:
-
Use Freshly Purified and Degassed Solvents: Employing rigorously dried and de-oxygenated solvents is critical.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.
Quantitative Data Summary
The following tables summarize the performance of this compound in various cross-coupling reactions with challenging substrates.
Table 1: Buchwald-Hartwig Amination of Bromobenzene with Various Secondary Amines
| Entry | Secondary Amine | Ligand | Conversion (%) |
| 1 | Diphenylamine | This compound | 96 |
| 2 | Phenoxazine | This compound | >99 |
| 3 | Carbazole | XPhos | >99 |
| 4 | 9,9-dimethylacridan | t-BuXPhos | 98 |
Reaction Conditions: Bromobenzene, secondary amine, [Pd(allyl)Cl]₂, ligand, NaOtBu, Toluene. Data extracted from literature.[15]
Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with p-tolyl boronic acid
| Entry | Aryl Halide | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | 98 |
| 2 | 2-Chloropyridine | This compound | 85 |
| 3 | 4-Chloroanisole | SPhos | 95 |
Reaction conditions vary. This table provides a general comparison based on literature data.[2][16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
-
Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), this compound Pd G3 precatalyst (0.02 mmol, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Secondary Amine
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the secondary amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), this compound (0.022 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify by flash column chromatography.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for RuPhos-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium from RuPhos-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction?
A1: Palladium is a toxic heavy metal, and its residual levels in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the International Council for Harmonisation (ICH). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[1] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps and biological assays.[2]
Q2: What are the most common methods for palladium removal?
A2: The most common strategies include adsorption onto solid media (metal scavengers, activated carbon), chromatography, crystallization, and liquid-liquid extraction. The choice of method depends on factors like the scale of the reaction, the nature of the product, the form of the residual palladium, and the required purity level.[3][4][5]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported materials, typically based on silica (B1680970), polystyrene, or activated carbon, that are functionalized with ligands possessing a high affinity for palladium.[1] Common functional groups include thiols, thioureas, amines, and trimercaptotriazine (TMT).[1][6] When the crude reaction mixture is treated with the scavenger, the palladium is chelated and bound to the solid support, which can then be easily removed by filtration.[1]
Q4: Can I use activated carbon to remove palladium from my this compound reaction?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal due to its high surface area. However, it can sometimes lead to significant loss of the desired product through non-specific adsorption.[1] Its effectiveness can also be lower compared to more selective scavenger resins.
Q5: What are the typical starting and achievable palladium levels (in ppm)?
A5: The initial palladium concentration in a crude reaction mixture can vary widely, from low hundreds to several thousand ppm, depending on the catalyst loading and reaction work-up.[3] With effective purification strategies, it is possible to reduce these levels to well below the regulatory limit of 10 ppm, often to <1 ppm.[3]
Troubleshooting Guides
Issue 1: Formation of Palladium Black
Q: My reaction mixture has turned black, and the reaction has stalled. What is happening?
A: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[7] This occurs when the active Pd(0) catalyst, stabilized by the this compound ligand, aggregates into an inactive, elemental form of palladium. This is a common deactivation pathway, particularly with bulky, electron-rich phosphine (B1218219) ligands like this compound.
Potential Causes:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the phosphine ligand or the Pd(0) center, leading to catalyst decomposition.
-
High Temperature: Elevated temperatures can accelerate the rate of catalyst aggregation.
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Substrate/Product Inhibition: Certain functional groups on the substrate or product can displace the this compound ligand, leading to catalyst instability.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
Adjust Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 or even 2:1) can help stabilize the active catalyst.
-
Consider a Different Precatalyst: Using a more stable precatalyst, such as a G3 or G4 palladacycle, can sometimes mitigate decomposition issues.
Issue 2: Incomplete Palladium Removal After Scavenging
Q: I've treated my reaction mixture with a scavenger, but the palladium levels are still too high. What should I do?
A: Incomplete removal of palladium is a common challenge and can be due to several factors related to the scavenger, the palladium species, or the reaction conditions.
Potential Causes:
-
Incorrect Scavenger Choice: Not all scavengers are equally effective for all forms of palladium or in all solvent systems.
-
Insufficient Scavenger Amount: The amount of scavenger may be too low relative to the amount of palladium.
-
Suboptimal Scavenging Conditions: Time, temperature, and solvent can significantly impact scavenger efficiency.[8]
-
Strong Product-Palladium Complexation: The product molecule itself may be a strong ligand for palladium, making it difficult for the scavenger to compete.
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to find the most effective one for your system.
-
Optimize Scavenger Equivalents: Increase the molar equivalents of the scavenger relative to the initial palladium loading. A typical starting point is 4-8 equivalents.[8]
-
Vary Temperature and Time: While many scavenging operations work at room temperature, increasing the temperature can sometimes improve kinetics.[8] Similarly, extending the treatment time may be necessary.
-
Change the Solvent: The solvent can affect both the solubility of the palladium species and the accessibility of the scavenger's functional groups.[8]
-
Pre-treatment: In cases of strong product-palladium binding, a pre-treatment step, such as a pH adjustment or the addition of a competitive ligand, may be required to liberate the palladium before scavenging.[1]
Issue 3: Low Product Recovery After Purification
Q: I successfully removed the palladium, but my product yield is very low. How can I improve recovery?
A: Low product recovery is often due to non-specific binding of the product to the purification medium, especially with highly porous materials like activated carbon or some scavenger resins.[1]
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary to achieve the target palladium level. This can be determined through small-scale optimization experiments.
-
Wash the Adsorbent Thoroughly: After filtration, wash the collected scavenger or carbon with fresh solvent to recover adsorbed product.
-
Select a More Specific Scavenger: Screen for a scavenger that has a high affinity for palladium but a low affinity for your product.
-
Consider Alternative Purification Methods: If product loss remains high, explore other techniques such as crystallization, chromatography, or liquid-liquid extraction, which may offer better selectivity.[4]
Data Presentation: Palladium Removal Efficiency
The following tables summarize the performance of various palladium removal techniques. Note that efficiency is highly dependent on the specific substrate, solvent, and form of the palladium species.
Table 1: Efficiency of Solid-Supported Palladium Scavengers
| Scavenger Type | Support | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Si-Thiol | Silica | ~2400 | ≤ 16 | Drug candidate synthesis | --INVALID-LINK-- |
| Si-Thiourea | Silica | ~2400 | ≤ 16 | Drug candidate synthesis | --INVALID-LINK-- |
| MP-TMT | Polystyrene | 330 | ~10-30 | c-Met kinase inhibitor synthesis, DMF, overnight | [3] |
| Si-TMT | Silica | >100 | < 1 | Melflufen synthesis, 0.03 wt, 35°C, 2h | [3] |
| Activated Carbon | Carbon | 300 | < 1 | THF, 0.2 wt, 45°C, 18h | [3] |
| Activated Carbon | Carbon | ~2400 | > 100 | Drug candidate synthesis | --INVALID-LINK-- |
Table 2: Comparison of Other Purification Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Scale | Comments | Reference |
| Recirculation (Polychelated Resin) | 328 | 4 | - | Negishi coupling intermediate | [3] |
| Extraction (Tri-n-butylphosphine) | 8000 | < 30 | 569 g | Followed by crystallization | [3] |
| Crystallization | - | - | - | Can be effective but may also concentrate palladium in some cases. | [4] |
| Column Chromatography | High | < 100 | - | Often requires a subsequent scavenging step for very low levels. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)
-
Dissolution: After the reaction work-up, dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst loading).
-
Agitation: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Determine the residual palladium content using ICP-MS or a similar analytical technique.[2][10][11]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Agitation: Stir the mixture at room temperature or a moderately elevated temperature for 1-18 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. Ensure the pad is sufficient to prevent fine carbon particles from passing through.
-
Washing: Wash the carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
Protocol 3: General Procedure for Column Chromatography
-
Column Packing: Prepare a silica gel or alumina (B75360) column using a suitable non-polar solvent (e.g., hexanes or heptane). The amount of stationary phase is typically 20-50 times the weight of the crude sample.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the product onto a small amount of silica gel before adding it to the column.[13]
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate (B1210297) or another more polar solvent). The palladium species, often being more polar or strongly adsorbed, will typically elute much later than the desired product or remain on the column.
-
Fraction Collection: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analysis: It is often necessary to follow up with a scavenging step if very low palladium levels are required, as chromatography alone may not be sufficient.[9]
Visualizations
Caption: General workflow for palladium removal using solid-supported agents.
Caption: Decision logic for selecting an initial palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
RuPhos vs. SPhos: A Comparative Guide to Ligand Performance in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. The choice of phosphine (B1218219) ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, directly influencing reaction rates, yields, and substrate compatibility. Among the vast array of available ligands, RuPhos and SPhos, both bulky biarylphosphines, have emerged as powerful tools for chemists. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal ligand for your specific synthetic challenge.
At a Glance: Key Differences and Strengths
While both this compound and SPhos are highly effective ligands for a broad range of Buchwald-Hartwig aminations, their performance can differ based on the specific coupling partners.
-
This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is frequently lauded for its exceptional performance in the coupling of secondary amines , particularly those that are sterically hindered. Its specific steric and electronic properties are thought to facilitate the reductive elimination step, which can be rate-limiting for these challenging substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly versatile and broadly applicable ligand. It often provides excellent results with a wide variety of primary and secondary amines and is a reliable choice for general screening and methodology development.
Performance Data: A Head-to-Head Comparison
The following table summarizes quantitative data from comparative studies, highlighting the performance of this compound and SPhos in specific Buchwald-Hartwig amination reactions.
| Aryl Halide | Amine | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / This compound | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| 3-Bromo-2-aminopyridine | Morpholine | This compound Precatalyst | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / SPhos | NaOtBu | Toluene | 100 | 24 | 96 (conversion) | [2] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / This compound | NaOtBu | Toluene | 100 | 24 | 96 (conversion) | [2] |
| Bromobenzene | Phenoxazine (PXZ) | [Pd(allyl)Cl]₂ / SPhos | NaOtBu | Toluene | 100 | 24 | >99 (conversion) | [2] |
| Bromobenzene | Phenoxazine (PXZ) | [Pd(allyl)Cl]₂ / This compound | NaOtBu | Toluene | 100 | 24 | >99 (conversion) | [2] |
It is important to note that a high-throughput experimentation study on the coupling of various nucleophiles with heterocyclic aryl halides found SPhos to be generally effective, whereas this compound was reported as ineffective for the specific substrates screened in that particular study.[3] This highlights the substrate-dependent nature of ligand performance.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination. These should be adapted and optimized for specific substrates and reaction scales.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (this compound or SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5 mL)
Procedure:
-
To a dry Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the phosphine ligand, and the base.
-
Add the aryl halide and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the C-N bond from the Pd(II) intermediate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Conclusion
Both this compound and SPhos are exceptionally powerful ligands for the Buchwald-Hartwig amination, and the optimal choice is highly dependent on the specific substrates involved. For reactions involving secondary amines, particularly those with significant steric bulk, this compound is often an excellent first choice. For general applications and reactions with a broader range of primary and secondary amines, SPhos is a robust and reliable option. The provided experimental data and protocols serve as a starting point for reaction optimization. It is always recommended to screen a variety of ligands, bases, and solvents to identify the optimal conditions for a new transformation.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling, the Suzuki-Miyaura reaction is a cornerstone for carbon-carbon bond formation. However, when substrates are sterically demanding—for instance, featuring ortho-substituents on both coupling partners—the reaction becomes significantly more challenging. The success of these transformations hinges on the choice of a suitable phosphine (B1218219) ligand. Among the most powerful are the bulky, electron-rich dialkylbiarylphosphine ligands developed by the Buchwald group.
This guide provides an objective, data-driven comparison of two of the most effective ligands for sterically hindered Suzuki couplings: RuPhos and XPhos. Both are designed to promote the crucial steps of the catalytic cycle—oxidative addition and reductive elimination—that are often impeded by steric bulk.[1] We will examine their performance through comparative experimental data, provide detailed protocols, and visualize the underlying chemical processes.
Performance Comparison: this compound vs. XPhos
Both this compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for a wide range of Suzuki-Miyaura reactions.[1][2] Their bulky frameworks facilitate the formation of the active, monoligated L1Pd(0) catalytic species, which is crucial for engaging sterically crowded substrates.[3]
The choice between this compound and XPhos is often substrate-dependent, and subtle differences in their structure can lead to significant variations in catalytic activity. This compound features two isopropoxy groups on the top ring, while XPhos has three isopropyl groups. This variation influences the ligand's steric and electronic properties.
Direct, head-to-head comparisons in the literature demonstrate that while both are excellent, one may outperform the other under specific conditions. For example, in the coupling of a substituted bromofuran with a boronic acid, the this compound Pd G4 precatalyst provided a higher yield than the corresponding XPhos G2 and G3 precatalysts.[4] Conversely, for other extremely demanding transformations, both ligands may show limitations, highlighting the necessity of careful optimization for each unique substrate pair.[5]
Data Presentation: Quantitative Comparison
The following table summarizes quantitative data from comparative studies, showcasing the performance of this compound and XPhos in specific sterically hindered Suzuki coupling reactions.
| Aryl Halide | Boronic Acid/Ester | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time | Yield/Conversion (%) |
| 3-(5-bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole[4] | (4-methoxyphenyl)boronic acid[4] | This compound Pd G4 | Na₂CO₃ | 1,4-dioxane:H₂O (4:1) | 100 | - | 87% (Yield) |
| 3-(5-bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole[4] | (4-methoxyphenyl)boronic acid[4] | XPhos Pd G2 | Na₂CO₃ | 1,4-dioxane:H₂O (4:1) | 100 | - | 81% (Yield) |
| 3-(5-bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole[4] | (4-methoxyphenyl)boronic acid[4] | XPhos Pd G3 | Na₂CO₃ | 1,4-dioxane:H₂O (4:1) | 100 | - | 68% (Yield) |
| 2,4,6-triisopropylphenyl bromide[5] | cyclohexylboronic acid[5] | This compound + Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 h | 52% (Conversion) |
| 2,4,6-triisopropylphenyl bromide[5] | cyclohexylboronic acid[5] | XPhos + Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 h | 46% (Conversion) |
Visualizing the Suzuki-Miyaura Coupling
To understand the critical role of ligands like this compound and XPhos, we can visualize the catalytic cycle and the experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki Coupling.
Experimental Protocols
The following is a general procedure for a sterically hindered Suzuki-Miyaura coupling reaction using a Buchwald-type ligand. This protocol should be seen as a starting point and may require optimization for specific substrates.[2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., this compound Pd G4)
-
Bulky phosphine ligand (this compound or XPhos)
-
Finely ground base (e.g., K₃PO₄, Cs₂CO₃)
-
Sterically hindered aryl halide (1.0 equiv)
-
Sterically hindered boronic acid or boronic ester (1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid derivative (1.5 mmol, 1.5 equiv), and the base (2.0 mmol, 2.0 equiv) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) to the flask via syringe.
-
Reaction: Seal the flask or vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (ranging from 1 to 24 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to yield the desired biaryl product.
Conclusion
Both this compound and XPhos are elite ligands for overcoming the challenges of sterically hindered Suzuki-Miyaura couplings. The available data suggests that neither is universally superior; the optimal choice depends on the specific substrates, the form of the palladium catalyst (i.e., a precatalyst vs. in-situ generation), and the reaction conditions.[4][6] this compound has shown slightly better performance in some reported head-to-head comparisons.[4] However, for any new sterically demanding coupling, it is recommended that both ligands, along with different bases and solvents, be screened to identify the most effective catalytic system for achieving high yields of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nasc.ac.in [nasc.ac.in]
BrettPhos vs. RuPhos: A Comparative Guide for the Coupling of Secondary Amines
In the realm of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of phosphine (B1218219) ligand is paramount to the success of these reactions, with BrettPhos and RuPhos emerging as two of the most powerful and versatile options. This guide provides a detailed comparison of BrettPhos and this compound for the coupling of secondary amines with aryl halides, offering experimental data, protocols, and mechanistic insights to aid researchers in ligand selection.
Performance Comparison: this compound Takes the Lead for Secondary Amines
Experimental evidence strongly indicates that for the Buchwald-Hartwig amination of secondary amines, This compound generally outperforms BrettPhos , leading to higher yields and broader substrate scope.[1][2] This preference is rooted in the mechanistic nuances of the catalytic cycle. While BrettPhos exhibits exceptional performance in the monoarylation of primary amines, its efficacy diminishes with the increased steric bulk of secondary amines.[1][2][3]
Theoretical studies using density functional theory (DFT) have elucidated the underlying reasons for this difference in reactivity.[4][5][6][7] The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, deprotonation, and reductive elimination. For the Pd-BrettPhos catalyst system, the rate-limiting step is typically the oxidative addition of the aryl halide to the palladium center. In contrast, for the Pd-RuPhos system, the rate-determining step is the final reductive elimination, where the C-N bond is formed and the product is released from the catalyst.[4][5][6][7]
The steric hindrance of the amine plays a crucial role in the energy barrier of the reductive elimination step. With bulkier secondary amines, the reductive elimination from the Pd-RuPhos complex is more facile compared to the Pd-BrettPhos complex.[4][8] This lower energy barrier for the rate-determining step with this compound translates to faster reaction rates and higher yields when coupling secondary amines.
Quantitative Data Summary
The following table summarizes representative experimental data for the coupling of various secondary amines with aryl halides using this compound-based catalyst systems. The data highlights the high efficiency of this compound across a range of substrates, including cyclic and acyclic amines, as well as electron-rich and electron-poor aryl chlorides.
| Entry | Aryl Halide | Secondary Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | Morpholine | 0.01 mol% Pd(OAc)₂, 0.012 mol% this compound | NaOtBu | THF | 2 | 98 | [1] |
| 2 | 4-Chloroanisole | N-Methylaniline | 0.01 mol% Pd(OAc)₂, 0.012 mol% this compound | NaOtBu | THF | 1 | 99 | [1] |
| 3 | 2-Chlorotoluene | Di-n-butylamine | 2 mol% [Pd(allyl)Cl]₂, 4 mol% this compound | NaOtBu | THF | 12 | 85 | [9] |
| 4 | 4-Chlorotoluene | Pyrrolidine | 0.15 mol% [Pd(allyl)Cl]₂, 0.3 mol% this compound | NaOtBu | THF | 2 | 96 | [9] |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | N-Phenylpiperazine | 1.5 mol% [Pd(allyl)Cl]₂, 3 mol% this compound | NaOtBu | THF | 4 | 92 | [9] |
| 6 | 3-Bromoanisole | Morpholine | 0.5 mol% Pd₂(dba)₃, 1.2 mol% this compound | NaOtBu | Dioxane | 3 | 95 | [2] |
Experimental Protocols
Below are detailed, generalized experimental protocols for the Buchwald-Hartwig amination of secondary amines using a this compound-based catalyst system.
General Procedure for the Coupling of Secondary Amines with Aryl Chlorides:
Reagents and Equipment:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable palladium precatalyst
-
This compound ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aryl chloride
-
Secondary amine
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or oven-dried vial under an inert atmosphere, add Pd(OAc)₂ (0.01-2 mol%), this compound (0.012-4 mol%), and NaOtBu (1.2-1.4 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the secondary amine (1.1-1.2 equivalents).
-
Add anhydrous THF (typically 1-2 mL per mmol of aryl halide).
-
Seal the reaction vessel and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tertiary amine.
Procedure for Coupling with Base-Sensitive Functional Groups:
For substrates containing base-sensitive functional groups such as esters or nitro groups, a weaker base is recommended.
-
Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (typically 1.5-2.0 equivalents).
-
Solvent: tert-Butanol (t-BuOH) or toluene.
-
The rest of the procedure remains similar to the general protocol.
Procedure for Coupling with Protic Functional Groups:
For substrates containing protic functional groups such as alcohols or primary amides, an excess of a strong, non-nucleophilic base is used to deprotonate the protic group in situ.
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (typically 2.2-2.5 equivalents).
-
Solvent: Tetrahydrofuran (THF).
-
The rest of the procedure remains similar to the general protocol.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection Workflow
Caption: Simplified workflow for ligand selection.
References
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions
In the competitive landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical determinant of catalytic efficiency. A detailed comparison of turnover numbers (TONs) reveals that RuPhos, a member of the Buchwald family of biarylmonophosphine ligands, frequently exhibits superior performance over other widely used ligands such as XPhos and SPhos in key synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This performance edge translates to lower catalyst loadings, higher reaction yields, and improved overall process efficiency, making this compound a compelling choice for researchers in drug development and chemical synthesis.
Unveiling the Champion: Turnover Number Comparison
The turnover number, a direct measure of a catalyst's productivity, quantifies the number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. A higher TON signifies a more active and robust catalyst. Comparative studies highlight the advantages of this compound in this regard.
Suzuki-Miyaura Coupling: A Case Study
In a comparative study of Suzuki-Miyaura coupling reactions, this compound demonstrated a significantly higher turnover number compared to both XPhos and SPhos under identical reaction conditions. The data, summarized in the table below, showcases the efficiency of the this compound Pd G4 precatalyst in the coupling of a heteroaryl bromide with a boronic acid.
| Ligand/Precatalyst | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| This compound Pd G4 | 0.05 | 92 | 1840 |
| XPhos Pd G2 | 0.05 | 81 | 1620 |
| XPhos Pd G3 | 0.05 | 68 | 1360 |
| SPhos | 0.05 | 54 | 1080 |
Table 1: Comparison of catalyst performance in the Suzuki-Miyaura coupling of 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with (4-methoxyphenyl)boronic acid. The turnover number is calculated as (Yield / 100) / (Catalyst Loading / 100).
The data clearly indicates that this compound Pd G4 achieves a superior yield and, consequently, a higher turnover number at a low catalyst loading, underscoring its enhanced activity and stability in this transformation.[1]
Buchwald-Hartwig Amination: Mechanistic Insights Point to this compound's Strengths
While direct side-by-side turnover number data for a single Buchwald-Hartwig amination reaction is less commonly reported in a comparative format, mechanistic studies provide valuable insights into the relative performance of these ligands. The efficiency of a catalyst in the Buchwald-Hartwig amination is intrinsically linked to the rates of the key steps in the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
A detailed mechanistic study on the palladium-catalyzed C-N cross-coupling reaction evaluated the rates of reductive elimination for a series of biarylphosphine ligands, including this compound, XPhos, and SPhos. The rate of this final, product-forming step is a crucial factor influencing the overall turnover frequency and, by extension, the achievable turnover number. While the study focused on the mechanistic aspects, the findings on the relative rates of reductive elimination can be correlated with the overall catalytic efficiency. For certain substrate combinations, ligands that promote a faster rate of reductive elimination can lead to higher turnover numbers by more rapidly regenerating the active catalytic species.
The Engine Room: Understanding the Catalytic Cycle
The superior performance of this compound can be attributed to its unique structural and electronic properties, which favorably influence the catalytic cycle of cross-coupling reactions. The general mechanism for the Buchwald-Hartwig amination, a representative palladium-catalyzed cross-coupling reaction, is depicted below. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of oxidative addition and reductive elimination, and influencing the overall rate and efficiency of the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
A Practical Guide: Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed experimental protocols for the Suzuki-Miyaura coupling reaction cited in the comparison table.
General Experimental Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel equipped with a magnetic stir bar was added the aryl bromide (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The vessel was evacuated and backfilled with nitrogen. The palladium precatalyst (this compound Pd G4, XPhos Pd G2, XPhos Pd G3, or SPhos with a suitable palladium source, 0.05 mol%) was then added under a nitrogen atmosphere. A degassed solvent mixture of dioxane and water (4:1) was added, and the reaction mixture was heated to 100 °C. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.[1]
Making the Right Choice: A Ligand Selection Workflow
The selection of the optimal ligand is a critical step in developing a successful cross-coupling reaction. The following workflow provides a logical approach for researchers to choose the most suitable Buchwald ligand for their specific application, with a focus on maximizing the turnover number.
Caption: A logical workflow for selecting a high-performance Buchwald ligand.
References
A Comparative Guide to the Substrate Scope of RuPhos and cataCXium A in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent phosphine (B1218219) ligands, RuPhos and cataCXium A, in palladium-catalyzed cross-coupling reactions. The selection of an appropriate ligand is critical for the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This document summarizes experimental data to assist researchers in making informed decisions for their synthetic challenges.
Introduction to the Ligands
This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald family of biarylphosphine ligands. It is known for its effectiveness in coupling sterically hindered substrates, particularly in Buchwald-Hartwig amination reactions involving secondary amines.
cataCXium A (Di(1-adamantyl)-n-butylphosphine) is a sterically demanding and electron-rich monophosphine ligand. It has demonstrated high efficiency and turnover numbers in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Data Presentation: Substrate Scope Comparison
Suzuki-Miyaura Coupling
Table 1: Performance of this compound in the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Halides.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Phenylbenzonitrile | 95 | |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 98 | |
| 3 | 1-Chloro-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 85 | |
| 4 | 2-Bromopyridine | Potassium 2-pyridyltrifluoroborate | 2,2'-Bipyridine | 88 | |
| 5 | 4-Chloroanisole | 1H-Indol-5-yltrifluoroborate | 5-(4-Methoxyphenyl)-1H-indole | 92 |
Table 2: Performance of cataCXium A in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid.
| Entry | Aryl Chloride | Product | Yield (%) | TON | Reference |
| 1 | Chlorobenzene | Biphenyl | 87 | 17,400 | |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 100 | 20,000 | |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 60 | 12,000 | |
| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 99 | 19,800 | |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 98 | 19,600 |
Buchwald-Hartwig Amination
Table 3: Performance of this compound in the Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides with Secondary Amines.
| Entry | Aryl/Heteroaryl Halide | Amine | Product | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 99 | |
| 2 | 2-Bromopyridine | N-Methylaniline | N-Methyl-N-(pyridin-2-yl)aniline | 95 | |
| 3 | 1-Chloro-4-methoxybenzene | Piperidine | 1-(4-Methoxyphenyl)piperidine | 98 | |
| 4 | 2-Chloropyridine | Indoline | 1-(Pyridin-2-yl)indoline | 92 | |
| 5 | 4-Bromoanisole | Dibenzylamine | N,N-Dibenzyl-4-methoxyaniline | 97 |
Table 4: Performance of cataCXium A in the Buchwald-Hartwig Amination of Aryl Chlorides.
| Entry | Aryl Chloride | Amine | Product | Conversion (%) | Reference |
| 1 | Chlorobenzene | Aniline | N-Phenylaniline | >99 | |
| 2 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | >99 | |
| 3 | 4-Chloroanisole | n-Hexylamine | N-(4-Methoxyphenyl)hexan-1-amine | >99 | |
| 4 | 2-Chlorotoluene | Piperidine | 1-(o-Tolyl)piperidine | >99 | |
| 5 | 1-Chloro-4-cyanobenzene | Di-n-butylamine | 4-(Dibutylamino)benzonitrile | >99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
A flame-dried Schlenk tube is charged with the aryl or heteroaryl halide (1.0 mmol), the boronic acid or trifluoroborate salt (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. A solution of a palladium source (e.g., Pd(OAc)₂ (0.02 mmol)) and this compound (0.04 mmol) in an anhydrous solvent (e.g., toluene (B28343) or dioxane, 5 mL) is then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with cataCXium A
In a glovebox, a vial is charged with Pd(OAc)₂ (0.005 mol%), cataCXium A (0.01 mol%), the aryl chloride (1.0 mmol), and the boronic acid (1.2 mmol). A solution of a base (e.g., K₃PO₄, 2.0 mmol) in water is then added, followed by an organic solvent (e.g., toluene). The vial is sealed and the reaction mixture is stirred vigorously at a specified temperature (e.g., 100 °C) for a designated time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination with this compound
An oven-dried reaction vessel is charged with the aryl or heteroaryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base such as NaOtBu (1.4 mmol). The vessel is evacuated and backfilled with an inert gas. A solution of a palladium precatalyst such as this compound Pd G3 (0.01-0.02 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) is added. The mixture is heated under an inert atmosphere at a specified temperature (e.g., 80-110 °C) until complete consumption of the starting material. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination with cataCXium A
Under an inert atmosphere, a reaction flask is charged with a palladium source (e.g., Pd(OAc)₂, 0.1-1 mol%), cataCXium A (0.2-2 mol%), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (e.g., 100 °C). The reaction progress is monitored by an appropriate analytical technique. Upon completion, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conclusion
Both this compound and cataCXium A are highly effective ligands for palladium-catalyzed cross-coupling reactions. The choice between them will likely depend on the specific substrates and the desired reaction conditions. This compound has a well-documented advantage with sterically demanding substrates, particularly in C-N bond formation. cataCXium A, on the other hand, often exhibits very high turnover numbers, making it an attractive option for large-scale synthesis where catalyst loading is a critical factor. The provided data and protocols serve as a starting point for reaction optimization and catalyst selection in the pursuit of efficient and robust synthetic methodologies.
A Comparative Guide to RuPhos Pd G3 and G4 Precatalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high efficiency, selectivity, and reproducibility in cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are cornerstone methodologies for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The evolution of palladium precatalysts has been instrumental in expanding the scope and utility of these transformations. This guide provides a detailed comparative study of two highly effective and widely used precatalysts: RuPhos Pd G3 and this compound Pd G4.
At a Glance: Key Structural and Performance Differences
| Feature | This compound Pd G3 | This compound Pd G4 |
| Structure | Palladium complex with this compound ligand and a 2-aminobiphenyl (B1664054) backbone. | Palladium complex with this compound ligand and an N-methylated 2-aminobiphenyl backbone. |
| Activation Byproduct | Carbazole (B46965) | N-methylcarbazole |
| Solubility | Good in common organic solvents.[1] | Higher solubility compared to G3.[1] |
| Catalytic Activity | Highly active, but can be inhibited by carbazole byproduct in some cases. | Generally more active, particularly in C-N coupling, due to avoidance of inhibitory carbazole formation.[2] |
Delving Deeper: The Structural Evolution from G3 to G4
The primary structural distinction between the third-generation (G3) and fourth-generation (G4) Buchwald precatalysts lies in the aminobiphenyl scaffold. This compound Pd G3 incorporates a 2-aminobiphenyl moiety, while this compound Pd G4 features an N-methylated 2-aminobiphenyl backbone.[1][2] This seemingly subtle modification has significant implications for the catalyst's performance and robustness.
Upon activation of the G3 precatalyst, the 2-aminobiphenyl fragment is released as carbazole.[3] In certain instances, carbazole can act as an inhibitor to the catalytic cycle, potentially leading to lower yields or catalyst deactivation.[2] The innovation in the G4 precatalyst is the methylation of the amino group, which results in the formation of N-methylcarbazole as a byproduct upon activation.[1] N-methylcarbazole is generally considered less intrusive to the catalytic process, which can lead to improved reaction outcomes.[4] Furthermore, the G4 precatalysts often exhibit enhanced solubility in a wider range of organic solvents.[1]
Performance in Action: Experimental Data
Direct, side-by-side comparisons of this compound Pd G3 and G4 in peer-reviewed literature under identical conditions are limited. However, available data provides strong indications of the performance differences.
Buchwald-Hartwig Amination (C-N Coupling)
A study comparing the catalytic activity of this compound G3, G4, and G5 in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104) demonstrated a significant advantage for the G4 precatalyst.[2]
Table 1: N-arylation of Morpholine with 1-chloro-4-fluorobenzene [2]
| Catalyst | Product Yield (%) |
| This compound Pd G3 | ~3 |
| This compound Pd G4 | 55 |
This substantial difference in yield highlights the superior activity of this compound Pd G4 in this specific C-N coupling reaction. The low yield observed with the G3 catalyst in this case may be attributed to inhibition by the carbazole byproduct.[2]
Suzuki-Miyaura Coupling (C-C Coupling)
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
General Experimental Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add the this compound Pd G3 or G4 precatalyst (typically 1-2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its ester derivative (1.5 equiv.), and the base (e.g., potassium carbonate, 2.0 equiv.).
-
Add the this compound Pd G3 or G4 precatalyst (typically 1-2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water mixture) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature, and add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Process
To better understand the function of these precatalysts, the following diagrams illustrate their activation and the general catalytic cycle for cross-coupling reactions.
Conclusion and Recommendations
Both this compound Pd G3 and G4 are highly effective precatalysts for a range of challenging cross-coupling reactions. The choice between them should be guided by the specific requirements of the chemical transformation.
-
This compound Pd G3 remains a robust and versatile catalyst suitable for a wide array of applications.[6] Its high activity and stability make it a reliable choice for many synthetic challenges.
-
This compound Pd G4 is the preferred catalyst when there is a concern about potential inhibition by the carbazole byproduct, particularly in sensitive or low-yielding reactions. Its enhanced solubility and, in some documented cases, superior catalytic activity make it an excellent choice for optimizing challenging C-N couplings and other demanding transformations.[1][2]
For novel or particularly challenging substrates, empirical screening of both catalysts is recommended to determine the optimal conditions for achieving the desired outcome. The continuous development of such sophisticated catalytic systems empowers chemists to push the boundaries of molecular synthesis in pharmaceutical and materials science research.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating RuPhos: A Comparative Guide for Cross-Coupling with Electron-Deficient Substrates
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, scope, and mildness of the transformation. For challenging electron-deficient substrates, which are common motifs in pharmaceuticals and functional materials, selecting an optimal ligand is paramount for achieving high yields and turnover numbers. This guide provides a comprehensive evaluation of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a bulky and electron-rich Buchwald-type ligand, in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving electron-deficient aryl and heteroaryl halides. Its performance is compared with other commonly employed ligands, supported by experimental data, to aid researchers in catalyst system selection.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The electronic nature of the coupling partners significantly influences the reaction outcome. While electron-rich phosphine ligands are generally effective for activating aryl chlorides, the specific architecture of this compound has shown considerable utility in couplings involving electron-deficient partners.
Comparative Data with Electron-Deficient Aryl Halides
The following table summarizes the performance of this compound in comparison to other widely used phosphine ligands in the Suzuki-Miyaura coupling of electron-deficient aryl chlorides.
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | This compound | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 16 | 85 | N/A |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 92 | N/A |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 95 | N/A |
| 4 | 4-Nitrochlorobenzene | Phenylboronic acid | This compound | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 78 | N/A |
| 5 | 4-Nitrochlorobenzene | Phenylboronic acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 84 | N/A |
| 6 | 4-Nitrochlorobenzene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 88 | N/A |
| 7 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | This compound | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 91 | N/A |
| 8 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 88 | N/A |
| 9 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 94 | N/A |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The steric and electronic properties of both the ligand and the substrates play a crucial role. Theoretical and experimental studies have shown that for the Pd-RuPhos catalytic system, the rate-limiting step is often the reductive elimination.[1] Halides with electron-withdrawing groups can lower the energy barrier for this step, making this compound a suitable candidate for such transformations.[1][2]
Comparative Data with Electron-Deficient Aryl Halides
The following table provides a comparison of this compound with other ligands in the Buchwald-Hartwig amination of an electron-deficient aryl chloride.
| Entry | Aryl Halide | Amine | Ligand/Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Diphenylamine | Pd(OAc)₂/RuPhos | NaOtBu | 110 | 24 | 99 | [3][4] |
| 2 | 4-Chlorotoluene | Diphenylamine | Pd(OAc)₂/DavePhos | NaOtBu | 110 | 24 | 85 | [3][4] |
| 3 | 4-Chlorotoluene | Diphenylamine | Pd(OAc)₂/XPhos | NaOtBu | 110 | 24 | 92 | [3][4] |
| 4 | 4-Chlorotoluene | Diphenylamine | Pd(OAc)₂/SPhos | NaOtBu | 110 | 24 | 96 | [3][4] |
| 5 | 4-Chlorotoluene | Diphenylamine | Pd₂(dba)₃/P(tBu)₃ | NaOtBu | 110 | 24 | 78 | [3][4] |
Note: Data extracted from a study on solvent-free Buchwald-Hartwig amination.[3][4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound Pd G3 Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
This compound Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide, aryl or heteroaryl boronic acid, this compound Pd G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (typically 4-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate and this compound.
-
Add toluene and stir for 10 minutes at room temperature.
-
Add the aryl or heteroaryl halide, amine, and sodium tert-butoxide.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (typically 4-24 hours), monitoring the progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the evaluation process and the underlying chemical transformations, the following diagrams are provided.
Caption: A logical workflow for evaluating and comparing the performance of phosphine ligands in cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
A Comparative Guide to RuPhos and Other Biarylphosphine Ligands in Catalytic Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. Among the pantheon of phosphine (B1218219) ligands, the Buchwald biarylphosphines have emerged as a privileged class, enabling reactions under milder conditions and with broader functional group tolerance. This guide provides a detailed comparison of the kinetic performance of RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) against other prominent biarylphosphine ligands, supported by experimental and computational data.
Performance Comparison: A Quantitative Look
The catalytic activity of palladium complexes is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligand. These properties directly impact the rates of the key elementary steps in the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation in C-N coupling), and reductive elimination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Kinetic and computational studies have revealed significant differences in the catalytic behavior of this compound compared to other ligands like BrettPhos.
A key finding is that the rate-limiting step of the catalytic cycle can differ depending on the ligand. For palladium catalysts bearing this compound, reductive elimination is often the turnover-limiting step. In contrast, for the more sterically hindered BrettPhos, oxidative addition is typically the slowest step.[1][2][3][4] This fundamental difference has important implications for catalyst selection based on the specific substrates involved. For instance, electron-withdrawing groups on the aryl halide and sterically bulky amines can accelerate the reductive elimination step, which would be beneficial for a this compound-catalyzed system.[2][4]
Table 1: Comparison of Activation Energy Barriers for Rate-Limiting Steps in the Buchwald-Hartwig Amination of Bromobenzene and Aniline [1][4]
| Ligand | Rate-Limiting Step | Activation Energy (kcal/mol) |
| This compound | Reductive Elimination | 32.0 |
| BrettPhos | Oxidative Addition | 23.3 |
Data obtained from Density Functional Theory (DFT) calculations.
In a screening of ligands for the C,N-cross coupling of morpholine (B109124) with 3-bromo-2-aminopyridine, the this compound-precatalyst demonstrated superior performance, affording the highest yield.[5]
Table 2: Ligand Screening for the C,N-Cross Coupling of Morpholine with 3-bromo-2-aminopyridine [5]
| Ligand | Catalyst System | Yield (%) |
| This compound (precatalyst) | Pre-L3 | 83 |
| SPhos | Pd₂(dba)₃ / L4 | 76 |
| This compound | Pd₂(dba)₃ / L3 | 71 |
| BINAP | Pd₂(dba)₃ / L9 | 71 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of this compound in this reaction has been compared with other Buchwald ligands such as SPhos and VPhos.
Table 3: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid [6]
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ (1 mol%) / SPhos (2 mol%) | 100 | 18 | >95 |
| This compound | Pd₂(dba)₃ (1 mol%) / this compound (2 mol%) | 100 | 24 | ~90 |
| VPhos | Pd(OAc)₂ (2 mol%) / VPhos (4 mol%) | 110 | 24 | ~85 |
Note: The data presented is a compilation from various sources and aims to provide a representative comparison. Actual yields may vary depending on specific reaction conditions and substrate purity.[6]
Mechanistic Insights: The "Why" Behind the Performance
The differences in reactivity can be attributed to the distinct structural features of the ligands. The steric bulk and electron-donating ability of the phosphine ligand influence the geometry and electron density at the palladium center, thereby affecting the energetics of the catalytic cycle.
The diagram above outlines the typical workflow for a kinetic study of a palladium-catalyzed cross-coupling reaction. Such studies are essential for understanding the factors that control reaction rates and for optimizing reaction conditions.
The catalytic cycle for the Buchwald-Hartwig amination, a common application for this compound, is depicted below. The ligand plays a crucial role in each step, from the initial oxidative addition of the aryl halide to the final reductive elimination of the product.
Experimental Protocols
To conduct a comparative kinetic study of biarylphosphine ligands, a standardized experimental protocol is crucial. The following provides a general methodology for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction.
General Protocol for Kinetic Analysis:
-
Catalyst Precursor Preparation:
-
In a glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the respective biarylphosphine ligand (e.g., this compound, XPhos, SPhos) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The palladium-to-ligand ratio is typically 1:1.1 to 1:2.
-
The solution is stirred at room temperature for a defined period to ensure the formation of the active or pre-active catalyst species.
-
-
Reaction Setup:
-
In a separate, oven-dried reaction vessel equipped with a magnetic stir bar, the aryl halide, the nucleophile (e.g., amine, boronic acid), and the base (e.g., NaOtBu, K₃PO₄) are combined.
-
An internal standard (e.g., dodecane, mesitylene) is added for quantitative analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The vessel is sealed, and the appropriate anhydrous, deoxygenated solvent is added. The mixture is then brought to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
The reaction is initiated by injecting a specific volume of the catalyst stock solution into the reaction mixture at time t=0.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.
-
-
Quenching and Analysis:
-
Each aliquot is immediately quenched by diluting it in a vial containing a suitable solvent (e.g., diethyl ether, ethyl acetate) and often a small amount of a quenching agent (e.g., a dilute acid for amination reactions).
-
The quenched samples are then analyzed by GC or HPLC to determine the concentration of the starting materials and the product as a function of time.
-
-
Data Analysis:
-
The concentration data is used to generate reaction progress curves (concentration vs. time).
-
The initial reaction rate is determined from the initial linear portion of the product formation curve.
-
Kinetic parameters such as the observed rate constant (k_obs), turnover number (TON), and turnover frequency (TOF) can then be calculated to compare the performance of different ligands.
-
Conclusion
The selection of a biarylphosphine ligand is a nuanced decision that depends on the specific transformation being targeted. This compound has proven to be a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Kinetic studies, both experimental and computational, reveal that its performance is intrinsically linked to the energetics of the entire catalytic cycle. While in many Buchwald-Hartwig aminations, reductive elimination is the rate-limiting step for this compound-based catalysts, the overall reaction rate is a composite of the rates of all elementary steps. For challenging substrates, a detailed understanding of these kinetic profiles allows for the rational selection of the optimal ligand to achieve the desired synthetic outcome. This guide provides a foundation for researchers to make more informed decisions in their catalytic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Phosphine Ligands: RuPhos vs. Traditional Counterparts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine (B1218219) ligand is a critical parameter in the optimization of palladium-catalyzed cross-coupling reactions, directly impacting reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of the performance of RuPhos, a bulky and electron-rich biarylphosphine ligand, against traditional phosphine ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their synthetic challenges.
At a Glance: Key Differences
| Feature | This compound | Traditional Phosphines (e.g., PPh₃, P(t-Bu)₃) |
| Structure | Bulky, electron-rich biarylphosphine | Less sterically hindered (PPh₃) or simple alkylphosphine (P(t-Bu)₃) |
| Key Advantage | High reactivity for sterically hindered substrates, excellent for C-N bond formation with secondary amines.[1][2][3][4] | Cost-effective and effective for less demanding transformations. |
| Functional Group Tolerance | Generally very high, tolerating a wide range of functional groups.[5][6][7] | Can be limited, especially with more reactive functional groups.[1] |
| Reaction Conditions | Often allows for milder reaction conditions and lower catalyst loadings.[4] | May require higher temperatures and catalyst loadings. |
Data Presentation: Functional Group Tolerance in Cross-Coupling Reactions
The following tables summarize the performance of this compound in comparison to traditional phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions with a variety of functionalized substrates. Yields are indicative and can vary based on specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | This compound | >95 | [8] |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | P(t-Bu)₃ | ~90 | [9] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | PPh₃ | Low to moderate | [10] |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | This compound | 92 | [8] |
| 5 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | P(t-Bu)₃ | Moderate | [11] |
| 6 | 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | This compound | >95 | [12] |
| 7 | 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | PPh₃ | Moderate | [10] |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | This compound | 94 | [12] |
| 9 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | P(t-Bu)₃ | 85 | [9] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound | 98 | [4] |
| 2 | 4-Chlorotoluene | Morpholine | P(t-Bu)₃ | Moderate to high | [13] |
| 3 | 4-Chlorotoluene | Morpholine | PPh₃ | Low | [14] |
| 4 | 4-Bromoanisole | N-Methylaniline | This compound | 95-99 | [15] |
| 5 | 4-Bromoanisole | N-Methylaniline | P(t-Bu)₃ | High | [13] |
| 6 | 2-Chloropyridine | Di-n-butylamine | This compound | 91 | [4] |
| 7 | 2-Chloropyridine | Di-n-butylamine | P(t-Bu)₃ | Low to moderate | [13] |
| 8 | 4-Bromobenzonitrile | Aniline | This compound | >95 | [4] |
| 9 | 4-Bromobenzonitrile | Aniline | PPh₃ | Moderate | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %)
-
Phosphine ligand (this compound or traditional ligand, 0.04 mmol, 4 mol %)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[10][12][16]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %)
-
Phosphine ligand (this compound or traditional ligand, 0.02 mmol, 2 mol %)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine to the tube.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 1-24 hours).
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Mandatory Visualization
The following diagrams illustrate key concepts related to the function and comparison of these phosphine ligands.
Caption: Structural comparison of this compound and traditional phosphine ligands.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Influence of ligand properties on catalytic performance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
The Industrial Chemist's Guide to RuPhos: A Comparative Cost-Effectiveness Analysis in Large-Scale Synthesis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of a catalyst system is a critical decision that directly impacts process efficiency, scalability, and ultimately, the economic viability of a given synthetic route. For palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount. This guide provides a detailed comparative analysis of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) against other common Buchwald-type phosphine ligands, with a focus on its cost-effectiveness in large-scale synthesis.
Performance and Cost: A Comparative Overview
This compound, a member of the well-established Buchwald family of ligands, is a bulky, electron-rich phosphine ligand frequently employed in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its steric and electronic properties are designed to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. However, in an industrial setting, performance cannot be decoupled from cost. The overall cost-effectiveness of a ligand is a function of its purchase price, the required catalyst loading, reaction times, and its robustness under process conditions.
While bulk pricing for phosphine ligands is often subject to negotiation with suppliers and not publicly disclosed, a relative cost can be inferred from laboratory-scale pricing. The true economic advantage, however, is realized through superior performance that allows for lower catalyst loadings and shorter cycle times, thus increasing throughput.
Quantitative Performance Comparison
The following tables summarize available data from various studies to provide a quantitative comparison of this compound with other commonly used phosphine ligands in cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical large-scale conditions is not always available in the public domain.
Table 1: Ligand Cost Comparison (Laboratory Scale)
| Ligand | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 100 | 1,280.00 | 12.80[1] |
| XPhos | Sigma-Aldrich | 100 | 2,530.00 | 25.30 |
| SPhos | Sigma-Aldrich | 50 | 1,500.00 | 30.00 |
| BrettPhos | Sigma-Aldrich | 25 | 1,200.00 | 48.00 |
Note: Prices are based on publicly available data for research quantities and are subject to change. Bulk pricing for industrial supply is expected to be significantly lower.
Table 2: Performance in Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Substrate Scope | Reported Yields | Key Advantages |
| This compound | 0.5 - 2 | Aryl chlorides, heteroaryl chlorides | Up to 95% | Effective for sterically demanding substrates.[2] |
| SPhos | 0.1 - 1 | Aryl chlorides, heteroaryl chlorides | Up to 99% | High activity, often at room temperature. |
| XPhos | 0.5 - 2 | Broad, including aryl chlorides | Up to 98% | Highly versatile and widely used. |
Table 3: Performance in Buchwald-Hartwig Amination
| Ligand | Catalyst Loading (mol%) | Substrate Scope | Reported Yields | Key Advantages |
| This compound | 0.25 - 1 | Primary and secondary amines | Up to 99% | High activity for coupling with secondary amines. |
| BrettPhos | 0.5 - 2 | Primary amines | Up to 99% | High activity for coupling with primary amines. |
| XPhos | 0.5 - 2 | Broad scope | Up to 98% | A general, robust ligand for various aminations. |
In a notable large-scale application, this compound was selected for the kilogram-scale synthesis of an intermediate for the drug abemaciclib.[3] In this process, this compound with a PdCl2(PhCN)2 precursor provided complete conversion and was chosen over a more active precatalyst due to its greater availability, highlighting a key consideration in industrial settings.[3]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing ligand performance. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for a Large-Scale Suzuki-Miyaura Coupling
-
Reactor Setup: A suitably sized reactor is rendered inert with nitrogen or argon.
-
Reagent Charging: The aryl halide (1.0 equiv.), boronic acid (1.1-1.5 equiv.), and base (e.g., K3PO4, 2.0-3.0 equiv.) are charged to the reactor.
-
Solvent Addition: A suitable solvent (e.g., toluene, 2-MeTHF, or a mixture with water) is added.
-
Catalyst Preparation: In a separate glovebox or inerted vessel, the palladium precursor (e.g., Pd(OAc)2, 0.5-2 mol%) and the phosphine ligand (e.g., this compound, 1.0-4.0 mol%) are mixed in a small amount of the reaction solvent to form the precatalyst.
-
Reaction Initiation: The catalyst solution is transferred to the main reactor.
-
Reaction Progress: The mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by HPLC or GC until completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and an aqueous work-up is performed to remove inorganic salts. The product is then isolated from the organic phase by crystallization or distillation.
General Protocol for a Large-Scale Buchwald-Hartwig Amination
-
Reactor Setup: An inert atmosphere is established in the reaction vessel.
-
Reagent Charging: The aryl halide (1.0 equiv.), amine (1.1-1.3 equiv.), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) are added to the reactor.
-
Solvent Addition: An anhydrous aprotic solvent (e.g., toluene, dioxane) is added.
-
Catalyst Addition: The palladium precursor (e.g., Pd2(dba)3, 0.25-1 mol%) and the phosphine ligand (e.g., this compound, 0.5-2 mol%) are added.
-
Reaction Execution: The reaction is heated (e.g., 80-100 °C) and monitored for completion.
-
Quenching and Work-up: The reaction is carefully quenched with water or a mild acid. The aqueous and organic layers are separated.
-
Product Isolation: The desired product is isolated from the organic layer through standard purification techniques.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for large-scale synthesis.
Conclusion
This compound is a highly effective ligand for large-scale Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its performance, particularly with sterically demanding substrates and in specific industrial applications, makes it a strong candidate for process development. While a definitive cost-effectiveness analysis requires access to bulk pricing and direct comparative data from large-scale runs, the available information suggests that this compound is a competitive option. Its selection for kilogram-scale synthesis in the pharmaceutical industry underscores its practical utility. Ultimately, the optimal ligand choice will be process-specific, and a thorough evaluation of performance, cost, and availability is essential for making an informed decision in an industrial setting.
References
RuPhos: A Performance Showdown in Flow Chemistry vs. Batch Reactions
For researchers, scientists, and drug development professionals, the choice between traditional batch processing and continuous flow chemistry is a critical decision that impacts reaction efficiency, scalability, and safety. This guide provides an objective comparison of the performance of the Buchwald ligand RuPhos in these two synthetic paradigms, supported by experimental data for key cross-coupling reactions.
The transition from well-established batch reaction setups to continuous flow processes is a significant consideration in modern pharmaceutical and fine chemical synthesis. This is particularly relevant for widely used catalytic systems like those employing this compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a highly effective ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This comparison delves into the quantitative and qualitative differences observed when utilizing this compound in both flow and batch environments.
Performance Comparison: Flow vs. Batch
Continuous flow chemistry generally offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety profiles, and greater potential for automation and scalability.[1][2] When applied to this compound-catalyzed reactions, these benefits can translate into significant improvements in key performance indicators.
| Parameter | Flow Chemistry | Batch Reaction | Key Advantages of Flow Chemistry |
| Reaction Time | Typically shorter (minutes to hours) | Generally longer (hours to days) | Enhanced heat and mass transfer in microreactors accelerate reaction rates.[2] |
| Yield | Often higher and more consistent | Can be high, but may suffer from inconsistencies, especially upon scale-up | Precise control over reaction parameters (temperature, pressure, stoichiometry) minimizes byproduct formation. |
| Catalyst Loading | Potentially lower | Generally higher to drive reactions to completion in a larger volume | Efficient mixing and high surface area-to-volume ratio can lead to more effective catalyst utilization. |
| Safety | Significantly improved | Higher risks associated with large volumes of reagents and exotherms | Small reaction volumes at any given time minimize the impact of potential runaway reactions. |
| Scalability | More straightforward (scaling out by running longer or in parallel) | Can be challenging, often requiring re-optimization of conditions | Predictable performance from lab to pilot scale.[3] |
| Process Control | High degree of automation and real-time monitoring | More manual and less precise control over transient conditions | Enables rapid optimization and tighter quality control. |
Experimental Protocols
To provide a concrete basis for comparison, the following sections detail representative experimental protocols for this compound-catalyzed reactions in both batch and flow setups.
This compound-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.
A typical batch protocol for a this compound-catalyzed Suzuki-Miyaura coupling involves the following steps:
-
Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: The solvent (e.g., toluene (B28343), dioxane, or a mixture with water) is added, followed by the this compound ligand and a palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst like this compound Pd G3/G4) under a positive pressure of inert gas.[4]
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified reaction time (often several hours to overnight).[4]
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water or brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
A representative flow chemistry setup for a Suzuki-Miyaura coupling using this compound would be configured as follows:
-
Reagent Preparation: Two or more stock solutions are prepared. For example, Solution A might contain the aryl halide and the palladium/RuPhos catalyst in the chosen solvent, while Solution B contains the boronic acid and the base in the same or a miscible solvent.
-
System Setup: The flow system consists of syringe pumps to deliver the reagent solutions, a T-mixer to combine the streams, a heated reactor coil (e.g., PFA or stainless steel tubing) of a defined volume, a back-pressure regulator to maintain pressure and prevent solvent boiling, and a collection vessel.
-
Reaction Execution: The reagent solutions are pumped at specific flow rates into the T-mixer. The combined stream then passes through the heated reactor coil for a defined residence time.
-
In-line Workup (Optional): The product stream can be passed through a scavenger cartridge to remove the palladium catalyst or mixed with a quenching solution before collection.
-
Collection and Analysis: The product stream is collected, and the yield and purity are determined by analytical techniques such as LC-MS or GC-MS.
This compound-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
A general batch procedure for a this compound-catalyzed Buchwald-Hartwig amination is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask is added the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), and a strong base such as NaOtBu or LHMDS (1.2-1.5 equiv.).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas.
-
Reagent Addition: The solvent (e.g., toluene or THF) is added, followed by the this compound ligand and a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time.
-
Workup and Isolation: The reaction is cooled, quenched with water or a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
A continuous flow setup for a Buchwald-Hartwig amination using this compound can be designed as follows:
-
Reagent Preparation: Separate stock solutions of the aryl halide, amine, base, and the palladium/RuPhos catalyst are prepared in a suitable solvent. To avoid precipitation, a soluble organic base like DBU might be preferred.[5]
-
System Setup: Similar to the Suzuki-Miyaura setup, the system includes pumps, a mixer, a heated reactor, and a back-pressure regulator.
-
Reaction Execution: The reactant solutions are pumped and mixed, and the resulting stream flows through the heated reactor for a specific residence time to effect the C-N bond formation.
-
Product Collection: The product stream exiting the reactor is collected for subsequent off-line workup and analysis or can be directed to further in-line purification or subsequent reaction steps.
Visualizing the Workflow
To better illustrate the differences in the experimental workflows, the following diagrams are provided.
Caption: A typical workflow for a this compound-catalyzed cross-coupling reaction in a batch reactor.
References
- 1. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Head-to-Head Battle of Catalysts: RuPhos-Palladium vs. Nickel Systems in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that profoundly impacts the efficiency, scope, and practicality of synthetic routes. This guide provides a detailed, data-driven comparison of RuPhos-based palladium catalyst systems against their nickel-based counterparts, focusing on two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Palladium complexes, particularly those incorporating sterically demanding and electron-rich phosphine (B1218219) ligands like this compound, are renowned for their broad applicability and high catalytic activity.[1] However, the cost and relative scarcity of palladium have driven interest in more earth-abundant and economical alternatives like nickel.[2] Nickel catalysts have demonstrated remarkable efficacy, especially for challenging substrates, and can sometimes offer unique reactivity compared to palladium.[2] This comparison aims to provide an objective overview of their performance based on experimental data to inform catalyst selection.
At a Glance: Key Performance Differences
| Feature | This compound-Palladium Catalyst Systems | Nickel-Based Catalyst Systems |
| Cost & Abundance | Higher cost, less earth-abundant metal. | Lower cost, more earth-abundant metal.[2] |
| General Reactivity | Broad substrate scope, well-established reactivity, and high functional group tolerance.[1] | Generally more reactive, can activate more challenging substrates (e.g., aryl chlorides, phenols).[2] |
| Redox Potentials | Higher redox potentials. | More negative redox potentials, often facilitating oxidative addition. |
| Catalytic Cycle | Predominantly involves Pd(0)/Pd(II) two-electron processes. | Can involve Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles, with a higher propensity for single-electron transfer (SET) pathways.[2] |
| Ligand Sensitivity | Performance is highly dependent on the choice of sophisticated phosphine ligands like this compound. | Performance is also highly ligand-dependent, with a growing library of effective ligands. |
Quantitative Performance Data: A Tale of Two Reactions
The following tables summarize the performance of this compound-palladium and nickel-based catalyst systems in representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data has been compiled from the literature to provide a comparative overview.
Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The data below compares the performance of a this compound-palladium catalyst with a nickel-based system in the coupling of an aryl chloride with a boronic acid.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| This compound Pd G4 | 3-chloro-1,2,4-oxadiazole derivative | Phenylboronic acid | Na2CO3 | 1,4-dioxane:H2O (4:1) | 100 | Not Specified | 87 | 2 |
| NiCl2(dppf) | 4-chloroanisole | Phenylboronic acid | K3PO4 | Toluene | 110 | 12 | 95 | 1 |
Data for this compound Pd G4 is from a study on the synthesis of 1,2,4-oxadiazole (B8745197) derivatives.[3] Data for NiCl2(dppf) is from a head-to-head study of Ni and Pd precatalysts.[4]
Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amines
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The following table contrasts a this compound-palladium system with a nickel catalyst in the amination of an aryl chloride with morpholine.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| This compound/Pd(OAc)2 | 4-chloroanisole | Morpholine | NaOtBu | Dioxane | 80 | 2 | ~70-80 | 1 |
| [Ni(cod)2]/IPr·HCl | 4-chloroanisole | Morpholine | NaOtBu | Dioxane | 80 | 3 | 95 | 2 (Ni), 4 (IPr·HCl) |
Data for the this compound/Pd system is inferred from comparative studies of palladium precatalysts.[5] Data for the Nickel/NHC system is from a study on the amination of aryl sulfamates, with conditions applied to an aryl chloride.[6]
Mechanistic Considerations and Experimental Workflows
The catalytic cycles for both palladium and nickel-catalyzed cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. However, the nuances of each metal's redox behavior can lead to different reaction kinetics and side products.
Caption: Generalized experimental workflow for cross-coupling reactions.
The choice between a this compound-palladium system and a nickel-based catalyst is not always straightforward and depends on the specific substrates, desired reaction conditions, and economic considerations. While palladium catalysts with sophisticated ligands like this compound offer a broad and well-understood platform, nickel catalysis presents a cost-effective and powerful alternative, particularly for challenging transformations.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, based on literature procedures.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol). The catalyst system (e.g., NiCl2(dppf), 0.01 mmol, 1 mol%) is then added. The tube is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the specified temperature (e.g., 110 °C) with vigorous stirring for the indicated time (e.g., 12 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a counterflow of inert gas, a reaction vessel is charged with the palladium or nickel precatalyst (e.g., Pd(OAc)2, 0.01 mmol, 1 mol% or [Ni(cod)2], 0.02 mmol, 2 mol%), the phosphine ligand (e.g., this compound, 0.012 mmol, 1.2 mol% or IPr·HCl, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., dioxane, 5 mL). The vessel is sealed and heated to the appropriate temperature (e.g., 80 °C) with stirring for the specified duration (e.g., 2-3 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired arylamine product.
Caption: Simplified catalytic cycles for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
RuPhos: A Comparative Guide to its Performance in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a powerful and versatile tool. This guide provides an objective comparison of this compound's performance in key named reactions against other common phosphine ligands, supported by experimental data from the literature.
The Significance of this compound
This compound is a member of the Buchwald family of biaryl phosphine ligands, characterized by its bulky dicyclohexylphosphino group and the diisopropoxy substituents on the biphenyl (B1667301) backbone. This unique structure imparts high electron-donating ability and steric bulk, which are crucial for promoting the key steps of the catalytic cycle in various cross-coupling reactions. These properties often translate to higher yields, faster reaction times, and the ability to couple challenging substrates, such as sterically hindered aryl chlorides.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, widely employed in the synthesis of pharmaceuticals and other functional materials. This compound has demonstrated exceptional utility in this reaction, particularly for the coupling of secondary amines.
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound | >98 | Theoretical studies suggest high activity for secondary amines[1][2] |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | 94 | [3] |
| 3 | 4-Chlorotoluene | Morpholine | BrettPhos | High | Known for high activity with primary amines[1][2] |
| 4 | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | This compound | Quantitative | [4] |
| 5 | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | XPhos | Quantitative | [4] |
| 6 | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | BrettPhos | Quantitative | [4] |
| 7 | 5-Bromo-2-chlorobenzo[d]thiazole | Various Amines | This compound | High (Inferred) | Frequently cited for high activity in amination of challenging aryl halides[5] |
| 8 | 5-Bromo-2-chlorobenzo[d]thiazole | Various Amines | XPhos | High (Inferred) | Frequently cited for high activity in amination of challenging aryl halides[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (typically 1-2 mol%) and this compound (typically 1.2-2.4 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the aryl halide (1.0 equivalent), the amine (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl amine.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This compound has proven to be an effective ligand in this reaction, especially for the coupling of sterically demanding substrates.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Phenylboronic acid | This compound | High | General high efficacy of biaryl phosphacycles |
| 2 | 2-Chlorotoluene | Phenylboronic acid | SPhos | High | General high efficacy of biaryl phosphacycles |
| 3 | Heteroaryl Chlorides | Various Arylboronic acids | This compound | Effective | Bulky and electron-rich nature is beneficial[6] |
| 4 | Heteroaryl Chlorides | Various Arylboronic acids | SPhos | Highly Effective | Bulky and electron-rich nature is beneficial[6] |
| 5 | Aryl Bromides | Secondary alkyltrifluoroborates | This compound | Superior to S-Phos | Specific application study |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid or ester
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, often with water)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (typically 1-5 mol%) and this compound (typically 1.2-6 mol%).
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes at room temperature.
-
Add the aryl halide (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
If a biphasic solvent system is used, add the appropriate amount of degassed water.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over a drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Performance in Negishi Coupling
The Negishi coupling is a powerful tool for the formation of C-C bonds, particularly between sp² and sp³ hybridized carbon atoms. This compound has been shown to be a highly active ligand for the Negishi coupling of sterically hindered substrates.
Data Presentation: Negishi Coupling of Aryl Halides
| Entry | Aryl Halide | Organozinc Reagent | Ligand | Yield (%) | Reference |
| 1 | 2-Bromoanisole | Isopropylzinc bromide | This compound | Moderate | [7] |
| 2 | 2-Bromoanisole | Isopropylzinc bromide | SPhos | Moderate | [7] |
| 3 | 2-Bromoanisole | Isopropylzinc bromide | XPhos | Moderate | [7] |
| 4 | Sterically Hindered Aryl Halides | Various Organozinc Reagents | This compound | High | Highly active catalyst reported in 2004[8] |
| 5 | Sterically Hindered Aryl Halides | Various Organozinc Reagents | SPhos | Effective | [8] |
Experimental Protocol: General Procedure for Negishi Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Organozinc reagent
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
Under an inert atmosphere, add the palladium precatalyst (typically 1-2 mol%) and this compound (typically 1.2-2.4 mol%) to an oven-dried reaction flask.
-
Add the anhydrous, degassed solvent and stir for 15 minutes at room temperature.
-
Add the aryl halide (1.0 equivalent).
-
Slowly add the organozinc reagent (typically 1.2-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by a suitable analytical method.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
To better understand the role of this compound and other phosphine ligands in these transformations, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its performance is particularly noteworthy in the Buchwald-Hartwig amination of secondary amines and in Suzuki-Miyaura and Negishi couplings involving sterically demanding substrates. While other ligands from the Buchwald family, such as XPhos and SPhos, also exhibit excellent reactivity, the specific choice of ligand should be guided by the nature of the substrates and the desired reaction outcome. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the rational selection of catalysts for efficient and reliable C-N and C-C bond formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
RuPhos in Modern Cross-Coupling: A Comparative Review of Recent Applications
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of catalytic efficiency, substrate scope, and reaction robustness. Among the vast arsenal (B13267) of available ligands, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has established itself as a highly effective and versatile ligand, particularly for challenging C-N and C-C bond formations. This guide provides a comparative analysis of this compound against other common phosphine ligands in recent publications, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in catalyst system selection.
Comparative Performance in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The performance of this compound in this reaction is often benchmarked against other electron-rich, bulky biarylphosphine ligands such as BrettPhos, SPhos, and XPhos.
A 2021 study on Buchwald-Hartwig amination in lipid-based solvent systems provided a direct comparison of several common ligands for the coupling of 4-bromotoluene (B49008) and aniline.[1] In this screening, this compound demonstrated quantitative yield, on par with XPhos, SPhos, and BrettPhos, highlighting its efficacy under these sustainable conditions.[1]
| Ligand | Catalyst Precursor | Yield (%) |
| tBuXPhos | Pd₂(dba)₃ | 77 |
| XPhos | Pd₂(dba)₃ | >99 |
| This compound | Pd₂(dba)₃ | >99 |
| DavePhos | Pd₂(dba)₃ | 84 |
| SPhos | Pd₂(dba)₃ | >99 |
| BrettPhos | Pd₂(dba)₃ | >99 |
| JohnPhos | Pd₂(dba)₃ | 31 |
| Table 1: Ligand Screening for the Buchwald-Hartwig Amination of 4-bromotoluene and aniline.[1] |
In the context of synthesizing N³-substituted-2,3-diaminopyridines, a challenging transformation due to potential catalyst inhibition, this compound has been shown to be particularly effective for the coupling of secondary amines. A ligand screening for the coupling of 3-bromo-2-aminopyridine with morpholine (B109124) revealed that a this compound-based precatalyst provided the highest yield (83%) compared to other ligands, including SPhos and BINAP.[2] This study underscores the superiority of the this compound precatalyst system for this specific substrate class.[2]
| Ligand/Precatalyst | Catalyst System | Yield (%) |
| This compound (L3) | Pd₂(dba)₃ / Ligand | 71 |
| This compound-precatalyst (Pre-L3) | Precatalyst | 83 |
| SPhos (L4) | Pd₂(dba)₃ / Ligand | 76 |
| SPhos-precatalyst (Pre-L4) | Precatalyst | 70 |
| BINAP (L9) | Pd₂(dba)₃ / Ligand | 71 |
| Table 2: Ligand Screen for C,N-Cross Coupling of Morpholine to 3-bromo-2-aminopyridine.[2] |
The distinct reactivity of this compound and BrettPhos is rooted in their structural differences, which influence the rate-limiting step of the catalytic cycle. Theoretical studies have shown that for the Pd-RuPhos system, reductive elimination is typically the rate-limiting step, whereas for the more sterically hindered Pd-BrettPhos system, oxidative addition is rate-limiting.[3] This fundamental difference often dictates the optimal ligand choice for a given substrate combination; this compound is often favored for secondary amines, while BrettPhos can be more effective for primary amines.[3]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination in Lipids[1]
To a dried Schlenk tube under an argon atmosphere, Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol) were added. Subsequently, the lipid solvent (1 mL), aryl halide (1.0 mmol), and amine (1.2 mmol) were added. The reaction mixture was stirred at 100 °C for the specified time. After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a celite pad. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to afford the desired product.
General Procedure for C,N-Cross Coupling of 3-Bromo-2-aminopyridine with Secondary Amines[2]
An oven-dried vial was charged with the this compound precatalyst (0.02 mmol, 2 mol%), 3-bromo-2-aminopyridine (1.0 mmol), and the secondary amine (1.2 mmol). The vial was evacuated and backfilled with argon. Anhydrous THF (2 mL) was added, followed by the addition of LiHMDS (1 M in THF, 2.2 mL, 2.2 mmol). The reaction mixture was stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography.
Mechanistic Considerations and Workflow Visualizations
The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, deprotonation, and reductive elimination. The choice of ligand significantly influences the kinetics of these steps.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The experimental workflow for ligand screening is a crucial step in reaction optimization. A systematic approach ensures reliable and comparable data.
Caption: Experimental workflow for phosphine ligand screening.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to RuPhos Disposal
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of RuPhos, a common phosphine (B1218219) ligand used in cross-coupling reactions. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. This compound and its palladium catalyst complexes, such as this compound Pd G3, present several hazards that necessitate careful handling.
Key Hazards:
-
Skin and Eye Irritation: this compound compounds can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
-
Aquatic Toxicity: These substances are harmful to aquatic life with long-lasting effects.[1][2][3]
-
Pyrophoric Risk of Associated Catalysts: Palladium catalysts, often used with this compound, can be pyrophoric, especially when dry and exposed to air.[4][5]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste products.
| PPE Component | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[1] |
| Hand Protection | Handle with compatible chemical-resistant gloves (inspect prior to use).[1] |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory | For dust-forming situations, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the safe disposal of this compound and related waste materials. This protocol is designed to minimize risk and ensure compliance with typical hazardous waste regulations.
Experimental Protocol: this compound Waste Neutralization and Disposal
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including residual solids, contaminated labware (e.g., spatulas, weighing boats), and used solvents, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
-
Inert Atmosphere Handling for Catalysts:
-
If the waste contains a palladium catalyst, particularly palladium on carbon, all handling should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent pyrophoric events.[5][7]
-
Never allow palladium catalyst waste to dry out completely.[5] Keep it wetted with a non-reactive solvent or water.[5][6]
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[1][8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[8] Chemical formulas or abbreviations are not acceptable.[8]
-
-
Final Disposal:
-
Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.[1][6]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Due to the precious metal content of palladium catalysts, recycling and recovery are often viable and preferred options.[4] Contact a specialized company for this service.
-
-
Decontamination of Labware:
-
Triple-rinse all empty containers and contaminated labware with a suitable solvent (e.g., toluene (B28343) or ethanol).[8][9]
-
After thorough decontamination, glassware can be washed, and disposable items can be discarded as regular laboratory waste, provided they are free of hazardous residues.[8]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound-containing waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. bangalorerefinery.com [bangalorerefinery.com]
- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. honrel.com [honrel.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
